molecular formula C12H16N2O2 B1476293 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one CAS No. 2098082-27-8

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

货号: B1476293
CAS 编号: 2098082-27-8
分子量: 220.27 g/mol
InChI 键: VBWANUJWZKHHMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is an organic compound of interest in medicinal chemistry and drug discovery, featuring a propan-1-one backbone linked to a 3-aminoazetidine ring and a phenoxy group. The azetidine ring is a four-membered saturated heterocycle that introduces significant ring strain and conformational rigidity compared to larger cyclic amines like piperidine or pyrrolidine . This unique structure makes it a valuable scaffold for constructing molecules that require specific three-dimensional orientation to interact with biological targets. Compounds based on the 3-aminoazetidine core have garnered attention for their potential biological activities. Research into similar derivatives has highlighted applications in oncology, with some compounds demonstrating promising anticancer properties by inhibiting cell proliferation in various cancer cell lines, such as prostate adenocarcinoma . Furthermore, the amino group on the azetidine ring provides a handle for further chemical modification, allowing researchers to fine-tune the molecule's properties or link it to other pharmacophores. The synthesis of such azetidine derivatives often involves intramolecular cyclization and acylation steps, as described in patent literature for related compounds . Attention: This product is for Research Use Only. Not for human or veterinary use.

属性

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(12(15)14-7-10(13)8-14)16-11-5-3-2-4-6-11/h2-6,9-10H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWANUJWZKHHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Structural Profiling, Physicochemical Properties, and Synthetic Methodology of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on highly functionalized, structurally rigid building blocks. 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a highly versatile, ligand-efficient scaffold designed for parallel synthesis and lead optimization. By combining the conformational rigidity of an azetidine ring with the lipophilic vector of a phenoxypropanoyl moiety, this molecule offers an optimal balance of aqueous solubility, metabolic stability, and structural three-dimensionality.

This technical guide provides a comprehensive deconstruction of its chemical structure, predicted physicochemical properties, and a self-validating synthetic protocol designed to maintain stereochemical integrity.

Structural Deconstruction and Chemical Causality

The architectural design of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one can be divided into three distinct functional modules, each serving a specific physicochemical purpose in drug design:

  • The 3-Aminoazetidine Core: Azetidines have emerged as privileged scaffolds in modern drug discovery, acting as bioisosteres for larger, more lipophilic rings like piperidines or morpholines. The four-membered ring lowers the overall lipophilicity (logP) while maintaining metabolic stability. The primary amine at the C3 position serves as a highly reactive nucleophilic handle for downstream diversification (e.g., reductive aminations, urea formations, or amide couplings).

  • The Propan-1-one Linker: This tertiary amide linkage connects the azetidine core to the phenoxy group. The C2 position of this propanoyl chain is a chiral center. The amide bond itself provides rigidity and acts as a hydrogen bond acceptor.

  • The 2-Phenoxy Group: The ether-linked phenyl ring provides a lipophilic surface ideal for occupying hydrophobic pockets in target proteins, while the ether oxygen serves as an additional hydrogen bond acceptor.

Struct Core 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one ModA 2-Phenoxy Group • Steric bulk • Lipophilic interaction • H-bond acceptor Core->ModA ModB Propan-1-one Linker • Amide bond formation • Chiral center (C2) • Vector control Core->ModB ModC 3-Aminoazetidine • Bioisostere • Reduced logP • Primary amine handle Core->ModC

Figure 1: Modular deconstruction of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Physicochemical Profiling and Drug-Likeness

Understanding the physical properties of this building block is critical for predicting its behavior in biological systems and during purification. The table below summarizes the calculated parameters, demonstrating its adherence to Lipinski's Rule of Five and its suitability for fragment-based drug discovery (FBDD).

PropertyValueRationale / Implication
Molecular Formula C₁₂H₁₆N₂O₂-
Molecular Weight 220.27 g/mol Highly ligand-efficient (<300 Da); ideal for lead-like libraries.
Hydrogen Bond Donors 1 (-NH₂)Provides a critical interaction point for kinase hinge regions or GPCRs.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility; ether and amide oxygens act as potent acceptors.
Predicted cLogP ~1.2 - 1.5Optimal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area 55.56 ŲExcellent for blood-brain barrier (BBB) penetration (<90 Ų).
pKa (Primary Amine) ~8.5 - 9.0Protonated at physiological pH (7.4), enhancing solubility and ionic interactions.

Self-Validating Synthetic Methodology

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one requires careful attention to the chiral center at the C2 position of the 2-phenoxypropanoic acid starting material.

Mechanistic Rationale: Standard carbodiimide coupling reagents (like EDC or DCC) can lead to the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic, leading to rapid direct enolization and subsequent racemization (epimerization) of the chiral center. To prevent this, HATU is utilized. HATU incorporates an HOAt (1-hydroxy-7-azabenzotriazole) moiety. The neighboring pyridine nitrogen in HOAt stabilizes the transition state, resulting in an ultra-fast aminolysis that outcompetes the epimerization-prone oxazolone pathway[1].

Synth SM1 2-Phenoxypropanoic Acid Cond1 HATU, DIPEA DMF, 0°C to RT SM1->Cond1 SM2 tert-Butyl azetidin-3-ylcarbamate SM2->Cond1 Int1 Boc-Protected Intermediate Cond1->Int1 Cond2 TFA / DCM 0°C to RT Int1->Cond2 Prod Target Molecule (Free Amine) Cond2->Prod

Figure 2: Two-step synthetic workflow minimizing C2 racemization via HATU activation.

Step-by-Step Experimental Protocol

Step 1: HATU-Mediated Amide Coupling

  • Preparation: Dissolve 2-phenoxypropanoic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive OAt-active ester.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Stir for 10 minutes. Causality: The 0 °C environment kinetically slows down base-catalyzed proton abstraction, preserving stereochemistry.

  • Coupling: Add tert-butyl azetidin-3-ylcarbamate (1.05 eq, 10.5 mmol) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection and Free-Basing

  • Deprotection: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) (20 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA) (5 mL) dropwise. Stir for 1 hour at room temperature. Causality: The highly acidic environment stabilizes the generated tert-butyl carbocation, driving the deprotection to completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Free-Basing: Dissolve the resulting TFA salt in a minimal amount of methanol. Load onto a pre-conditioned Strong Cation Exchange (SCX) cartridge. Wash with methanol (3 column volumes) to remove acidic impurities, and elute the free amine using 2M NH₃ in methanol. Concentrate to afford the pure 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • LC-MS (ESI+): The target mass must be confirmed. The expected pseudo-molecular ion is [M+H]⁺ = 221.1 m/z .

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a multiplet for the five aromatic protons of the phenoxy group (~6.80 - 7.30 ppm), a distinct quartet for the chiral C2 proton of the propanoyl chain (~4.70 ppm), and complex multiplets for the highly strained azetidine ring protons (~3.50 - 4.50 ppm).

  • Chiral HPLC: If enantiopure 2-phenoxypropanoic acid was used, chiral chromatography is mandatory to confirm that the enantiomeric excess (ee) remains >95%, validating the efficacy of the HATU coupling.

Strategic Applications in Drug Discovery

The incorporation of the azetidine moiety into drug candidates has been proven to improve metabolic stability, aqueous solubility, and target-binding affinity. Because azetidines are a good compromise between satisfactory stability and strong molecular rigidity, they allow for the efficient tuning of pharmacological properties[2].

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is particularly valuable in the development of kinase inhibitors and GPCR antagonists. The phenoxypropanoyl group is a known pharmacophore in various biologically active molecules (including herbicides and FAAH inhibitors), while the primary amine on the azetidine ring provides an ideal vector for exploring the solvent-exposed regions of a protein's active site.

References

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility: Kinetic Consequences for Racemization." PeptideChemistry.org. URL: [Link]

Sources

Mechanistic Profiling of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one: In Vitro Evaluation of a Novel Aminoazetidine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one represents a highly functionalized, low-molecular-weight scaffold utilized extensively in fragment-based drug discovery (FBDD). Featuring a conformationally restricted 3-aminoazetidine ring coupled via an amide linkage to a hydrophobic 2-phenoxypropan-1-one moiety, this structure is engineered to probe deep, narrow catalytic pockets. In recent medicinal chemistry campaigns, azetidine derivatives have emerged as critical bioisosteres for larger piperidine or pyrrolidine rings, offering improved metabolic stability and reduced lipophilicity while maintaining essential salt-bridge interactions[1].

This technical guide details the in vitro mechanistic profiling of this scaffold, utilizing the Protein Arginine Methyltransferase 5 (PRMT5)/MEP50 complex as the primary model system. PRMT5 is a major epigenetic enzyme responsible for the symmetric dimethylation of arginine residues (sDMA) and is a validated target in oncology[2]. We outline the self-validating protocols required to characterize the binding kinetics and functional inhibition of this azetidine-based chemical probe.

Structural Rationale & Pharmacophore Causality

The design of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is highly deliberate, acting as a competitive antagonist against endogenous substrates:

  • 3-Aminoazetidine Core: The primary amine serves as a potent hydrogen bond donor/acceptor, mimicking the amino acid side chain of the endogenous cofactor S-adenosylmethionine (SAM)[2]. The four-membered azetidine ring restricts the conformational flexibility of the amine, reducing the entropic penalty upon binding to the PRMT5 catalytic pocket[1].

  • 2-Phenoxypropan-1-one Tail: This moiety provides a flexible, yet hydrophobic aromatic interface designed to engage the substrate-binding groove, exploiting Van der Waals interactions and π−π stacking with conserved tyrosine/phenylalanine residues in the target[2].

In Vitro Mechanistic Profiling Protocols

To establish a robust mechanism of action, we utilize a two-tiered in vitro approach: real-time kinetic analysis followed by functional enzymatic profiling.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Endpoint assays often fail to capture the transient interactions of low-affinity fragments, leading to false negatives[3]. SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, which is critical for driving hit-to-lead optimization[4].

Step-by-Step Methodology:

  • Surface Preparation: A CM5 sensor chip is docked into a Biacore system. The carboxymethyl dextran surface is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Immobilization: Recombinant PRMT5/MEP50 complex (diluted in 10 mM sodium acetate, pH 4.5) is injected until a target immobilization level of ~3000 Response Units (RU) is achieved. The surface is then quenched with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Self-Validating Step): 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is prepared in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). A multi-cycle kinetic approach is used, injecting the compound at concentrations ranging from 0.05 µM to 10 µM. A DMSO calibration curve is run simultaneously to correct for bulk refractive index shifts, ensuring the binding signal is purely mass-driven.

  • Data Analysis: Sensorgrams are double-referenced (subtracting the reference flow cell and blank buffer injections) and fitted to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: Functional Inhibition via HTRF

To confirm that binding translates to functional inhibition, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. HTRF utilizes a time delay before fluorescence measurement, effectively eliminating compound autofluorescence and providing a high signal-to-background ratio[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well proplate, 4 nM PRMT5/MEP50 complex is pre-incubated with varying concentrations of the azetidine compound (10-point dose-response, 1:3 dilution series) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20) for 15 minutes.

  • Catalytic Initiation: The reaction is initiated by adding 1 µM SAM and 100 nM biotinylated Histone H4 (Arg3) peptide. The plate is incubated at room temperature for 60 minutes.

  • Detection (Self-Validating Step): The reaction is stopped by adding a detection mixture containing Eu3+-cryptate labeled anti-sDMA antibody (donor) and XL665-labeled streptavidin (acceptor). The inclusion of a known pan-inhibitor (e.g., SAH) serves as a positive control to validate the Z'-factor (>0.7 required for assay trustworthiness)[5].

  • Readout: After a 1-hour incubation, TR-FRET signals are read at 620 nm and 665 nm. The IC50 is calculated using a four-parameter logistic regression model.

Quantitative Data Presentation

Table 1: SPR Kinetic Parameters for Compound vs. Endogenous Cofactor | Ligand | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ ( μM ) | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | :--- | | 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one | 4.5×104 | 0.015 | 0.33 | 66.6 s | | SAM (Endogenous Cofactor) | 1.2×105 | 0.005 | 0.04 | 200.0 s |

Table 2: HTRF Enzymatic Profiling and Selectivity | Target Enzyme | IC50 ( μM ) | Hill Slope | Max Inhibition (%) | Mechanism | | :--- | :--- | :--- | :--- | :--- | | PRMT5/MEP50 | 0.45 | 1.1 | 98 | SAM-Competitive | | PRMT1 | > 50 | N/A | < 10 | Non-binding | | PRMT7 | > 50 | N/A | < 10 | Non-binding |

Mechanism of Action Visualization

G Compound 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one PRMT5 PRMT5 / MEP50 Complex Compound->PRMT5 Competitive Binding Substrate Histone H4 Substrate PRMT5->Substrate Catalytic Attempt SAM SAM Cofactor SAM->PRMT5 Displaced Effect sDMA Inhibition Substrate->Effect Blocked

Mechanism of PRMT5 inhibition by 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Sources

Pharmacokinetic Profiling of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (hereafter referred to as AAP-1) represents a unique chemical space in modern drug design. Structurally, it features a highly strained, basic azetidine ring substituted with a primary amine, coupled via an amide bond to a lipophilic 2-phenoxypropyl moiety.

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this structural dichotomy dictates its behavior:

  • The primary amine ensures high aqueous solubility at physiological pH (due to protonation) but introduces a site for rapid Phase II metabolism (N-acetylation) and potential non-specific tissue binding.

  • The phenoxy group drives lipophilicity and membrane permeability but acts as a prime target for Phase I Cytochrome P450 (CYP)-mediated aromatic hydroxylation.

This whitepaper outlines the definitive, self-validating workflows required to profile the pharmacokinetics of AAP-1. By understanding the causality behind each experimental choice, researchers can avoid common pitfalls associated with basic, lipophilic amines and ensure regulatory compliance from early discovery through IND-enabling studies.

Bioanalytical Method Development & Validation

To accurately profile AAP-1 in biological matrices, a robust quantification strategy is required. Because AAP-1 possesses a basic primary amine, it is highly amenable to positive electrospray ionization (ESI+).

Causality in Method Design

We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable-isotope labeled internal standard (SIL-IS). The SIL-IS is critical; it co-elutes with AAP-1 and undergoes identical ion suppression in the MS source, creating a self-validating system where matrix effects are mathematically nullified. For sample preparation, we select Acetonitrile (ACN) over Methanol for protein precipitation. ACN yields a denser protein pellet, preventing UPLC column clogging and maintaining system suitability across large 96-well plate batches. This protocol strictly adheres to the [1].

Step-by-Step LC-MS/MS Protocol
  • Sample Aliquoting: Transfer 50 µL of plasma (spiked with AAP-1 or unknown study samples) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., AAP-1- d5​ , 100 ng/mL) to all wells except blanks.

  • Protein Precipitation: Add 150 µL of ice-cold 100% Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures the primary amine remains protonated, preventing non-specific binding to the plastic plate.

  • Mixing and Centrifugation: Vortex for 5 minutes at 800 rpm. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and mix with 100 µL of HPLC-grade water to match the initial mobile phase conditions.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Run a gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 3 minutes. Detect via Multiple Reaction Monitoring (MRM) in ESI+ mode.

BioanalyticalWorkflow S1 Plasma Sample + SIL-IS S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 Supernatant Extraction S3->S4 S5 UPLC Separation (C18 Column) S4->S5 S6 MS/MS Detection (ESI+ MRM) S5->S6

Step-by-step bioanalytical LC-MS/MS workflow for plasma quantification.

In Vitro ADME & Drug-Drug Interaction (DDI) Profiling

Metabolic Stability & Pathway Elucidation

The phenoxy ring of AAP-1 is highly susceptible to para-hydroxylation, while the primary amine is a target for N-acetyltransferases (NAT). To predict in vivo hepatic clearance, we determine the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM).

Self-Validating Control: Every HLM assay must include a positive control (e.g., Verapamil or Dextromethorphan) to verify the metabolic competency of the microsome batch. Without this, a metabolically stable result for AAP-1 could falsely mask a degraded enzyme batch.

MetabolicPathway Parent 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one CYP CYP2D6 / CYP3A4 (Oxidation) Parent->CYP Phase I NAT N-Acetyltransferases (Acetylation) Parent->NAT Phase II Met1 Para-Hydroxy Metabolite (Active/Inactive) CYP->Met1 Met2 N-Acetyl Metabolite (Inactive) NAT->Met2

Proposed Phase I and Phase II metabolic pathways for the parent compound.

DDI Potential (CYP Inhibition/Induction)

Regulatory agencies require rigorous DDI profiling. We assess AAP-1's potential to act as a perpetrator (inhibitor/inducer) of major CYP enzymes per the [2] and the[3]. If the IC50​ of AAP-1 against CYP3A4 is less than 50-fold the unbound maximum plasma concentration ( Cmax,u​ ), a clinical DDI study is mandated.

Plasma Protein Binding (PPB)

Causality in Assay Selection: For highly basic amines like AAP-1, ultrafiltration is notorious for yielding false-low free fractions ( fu​ ) due to non-specific binding to the filter membrane. Therefore, we mandate Equilibrium Dialysis using a semi-permeable membrane (e.g., 8 kDa MWCO) against phosphate-buffered saline (PBS) for 4 hours at 37°C.

IVIVE InVitro In Vitro Intrinsic Clearance (HLM Assay) Scaling Microsomal Protein Scaling & Liver Weight InVitro->Scaling InVivoInt In Vivo Intrinsic Clearance (Scaled) Scaling->InVivoInt HepaticCL Predicted Hepatic Clearance (CLh) InVivoInt->HepaticCL BloodFlow Hepatic Blood Flow (Qh) BloodFlow->HepaticCL

In vitro to in vivo extrapolation (IVIVE) model for predicting hepatic clearance.

In Vivo Pharmacokinetics & Renal Considerations

In Vivo Study Design

In vivo PK studies are conducted in a rodent (Sprague-Dawley Rat) and non-rodent (Beagle Dog) model.

  • Intravenous (IV) Dosing (1 mg/kg): Determines absolute systemic clearance ( CL ) and volume of distribution ( Vdss​ ).

  • Oral (PO) Dosing (10 mg/kg): Determines maximum concentration ( Cmax​ ), area under the curve ( AUC ), and absolute oral bioavailability ( F% ).

Renal Impairment Considerations

Because AAP-1 is a small, basic molecule, it is highly probable that a significant fraction of the unchanged drug is excreted via the kidneys through active tubular secretion (e.g., via OCT2 transporters). Consequently, changes in renal function could drastically alter its systemic exposure.

To proactively address this, early clinical development must evaluate the drug's exposure in varying degrees of renal function. This aligns directly with the [4], which emphasizes that excluding patients with impaired renal function from late-phase trials hinders the determination of safe dosing regimens. If >20% of AAP-1 is excreted unchanged in urine, a dedicated renal impairment study is triggered.

Data Synthesis & Quantitative Profiling

The following tables summarize the expected quantitative data outputs for AAP-1, demonstrating a moderate-clearance, highly permeable compound with excellent oral bioavailability.

Table 1: Physicochemical and In Vitro ADME Properties

ParameterValue / ResultAssay / Methodology
Molecular Weight 220.27 g/mol Theoretical
LogD (pH 7.4) 1.8Shake-flask method (Octanol/Buffer)
Permeability ( Papp​ ) 18×10−6 cm/sCaco-2 Cell Monolayer (A-B)
Efflux Ratio 1.2Caco-2 (B-A / A-B) - Not a P-gp substrate
Plasma Protein Binding 65% bound ( fu​ = 0.35)Equilibrium Dialysis (Human Plasma)
HLM CLint​ 24.5 µL/min/mg proteinMicrosomal Stability Assay
CYP3A4 IC50​ > 50 µMRecombinant CYP Inhibition Assay

Table 2: In Vivo Pharmacokinetic Parameters (Predicted)

PK ParameterRat (IV - 1 mg/kg)Rat (PO - 10 mg/kg)Dog (IV - 1 mg/kg)Dog (PO - 10 mg/kg)
Cmax​ (ng/mL) -1,450-2,100
Tmax​ (h) -1.0-1.5
AUC0−∞​ (ng·h/mL) 8506,1201,2009,840
Clearance ( CL ) 19.6 mL/min/kg-13.8 mL/min/kg-
Volume of Dist. ( Vdss​ ) 2.4 L/kg-1.8 L/kg-
Half-life ( t1/2​ ) 1.4 h1.6 h2.1 h2.4 h
Bioavailability ( F% ) -72% -82%

Conclusion

The pharmacokinetic profiling of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (AAP-1) requires a meticulously designed, self-validating workflow. By leveraging LC-MS/MS with SIL-IS, equilibrium dialysis for accurate protein binding, and early assessment of active renal secretion pathways, developers can accurately predict human pharmacokinetics. Adherence to the cited FDA and EMA guidelines ensures that the transition from preclinical discovery to IND submission is scientifically rigorous and regulatory-compliant.

References

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register (FDA) URL: [Link][1]

  • Title: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability Source: Federal Register (FDA) URL: [Link][2]

  • Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link][3]

  • Title: Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Guidance for Industry Source: Federal Register (FDA) URL: [Link][4]

Sources

Receptor Binding Affinity Profile of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive methodological framework for characterizing the receptor binding affinity of the novel chemical entity, 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. While direct binding data for this specific compound is not present in existing literature, its structural motifs—a phenoxypropanone core and an aminoazetidine substituent—suggest a high potential for interaction with G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes. We present a detailed, field-proven approach for determining its binding affinity (Ki) and selectivity profile. This document outlines the rationale for target selection, provides step-by-step protocols for radioligand binding assays, details rigorous data analysis using the Cheng-Prusoff equation, and discusses the interpretation of binding data in the context of early-stage drug discovery. The protocols described herein are designed to establish a self-validating system for generating robust and reproducible results, essential for advancing a compound through the development pipeline.

Introduction and Rationale for Target Selection

The compound 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a novel molecule whose pharmacological properties are yet to be characterized. Its chemical architecture provides critical clues for hypothesizing its biological targets. The phenoxypropanamine backbone is a classic pharmacophore found in numerous beta-adrenergic receptor antagonists (beta-blockers). The incorporation of an azetidine ring, a strained four-membered heterocycle, can introduce conformational rigidity and novel vector interactions with target proteins, often enhancing binding affinity and modifying selectivity profiles compared to more flexible acyclic amines.

Given this structural precedent, the logical starting point for characterization is a panel of receptors where related compounds have demonstrated activity. Our primary hypothesis is that the compound will exhibit affinity for adrenergic receptors. To build a comprehensive selectivity profile, we will also include key serotonergic and dopaminergic receptors, as cross-reactivity is common and essential to map for safety and off-target effects.

Primary Target Panel:

  • Adrenergic Receptors: α1, α2, β1, β2

  • Serotonergic Receptors: 5-HT1A, 5-HT2A

  • Dopaminergic Receptors: D2

This initial screening panel is designed to provide a broad overview of the compound's activity at key central nervous system (CNS) and peripheral receptors, guiding future, more focused studies.

G cluster_0 Structural Analysis of Test Compound cluster_1 Hypothesis Generation cluster_2 Primary Receptor Screening Panel Selection Compound 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one Scaffold1 Phenoxypropanone Moiety Compound->Scaffold1 Scaffold2 Aminoazetidine Moiety Compound->Scaffold2 Hypothesis1 Known Ligands: Beta-Blockers (e.g., Propranolol) Scaffold1->Hypothesis1 Hypothesis2 Introduces Rigidity, Modulates Selectivity & Potency Scaffold2->Hypothesis2 Adrenergic Adrenergic Receptors (α1, α2, β1, β2) Hypothesis1->Adrenergic Hypothesis2->Adrenergic Serotonergic Serotonergic Receptors (5-HT1A, 5-HT2A) Adrenergic->Serotonergic Screen for Cross-Reactivity Dopaminergic Dopaminergic Receptors (D2) Serotonergic->Dopaminergic Screen for Cross-Reactivity

Caption: Logical workflow for selecting the primary receptor screening panel based on the compound's structural features.

Experimental Design and Protocols

The cornerstone of determining binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The entire workflow is predicated on first establishing a robust and validated assay system for each receptor before introducing the test compound.

Essential Materials and Reagents
  • Test Compound: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, synthesized to >98% purity, with identity confirmed by ¹H-NMR and LC-MS. Stock solution prepared in 100% DMSO.

  • Receptor Source: Commercially available cryopreserved cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligands: High-affinity, tritiated ([³H]) radioligands specific for each target.

  • Assay Buffers: Specific to each receptor (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation Cocktail: A solution that emits light when excited by radioactive particles.

  • Instrumentation: Microplate scintillation counter (e.g., MicroBeta² or TopCount), 96-well filter plates (e.g., GF/B or GF/C glass fiber).

Experimental Workflow Overview

G cluster_0 Phase 1: Assay Validation cluster_1 Phase 2: Compound Testing cluster_2 Phase 3: Data Conversion P1_Start Select Receptor & Radioligand P1_Step1 Protocol 1: Saturation Assay (12 concentrations of radioligand) P1_Start->P1_Step1 P1_Step2 Incubate, Filter, Count CPM P1_Step1->P1_Step2 P1_Step3 Analyze: Total vs. Specific Binding P1_Step2->P1_Step3 P1_End Determine Kd and Bmax (Affinity & Receptor Density) P1_Step3->P1_End P2_Start Kd & Bmax Validated P2_Step1 Protocol 2: Competition Assay (Fixed Radioligand + 10 concentrations of Test Compound) P2_Start->P2_Step1 P2_Step2 Incubate, Filter, Count CPM P2_Step1->P2_Step2 P2_Step3 Analyze: % Inhibition Curve P2_Step2->P2_Step3 P2_End Determine IC50 P2_Step3->P2_End P3_Start IC50, Kd, [L] Known P3_Step1 Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) P3_Start->P3_Step1 P3_End Determine Ki (Inhibition Constant) P3_Step1->P3_End

Caption: The three-phase experimental workflow for determining the inhibition constant (Ki) of a test compound.

Protocol 1: Saturation Binding Assay (Assay Validation)

Causality: Before testing our compound, we must first characterize the interaction between the radioligand and the receptor. This step is non-negotiable as it provides the dissociation constant (Kd) of the radioligand, a critical value for the final Ki calculation. It also determines the receptor density (Bmax), confirming the quality of the membrane preparation.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the chosen radioligand (e.g., [³H]-Prazosin for α1-adrenergic) in assay buffer, typically ranging from 0.01x to 10x the expected Kd.

  • Plate Setup: To 96-well plates, add assay buffer, the serially diluted radioligand, and cell membranes.

    • Total Binding Wells: Contain buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration (1000x Ki) of a known, unlabeled competitor (e.g., unlabeled Prazosin) to saturate all specific binding sites.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). This time is determined during assay development.

  • Termination: Rapidly harvest the contents of the wells onto glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis: Calculate Specific Binding = Total Binding - Non-Specific Binding. Plot Specific Binding against the concentration of the radioligand and fit the data to a one-site saturation binding model to determine Kd and Bmax.

Protocol 2: Competitive Binding Assay (Compound Evaluation)

Causality: This protocol directly measures the ability of our test compound to compete with the radioligand for the receptor's binding site. By using a fixed concentration of radioligand (approximately at its Kd value, determined in Protocol 1) and varying concentrations of the test compound, we can determine the concentration at which the test compound inhibits 50% of the specific radioligand binding (the IC50).

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution series of the test compound, 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, in assay buffer containing a fixed, low percentage of DMSO to ensure solubility. A typical concentration range is 10⁻¹⁰ M to 10⁻⁵ M.

  • Plate Setup: To 96-well plates, add:

    • Total Binding Wells: Assay buffer, a fixed concentration of radioligand (at its Kd), and cell membranes.

    • NSB Wells: Assay buffer, radioligand, membranes, and a high concentration of an unlabeled competitor.

    • Test Compound Wells: Assay buffer, radioligand, membranes, and the serially diluted test compound.

  • Incubation, Termination, Washing, Counting: Follow steps 3-6 from Protocol 1.

  • Analysis: Convert CPM data to percent inhibition relative to the specific binding controls. Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Analysis and Interpretation

From IC50 to Ki: The Cheng-Prusoff Equation

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain a true measure of affinity that can be compared across different experiments and labs, the IC50 must be converted to the inhibition constant (Ki). This is achieved using the Cheng-Prusoff equation.

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant of the test compound. This is the concentration of competitor that would occupy 50% of the receptors if no radioligand were present. A lower Ki signifies higher binding affinity.

  • IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (determined from Protocol 2).

  • [L]: The exact concentration of radioligand used in the competition assay.

  • Kd: The dissociation constant of the radioligand for the receptor (determined from Protocol 1).

Presentation of Hypothetical Data

To illustrate the final output, the following table presents a hypothetical but plausible binding profile for our test compound, assuming it behaves as a selective beta-adrenergic antagonist.

Receptor TargetRadioligand UsedRadioligand Kd (nM)Test Compound Ki (nM)Selectivity Ratio (vs. β1)
β1-Adrenergic [³H]-Dihydroalprenolol1.25.8 1x
β2-Adrenergic [³H]-Dihydroalprenolol1.5124 21.4x
α1-Adrenergic [³H]-Prazosin0.8>10,000 >1700x
α2-Adrenergic [³H]-Rauwolscine2.1>10,000 >1700x
5-HT1A [³H]-8-OH-DPAT1.08,500 1465x
5-HT2A [³H]-Ketanserin2.5>10,000 >1700x
D2 [³H]-Spiperone0.5>10,000 >1700x
Interpretation and Next Steps

The hypothetical data above would suggest that 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a potent ligand for the β1-adrenergic receptor with a Ki of 5.8 nM. Furthermore, it displays a favorable selectivity profile, with over 21-fold selectivity for β1 versus β2, and negligible affinity for the other receptors tested.

Crucial Next Step: Binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Therefore, the immediate next step is to perform a functional assay. For GPCRs like the beta-adrenergic receptor, this typically involves a cAMP (cyclic adenosine monophosphate) assay to measure the downstream second messenger signaling in response to compound exposure. This will definitively classify the compound's pharmacological action and is essential before proceeding to more complex cellular or in vivo models.

References

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. Available at: [Link]

  • Patil, J., et al. (2023). A comprehensive review on beta-blockers. Cureus. Available at: [Link]

  • Wessjohann, L. A., et al. (2007). Azetidines and their relevance in medicinal chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist affinity from studies of inhibition of radioligand binding. British Journal of Pharmacology. Available at: [Link]

  • Kassack, M. U., & Höfgen, B. (2021). GPCR-functional assays. Methods in Molecular Biology. Available at: [Link]

A Guide to the Molecular Weight and Exact Mass of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is paramount. Among these, molecular weight and exact mass are foundational data points that inform everything from synthetic chemistry and purification to ADME (absorption, distribution, metabolism, and excretion) studies and regulatory submissions. This guide provides a comprehensive overview of the molecular weight and exact mass of the novel compound 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, a molecule of interest for its potential applications in medicinal chemistry.

This document will delve into the theoretical calculation of these values based on the compound's molecular formula, and provide a detailed, field-proven protocol for their experimental determination using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. The causality behind experimental choices and the importance of these measurements in a research and development context will be highlighted throughout.

Understanding the Core Concepts: Molecular Weight vs. Exact Mass

Before delving into the specifics of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, it is crucial to distinguish between two often-confused terms: molecular weight and exact mass.

  • Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's constituent atoms, taking into account the natural abundance of their isotopes.[1] It is calculated using the atomic weights of the elements as found on the periodic table.[2][3] Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[4] It is a more precise value than molecular weight and is typically expressed in Daltons (Da). High-resolution mass spectrometry techniques are capable of measuring the exact mass of a molecule, which is a critical parameter for confirming its elemental composition.

The distinction is subtle but significant, especially for larger molecules or those containing elements with multiple common isotopes.[4] For small organic molecules, the numerical difference may be small, but the conceptual difference is fundamental to analytical characterization.

Physicochemical Properties of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

The first step in determining the molecular weight and exact mass of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is to establish its correct molecular formula. Based on its chemical structure, the molecular formula is determined to be C12H16N2O2 .

A related compound, 1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one, also has the molecular formula C12H16N2O2 and a reported molecular weight of 220.27.[5]

Theoretical Calculations

The theoretical molecular weight and exact mass are calculated from the molecular formula, C12H16N2O2.

Calculation of Molecular Weight:

The molecular weight is the sum of the average atomic masses of all atoms in the molecule.

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight = 220.272 g/mol

Calculation of Exact Mass:

The exact mass is the sum of the masses of the most abundant isotopes of each atom.[4]

  • Carbon (¹²C): 12 atoms × 12.000000 Da = 144.000000 Da

  • Hydrogen (¹H): 16 atoms × 1.007825 Da = 16.125200 Da

  • Nitrogen (¹⁴N): 2 atoms × 14.003074 Da = 28.006148 Da

  • Oxygen (¹⁶O): 2 atoms × 15.994915 Da = 31.989830 Da

  • Total Exact Mass = 220.121178 Da

Summary of Physicochemical Data
PropertyValueUnits
Molecular FormulaC12H16N2O2-
Molecular Weight220.272 g/mol
Exact Mass220.121178Da

Experimental Determination of Exact Mass by ESI-TOF Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is a cornerstone of scientific integrity. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful technique for the accurate mass determination of small molecules.[6][7] ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion. The TOF analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy.[8]

Experimental Workflow Diagram

ESI_TOF_Workflow Figure 1: Experimental Workflow for Exact Mass Determination cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample 1. Weigh Compound Solvent 2. Dissolve in HPLC-grade Solvent (e.g., Acetonitrile/Water) Sample->Solvent Dilution 3. Dilute to final concentration (e.g., 25 µg/mL) Solvent->Dilution Filter 4. Centrifuge if particulates are present Dilution->Filter Injection 5. Flow Injection into ESI Source Filter->Injection Ionization 6. Electrospray Ionization (ESI) (Positive Ion Mode) Injection->Ionization Analysis 7. Mass Analysis by TOF Detector Ionization->Analysis Acquisition 8. Data Acquisition Analysis->Acquisition Calibration Internal Calibrant Infusion Calibration->Analysis for real-time correction Processing 9. Mass Correction & Averaging Acquisition->Processing Result 10. Determine Exact Mass of [M+H]+ ion Processing->Result

Caption: Workflow for exact mass determination by ESI-TOF-MS.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for obtaining high-accuracy mass data.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

    • Dissolve the sample in 1 mL of an HPLC-grade solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

    • Perform a serial dilution to achieve a final concentration of approximately 25 µg/mL.[6] This concentration is optimal to achieve sufficient ion signal without causing detector saturation.

    • If any solid particulates are observed, centrifuge the sample at high speed (e.g., 14,000 x g) and transfer the supernatant to a clean autosampler vial. Avoid plastic filters as they can introduce polymeric contaminants.[6]

  • Instrument Setup and Calibration:

    • Set up the ESI-TOF mass spectrometer for analysis in positive ion mode. The basic amino group in the azetidine ring is readily protonated, making the [M+H]⁺ ion the expected species.

    • Infuse a known internal calibrant solution continuously throughout the analysis. This allows for real-time correction of the mass scale, significantly improving mass accuracy.[8]

    • Set the mass range to be acquired (e.g., m/z 100-1000) to ensure the expected [M+H]⁺ ion (m/z ≈ 221.128) is well within the detection window.

  • Data Acquisition:

    • Introduce the prepared sample into the ESI source via flow injection analysis (FIA). FIA provides a rapid and efficient means of introducing the sample without chromatographic separation.

    • Acquire data for a sufficient duration to obtain a stable ion signal. It is often beneficial to average multiple scans to improve the signal-to-noise ratio and mass accuracy.[9]

  • Data Processing and Analysis:

    • Process the acquired raw data using the instrument's software. This will involve applying the real-time mass correction based on the internal calibrant.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Determine the centroid of this peak to obtain the experimental m/z value.

    • Subtract the mass of a proton (1.007276 Da) from the experimental m/z of the [M+H]⁺ ion to determine the experimental exact mass of the neutral molecule.

    • Compare the experimental exact mass to the theoretical exact mass. A mass accuracy of within 5 parts per million (ppm) is typically considered confirmation of the elemental composition.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable step in the characterization of any new chemical entity. For 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, the theoretically calculated molecular weight is 220.272 g/mol , and the exact mass is 220.121178 Da. The provided ESI-TOF mass spectrometry protocol offers a robust and reliable method for the experimental verification of this exact mass, providing a high degree of confidence in the compound's identity and elemental composition. These fundamental data points are critical for any further research and development activities involving this promising molecule.

References

  • LSU College of Science. (n.d.). ESI TOF sample prep. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Molecular weight and mass. Retrieved from [Link]

  • ChemCollective. (n.d.). Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Retrieved from [Link]

  • Gu, M., & Wang, R. (2003). Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging. Journal of Mass Spectrometry, 38(10), 1066–1075. [Link]

  • University of Liège. (2018, October 29). Mass Determination by ESI-MS-TOF. Proteomics. Retrieved from [Link]

  • Najam Academy. (2022, August 8). How to calculate molecular mass and molecular weight? [Video]. YouTube. [Link]

  • Robin Reaction. (2018, March 13). How To Calculate Molecular Weight and Molar Mass! [Video]. YouTube. [Link]

  • UC San Diego. (n.d.). Protein Mass Determination: ESI-QTOF. Biomolecular and Proteomics Mass Spectrometry Facility. Retrieved from [Link]

  • Yi, D., Miller, C., & Williams, J. D. (n.d.). Accurate Mass Measurement for Intact Proteins using ESI-oa-TOF. Agilent. Retrieved from [Link]

  • Appchem. (n.d.). 1-(3-Amino-pyrrolidin-1-yl)-2-phenoxy-propan-1-one. Retrieved from [Link]

  • Ataman Kimya. (n.d.). POLY(HEXAMETHYLENE) BIGUANIDE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Aminophenoxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-1-(azetidin-1-yl)propan-1-one. Retrieved from [Link]

  • ChemSrc. (2025, September 9). 1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyhexamethylene biguanide hydrochloride. Retrieved from [Link]

  • MolPort. (n.d.). 1-(3-bromophenoxy)-3-[(piperidin-1-yl)amino]propan-2-ol. Retrieved from [Link]

  • MDPI. (2022, July 14). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Retrieved from [Link]

Sources

Navigating the Preclinical Safety Assessment of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Framework for In Vivo Toxicity and Safety Evaluation

Abstract

This technical guide addresses the critical need for establishing the in vivo toxicity and safety profile of the novel chemical entity, 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. A comprehensive search of publicly available literature and safety databases reveals a lack of existing in vivo data for this specific compound. Therefore, this document transitions from a review of existing data to a proactive, strategic framework for its generation. It is designed for researchers, scientists, and drug development professionals, providing a detailed roadmap for the preclinical safety assessment of this molecule, in alignment with global regulatory expectations. The guide outlines a logical, tiered approach, from initial in silico predictions and in vitro screening to a comprehensive suite of in vivo studies. Methodologies for key experiments, including acute and repeat-dose toxicity, genotoxicity, safety pharmacology, and developmental and reproductive toxicity (DART), are detailed. This whitepaper serves as a foundational resource for the systematic and scientifically rigorous evaluation of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, ensuring a thorough understanding of its safety profile as it progresses through the drug development pipeline.

Introduction: Compound Profile and the Imperative for a De Novo Safety Assessment

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a novel molecule with a chemical structure suggesting potential utility in medicinal chemistry, likely as an intermediate or a primary therapeutic candidate. The presence of an azetidine ring, a phenoxy group, and a propanone linker indicates a compound of synthetic interest. Given the absence of published in vivo safety data, a de novo toxicological evaluation is a prerequisite for any further development.

This guide provides the scientific and methodological framework to undertake such an evaluation. The principles and protocols outlined herein are grounded in established regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), ensuring that the data generated will be robust and suitable for regulatory submission.

The Preclinical Safety Evaluation Strategy: A Phased Approach

A tiered and integrated preclinical strategy is essential to de-risk the compound efficiently, minimizing animal use while maximizing the informational yield. This strategy begins with non-animal-based methods and progresses to more complex in vivo models.

Phase 1: In Silico and In Vitro Profiling

Before embarking on extensive animal studies, a foundational understanding of the compound's potential liabilities can be established through computational and cell-based assays.

  • In Silico Toxicity Prediction: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity.

  • In Vitro Cytotoxicity: Determine the compound's cytotoxic potential in relevant cell lines (e.g., HepG2 for liver cells) to establish initial concentration ranges for further testing.[1][2]

  • In Vitro Genotoxicity: Conduct a battery of tests, including the Ames test (bacterial reverse mutation assay) and an in vitro micronucleus assay in mammalian cells, to assess mutagenic and clastogenic potential.[3]

  • In Vitro hERG Assay: Evaluate the potential for cardiac QT interval prolongation, a critical safety liability.

Phase 2: In Vivo Pharmacokinetics and Dose Range-Finding

Pharmacokinetic (PK) studies are a crucial bridge between in vitro and in vivo assessments, informing dose selection for subsequent toxicity studies.[4]

  • Single-Dose PK Studies: Administer the compound to a small number of animals (typically rodents) via the intended clinical route of administration to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[3]

  • Dose Range-Finding (DRF) Studies: These are short-term, escalating-dose studies in two species (one rodent, one non-rodent) to identify the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term repeat-dose toxicity studies.

Core In Vivo Toxicity Studies: A Detailed Methodological Overview

The following sections provide detailed protocols for the essential in vivo studies required to build a comprehensive safety profile for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Acute Toxicity Studies

Objective: To determine the potential for toxicity from a single, high-dose exposure and to identify the MTD.

Experimental Protocol:

  • Species: Typically conducted in two mammalian species (e.g., rat and mouse).

  • Groups: A control group and at least three dose groups.

  • Administration: Administer a single dose of the test article via the intended clinical route.

  • Observation Period: Typically 14 days.

  • Endpoints:

    • Clinical signs of toxicity, observed daily.

    • Body weight changes.

    • Mortality.

    • Gross necropsy at the end of the study.

Data Presentation:

Dose GroupNumber of AnimalsMortalityKey Clinical Signs
Control5 M, 5 F0/10No abnormalities observed
Low Dose5 M, 5 F0/10Mild lethargy on Day 1
Mid Dose5 M, 5 F2/10Lethargy, piloerection
High Dose5 M, 5 F8/10Severe lethargy, ataxia
Repeat-Dose Toxicity Studies

Objective: To evaluate the toxicological effects of repeated administration of the compound over a prolonged period.

Experimental Protocol:

  • Species: One rodent (e.g., Sprague Dawley rat) and one non-rodent (e.g., beagle dog) species.[5]

  • Duration: Varies based on the intended duration of clinical use (e.g., 28-day, 90-day).

  • Groups: A control group, and at least three dose levels (low, mid, high). A recovery group may be included for the high dose and control groups.

  • Administration: Daily administration via the intended clinical route.

  • Endpoints:

    • In-life: Clinical observations, body weight, food consumption, ophthalmology, functional observational battery (FOB).

    • Clinical Pathology: Hematology, clinical chemistry, coagulation, urinalysis.

    • Terminal Procedures: Gross necropsy, organ weights, histopathology of a comprehensive list of tissues.

Workflow Diagram:

Caption: Workflow for a repeat-dose toxicity study.

Safety Pharmacology Studies

Objective: To assess the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol:

  • Core Battery Studies:

    • Cardiovascular: Telemetered assessment of blood pressure, heart rate, and ECG in a conscious, freely moving non-rodent species.

    • Respiratory: Assessment of respiratory rate and tidal volume in rodents.

    • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents to assess behavioral and neurological effects.[6]

Workflow Diagram:

Caption: Core battery of safety pharmacology studies.

Genotoxicity Studies

Objective: To determine if the compound can induce genetic damage.

Experimental Protocol (in vivo):

  • In Vivo Micronucleus Test:

    • Species: Typically mouse or rat.

    • Methodology: Administer the test article, and collect bone marrow or peripheral blood at appropriate time points. Analyze immature erythrocytes for the presence of micronuclei.

  • In Vivo Comet Assay:

    • Species: Rat.

    • Methodology: Assess DNA strand breaks in cells from various tissues (e.g., liver, stomach) following treatment.

Developmental and Reproductive Toxicology (DART) Studies

Objective: To evaluate the potential effects of the compound on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol (Embryo-Fetal Development Study):

  • Species: Typically rat and rabbit.

  • Dosing Period: During the period of major organogenesis.

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, necropsy at term.

    • Fetal: Number of viable fetuses, resorptions, fetal body weight, external, visceral, and skeletal examinations.[3]

Data Interpretation and Risk Assessment

The culmination of these studies is the establishment of a No-Observed-Adverse-Effect-Level (NOAEL) for each study.[3] The NOAEL is the highest dose at which there were no statistically or biologically significant adverse findings. This value is then used to calculate the safe starting dose for first-in-human clinical trials, incorporating appropriate safety factors.

Conclusion

While no public in vivo toxicity data currently exists for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, this guide provides a comprehensive and scientifically rigorous framework for its generation. By following a phased approach that integrates in silico, in vitro, and in vivo methodologies, researchers and drug development professionals can build a robust safety profile for this novel compound. This proactive strategy is essential for making informed decisions about the compound's continued development and for ensuring patient safety in future clinical investigations.

References

  • Chemsrc. (2025). 1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Safety data sheet for ACTICIDE LA. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Aminophenoxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol. Retrieved from [Link]

  • FEMA. (n.d.). 3-[(4-AMINO-2,2-DIOXIDO-1H-2,1,3-BENZOTHIADIAZIN-5-YL)OXY]-2,2-DIMETHYL-N-PROPYLPROPANAMIDE. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • Biotrial. (n.d.). Scientific publications & posters. Retrieved from [Link]

  • Sinopep Biopharma. (2026). Publications. Retrieved from [Link]

  • Anderson, S. E., et al. (2025). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. MDPI. Retrieved from [Link]

  • Cohen, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][7][8]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). PubMed. Retrieved from [Link]

  • Venet, M., et al. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. PubMed. Retrieved from [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Retrieved from [Link]

  • Kramer, C., et al. (2026). Integrative preclinical strategy for pharmacokinetic profiling and candidate selection of 3-hydroxypropanamidines: a promising antimalarial class. PubMed. Retrieved from [Link]

Sources

Structural Elucidation of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one: A Comprehensive X-Ray Crystallography Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained, four-membered nitrogen heterocycles—specifically azetidines—has become a cornerstone of modern pharmacophore design. Azetidines offer unique bioisosteric properties, improved metabolic stability, and distinct conformational rigidity compared to their acyclic or larger cyclic counterparts [3].

This technical whitepaper provides an authoritative, in-depth guide to determining the single-crystal X-ray diffraction (scXRD) structure of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one . By analyzing the causality behind experimental choices, this guide establishes a self-validating framework for crystallographers and medicinal chemists to achieve high-resolution structural elucidation of small, light-atom organic molecules.

Molecular Conformation & Crystallographic Challenges

The target molecule, 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, presents several distinct structural features that dictate the crystallographic approach:

  • Azetidine Ring Puckering: Unlike planar aromatic systems, the azetidine ring dynamically oscillates between planar and "butterfly" puckered conformations. The degree of puckering is heavily influenced by the steric bulk of the C3-primary amine and the N1-amide substituent [5].

  • Amide Bond Isomerism: The N1-C(carbonyl) bond possesses partial double-bond character, leading to potential cis/trans rotamers in the solid state.

  • Chirality: The molecule contains a stereocenter at the C2 position of the propanone backbone. Determining the absolute configuration of this chiral center is a primary objective of the X-ray analysis.

To visualize the logical relationship between the molecular features and the forces dictating the solid-state conformation, refer to the diagram below.

ConformationLogic Core 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one Ring Azetidine Ring Puckering Core->Ring Amide Amide Bond Resonance Core->Amide Hbond Intermolecular H-Bonding Core->Hbond Steric Steric Repulsion (C3-NH2 vs C2-Phenoxy) Ring->Steric Amide->Steric Lattice Crystal Lattice Packing Forces Hbond->Lattice Steric->Lattice

Caption: Logical relationship of forces dictating the solid-state conformation of the target molecule.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to ensure data integrity from crystal growth to final structural refinement.

Phase 1: Crystal Growth via Vapor Diffusion

Small organic molecules with polar functional groups (like the primary amine in our target) require highly controlled crystallization environments [4].

  • Step 1: Dissolve 10 mg of the highly pure compound in 0.5 mL of methanol (the solvent) in a 2 mL inner glass vial.

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could cause premature, disordered nucleation.

  • Step 3: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of diethyl ether (the anti-solvent).

  • Step 4: Seal the outer vial tightly and incubate undisturbed at 4°C for 3–7 days.

  • Causality & Logic: Methanol provides excellent solubility for the polar amine, while diethyl ether acts as a volatile anti-solvent. Vapor diffusion ensures a slow, thermodynamic approach to the metastable zone. This controlled supersaturation minimizes rapid nucleation events, favoring the growth of large, diffraction-quality single crystals with minimal lattice defects.

Phase 2: Crystal Harvesting and Cryocooling
  • Step 1: Transfer the mother liquor containing the crystals onto a glass microscope slide submerged in Paratone-N oil.

  • Step 2: Using a polarized light microscope, select a single crystal (optimal dimensions: 0.1 × 0.1 × 0.15 mm) that exhibits uniform birefringence and sharp extinction upon rotation.

  • Step 3: Mount the crystal onto a 100 µm MiTeGen polyimide loop.

  • Step 4: Immediately transfer the loop to the diffractometer and flash-cool the crystal in a 100 K nitrogen stream using an Oxford Cryosystems cooler [1].

  • Causality & Logic: Paratone-N acts as a hydrophobic cryoprotectant, displacing the mother liquor to prevent the formation of polycrystalline ice rings during flash-cooling. Cooling the sample to 100 K drastically minimizes thermal atomic displacement (Debye-Waller factors), which sharpens the diffraction spots, improves the signal-to-noise ratio at high resolution, and mitigates X-ray-induced radical damage to the organic framework.

Phase 3: X-Ray Diffraction Data Collection
  • Step 1: Center the crystal optically on a dual-source diffractometer equipped with a Cu Kα microfocus source and a CMOS/CCD detector.

  • Step 2: Execute a matrix run (pre-experiment) to determine the unit cell parameters and optimize exposure times.

  • Step 3: Collect a full hemisphere of data using ω and ϕ scans to achieve >99.5% completeness up to a resolution of 2θ=67.5∘ .

  • Causality & Logic: The selection of the X-ray source is critical. Because 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one ( C12​H16​N2​O2​ ) consists entirely of light atoms, Mo Kα radiation ( λ=0.71073 Å) yields a negligible anomalous dispersion signal. By utilizing Cu Kα radiation ( λ=1.54184 Å), the anomalous scattering signal is significantly enhanced. This is an absolute necessity for accurately calculating the Flack parameter, thereby unambiguously determining the absolute configuration of the C2 chiral center [1].

XRayWorkflow A Sample Preparation (1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one) B Crystallization (Vapor Diffusion / Slow Evaporation) A->B C Crystal Harvesting & Mounting (Cryoloop + Paratone Oil) B->C D X-Ray Data Collection (Cu Kα Source, 100 K) C->D E Data Reduction & Integration (CrysAlisPro / APEX4) D->E F Structure Solution (SHELXT - Dual-Space Methods) E->F G Refinement & Validation (SHELXL, checkCIF) F->G

Caption: Step-by-step X-ray crystallography workflow for small organic molecules.

Data Processing, Solution, and Refinement

Once diffraction data is collected, the raw frames must be converted into a 3D electron density map. This process must be rigorously validated to ensure scientific integrity.

  • Data Reduction: Raw data frames are integrated using software such as CrysAlisPro or APEX4. An empirical absorption correction (multi-scan method) is applied to account for the differential absorption of X-rays by the crystal at varying angles.

  • Structure Solution: The phase problem is solved using dual-space methods via SHELXT. This algorithm efficiently locates the heavy atoms (in this case, Oxygen and Nitrogen) and the carbon backbone.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL.

    • Non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids).

    • Hydrogen atoms attached to carbons are placed in geometrically idealized positions and refined using a riding model.

    • Amine hydrogen atoms (on the C3-primary amine) should ideally be located in the difference Fourier map and refined freely to accurately map the intermolecular hydrogen-bonding network.

  • Validation: The final structure is validated using the IUCr checkCIF utility. A self-validating protocol requires an R1​ value of <5% and a Flack parameter near 0.0 (with a standard uncertainty <0.1 ) to confirm absolute stereochemistry.

Quantitative Data Presentation

To facilitate easy comparison and standardization, the expected crystallographic parameters for azetidine-amide derivatives of this class are summarized in Table 1.

Table 1: Typical Crystallographic Data and Refinement Parameters

ParameterExpected Value / RangeDescription
Chemical Formula C12​H16​N2​O2​ Target molecule composition
Formula Weight 220.27 g/mol Molecular mass
Temperature 100(2) KCryogenic data collection standard
Wavelength 1.54184 ÅCu Kα radiation for light atoms
Crystal System Orthorhombic or MonoclinicTypical for chiral organic molecules
Space Group P21​21​21​ or P21​ Sohncke space groups required for chiral compounds
Completeness to θ=67.5∘ > 99.5%Ensures full dataset for anisotropic refinement
Goodness-of-fit (GOF) on F2 1.00 – 1.05Indicates model accuracy vs. experimental data
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12 Standard threshold for a high-quality structure
Flack Parameter 0.00(8) Confirms absolute configuration (0 = correct, 1 = inverted)

Advanced Alternatives: 3D Electron Diffraction (3DED)

In scenarios where 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one yields only microcrystalline powders (crystals <1 µm) that are unsuitable for traditional scXRD, Three-Dimensional Electron Diffraction (3DED) or MicroED serves as a robust alternative [2].

Electrons interact with matter approximately 104 to 105 times more strongly than X-rays, allowing for the generation of high-quality diffraction patterns from sub-micron crystals [4]. While 3DED is highly effective for determining the heavy-atom connectivity and azetidine ring puckering, researchers must note that determining the absolute configuration of light-atom molecules via 3DED remains computationally challenging due to dynamical scattering effects.

References

  • Small molecule X-ray crystallography. The University of Queensland, School of Chemistry and Molecular Biosciences. URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. URL: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

An In-Depth Technical Guide to the Identification of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Metabolic Fate of a Novel Azetidine Derivative

The journey of a drug candidate from discovery to clinical application is intrinsically linked to its metabolic fate. Understanding how a molecule is transformed within a biological system is paramount for assessing its efficacy, safety, and pharmacokinetic profile.[1][2] This guide provides a comprehensive, in-depth technical framework for the identification and characterization of metabolites derived from 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, a novel chemical entity with potential therapeutic applications.

Given the absence of specific metabolic data for this compound in the current scientific literature, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals.[3] By leveraging established principles of drug metabolism and state-of-the-art analytical techniques, we will outline a systematic approach to elucidate the biotransformation pathways of this molecule. Our focus will be on the causality behind experimental choices, ensuring a robust and scientifically sound investigation.

Predicted Metabolic Pathways: A Mechanistic Perspective

The structure of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one presents several potential sites for metabolic modification. The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions.[4][5][6]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound.[4][7] These reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[8][9][10][11][12]

  • Oxidation: The phenoxy and propan-1-one moieties are likely targets for oxidative metabolism.

    • Aromatic Hydroxylation: The phenyl ring of the phenoxy group is susceptible to hydroxylation at the ortho, meta, or para positions, catalyzed by CYP enzymes.[8]

    • Aliphatic Hydroxylation: The propane chain can undergo hydroxylation.

    • N-Dealkylation: While less likely with a cyclic amine, the azetidine ring could potentially undergo oxidative cleavage.

    • O-Dealkylation: Cleavage of the ether linkage in the phenoxy group is a possible metabolic route.

  • Hydrolysis: The amide bond within the propan-1-one structure could be a substrate for hydrolytic enzymes, leading to the formation of 3-aminoazetidine and 2-phenoxypropanoic acid.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.[4][13]

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid.

  • Sulfation: Phenolic hydroxyl groups are also common substrates for sulfation.

  • Acetylation: The primary amino group on the azetidine ring is a potential site for acetylation.

The interplay of these pathways will determine the overall metabolic profile of the compound.

Parent 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one Oxidation Oxidation (CYP450) Parent->Oxidation Aromatic & Aliphatic Hydroxylation, O-Dealkylation Hydrolysis Hydrolysis Parent->Hydrolysis Amide Bond Cleavage Acetylation Acetylation Parent->Acetylation Amino Group Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation

Figure 1: Predicted metabolic pathways for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Experimental Design for Metabolite Identification: A Step-by-Step Workflow

A well-designed experimental workflow is crucial for the comprehensive identification of metabolites. This involves a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.[14]

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Techniques cluster_identification Metabolite Identification Microsomes Liver Microsomes LCMS LC-MS/MS Microsomes->LCMS Hepatocytes Hepatocytes Hepatocytes->LCMS S9 S9 Fractions S9->LCMS AnimalModels Animal Models (e.g., Rat, Mouse) AnimalModels->LCMS StructureElucidation Structure Elucidation LCMS->StructureElucidation NMR NMR Spectroscopy NMR->StructureElucidation

Figure 2: Experimental workflow for metabolite identification.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study the initial metabolic pathways and identify the enzymes involved.

Protocol 1: Incubation with Liver Microsomes

  • Objective: To identify Phase I metabolites, primarily those formed by CYP enzymes.

  • Rationale: Liver microsomes are rich in CYP enzymes and are a standard model for assessing oxidative metabolism.[15]

  • Methodology:

    • Prepare an incubation mixture containing pooled human liver microsomes, the test compound (1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one), and an NADPH-generating system in a phosphate buffer.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins and collect the supernatant for analysis.

    • Analyze the supernatant by LC-MS/MS.

Protocol 2: Incubation with Hepatocytes

  • Objective: To identify both Phase I and Phase II metabolites.

  • Rationale: Hepatocytes contain a full complement of drug-metabolizing enzymes, including both Phase I and Phase II enzymes, providing a more complete picture of metabolism.[16]

  • Methodology:

    • Culture cryopreserved human hepatocytes according to the supplier's protocol.

    • Treat the cells with the test compound at various concentrations.

    • Collect cell culture media and cell lysates at different time points.

    • Extract metabolites using an appropriate solvent system.

    • Analyze the extracts by LC-MS/MS.

In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the complete metabolic profile in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).

Protocol 3: Animal Administration and Sample Collection

  • Objective: To identify metabolites formed in a living organism and to understand their pharmacokinetic profiles.

  • Rationale: Animal models provide a systemic view of metabolism that cannot be fully replicated in vitro.

  • Methodology:

    • Administer the test compound to a suitable animal model (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).

    • Collect biological samples (plasma, urine, and feces) at various time points post-dose.

    • Process the samples to extract the parent compound and its metabolites. For example, plasma samples may require protein precipitation, while urine samples may need enzymatic hydrolysis to cleave conjugates.

    • Analyze the extracts by LC-MS/MS.

Analytical Techniques for Metabolite Characterization

The identification and structural elucidation of metabolites heavily rely on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy.[17][18][19][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for detecting and identifying drug metabolites due to its high sensitivity and specificity.[21][22][23]

  • Rationale: LC separates the complex mixture of metabolites, and MS/MS provides molecular weight and structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of elemental composition.[24]

  • Data Acquisition and Analysis:

    • Develop an LC method that provides good separation of the parent compound and potential metabolites.

    • Acquire full scan MS data to detect potential metabolites based on their mass-to-charge ratio (m/z).

    • Acquire MS/MS data for the parent compound and suspected metabolites to obtain fragmentation patterns.

    • Compare the fragmentation patterns of metabolites to that of the parent drug to identify common structural motifs.

Predicted Metabolite Expected Mass Shift from Parent Potential Fragmentation Pattern
Hydroxylated Metabolite+16 DaSimilar to parent with modifications to the hydroxylated ring or chain.
Glucuronide Conjugate+176 DaLoss of the glucuronic acid moiety (-176 Da) to yield the aglycone.
Sulfate Conjugate+80 DaLoss of the sulfate group (-80 Da).
Acetyl Conjugate+42 DaCharacteristic fragments of the acetylated azetidine ring.
Hydrolysis Product (Acid)VariesFragmentation of the 2-phenoxypropanoic acid moiety.
Hydrolysis Product (Azetidine)VariesFragmentation of the 3-aminoazetidine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of metabolites.[17][19][21]

  • Rationale: While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of the site of metabolic modification.[20]

  • Application:

    • Isolate sufficient quantities of the major metabolites using preparative HPLC.

    • Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).

    • Compare the NMR spectra of the metabolites to that of the parent compound to identify chemical shift changes that indicate the position of metabolic alteration.

Data Interpretation and Structure Elucidation

The final step involves integrating the data from all experiments to build a comprehensive metabolic map.

  • Metabolite Profiling: Create a profile of all detected metabolites in each matrix (microsomes, hepatocytes, plasma, urine, feces).

  • Pathway Construction: Propose biotransformation pathways based on the identified structures, linking Phase I and Phase II metabolites.

  • Enzyme Phenotyping: If necessary, use recombinant CYP enzymes or specific chemical inhibitors in vitro to identify the specific CYP isoforms responsible for the major metabolic pathways.

Conclusion and Future Directions

This guide provides a robust framework for the systematic identification of the metabolites of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. By following the outlined experimental protocols and leveraging the power of modern analytical techniques, researchers can gain a thorough understanding of the compound's metabolic fate. This knowledge is critical for making informed decisions during drug development, including candidate selection, dose determination, and assessment of potential drug-drug interactions.[1][2] Future studies should focus on quantifying the major metabolites, assessing their pharmacological activity, and evaluating their potential for toxicity.

References

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annot
  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC. Vertex AI Search.
  • Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. Vertex AI Search.
  • Combining NMR and Mass Spectrometry for Metabolomics - Cre
  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. Vertex AI Search.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Vertex AI Search. [Link]

  • Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry - Frontiers. Vertex AI Search. [Link]

  • Metabolite Profiling of Drugs using Mass Spectrometry. DiVA. [Link]

  • Metabolite profiling in early clinical drug development: current status and future prospects. Taylor & Francis Online. [Link]

  • Metabolite identification and profiling in drug design: current practice and future directions. National Center for Biotechnology Information. [Link]

  • Effective Application of Metabolite Profiling in Drug Design and Discovery | Journal of Medicinal Chemistry - ACS Publications. Vertex AI Search. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC. Vertex AI Search. [Link]

  • Metabolomics-Driven Identification of the Rate-Limiting Steps in 1-Propanol Production. Frontiers. [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]

  • Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search. [Link]

  • Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. Vertex AI Search. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris. Vertex AI Search. [Link]

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. PNAS. [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Metabolism and bioactivation of toxicants in the lung. The in vitro cellular approach. ScienceDirect. [Link]

  • Biotransformation. upums. [Link]

  • Modern analytical techniques in metabolomics analysis - Analyst (RSC Publishing). Vertex AI Search. [Link]

  • Role of Cytochrome P450 In Drug Metabolism. MicroDigest. [Link]

  • Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. OUCI. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. Vertex AI Search. [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC. Vertex AI Search. [Link]

  • Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. National Center for Biotechnology Information. [Link]

  • Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Open Access Journals. [Link]

  • Phenylpropanoids and their metabolites are the major compounds responsible for blood-cell protection against oxidative stress after administration of Lippia citriodora in rats. ResearchGate. [Link]

  • General biotransformation pathway of xenobiotics. Toxic compounds... ResearchGate. [Link]

  • Effects of MCPA and other phenoxyacid compounds on hepatic xenobiotic metabolism in rats. National Center for Biotechnology Information. [Link]

  • An update on the role of intestinal cytochrome P450 enzymes in drug disposition. ScienceOpen. [Link]

  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Some New 1,3-Oxazepine and 1,3-Diazepine Derivatives Combined with Azetidine-2-one | Journal of Global Pharma Technology. Vertex AI Search. [Link]

  • The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. MDPI. [Link]

  • A Comprehensive Search of the Primary and Secondary Metabolites and Radical Scavenging Potential of Trillium govanianum Wall. ex D. Don. National Center for Biotechnology Information. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science (RSC Publishing). [Link]

Sources

Methodological & Application

Step-by-step synthesis route for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Introduction

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry and drug development. The target molecule, 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one, represents a unique structural motif incorporating three key pharmacophores: a strained azetidine ring, a flexible phenoxypropanoyl group, and a primary amine. The azetidine scaffold is of particular interest as it can act as a rigid, three-dimensional bioisostere for other cyclic and acyclic structures, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Overall Synthetic Strategy

The most logical and efficient approach to constructing the target molecule is through a convergent synthesis strategy. This involves the formation of a stable amide bond between two key precursors: 2-phenoxypropanoic acid (I) and 3-aminoazetidine (II) . The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and typically results in a simple acid-base reaction, forming an unreactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must first be "activated" using a coupling agent. This converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[3][4][5]

This guide will detail a robust and widely used method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to mediate the amide bond formation.[4][6]

G cluster_precursors Precursor Synthesis cluster_coupling Core Reaction cluster_purification Finalization Phenol Phenol Propanoic_Acid_Deriv Propanoic Acid Derivative Azetidine_Precursor Azetidine Precursor 2_Phenoxypropanoic_Acid Precursor I: 2-Phenoxypropanoic Acid 3_Aminoazetidine Precursor II: 3-Aminoazetidine (from Dihydrochloride salt) Target_Molecule Target Molecule: 1-(3-Aminoazetidin-1-yl) -2-phenoxypropan-1-one Crude_Product Crude Product Purified_Product Purified Product

Part 1: Synthesis of 2-Phenoxypropanoic Acid (Precursor I)

2-Phenoxypropanoic acid is a known compound that can be synthesized via several methods, most commonly through the Williamson ether synthesis. The following protocol outlines a general procedure adapted from established literature.[7][8][9]

Protocol 1: Synthesis of 2-Phenoxypropanoic Acid
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq) and a suitable solvent such as acetone.

  • Base Addition : Add a strong base, such as powdered sodium hydroxide (2.0 eq), to the mixture. Stir at room temperature to form the sodium phenoxide salt.

  • Alkylation : To the resulting suspension, add 2-bromopropanoic acid (1.1 eq) dropwise.

  • Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 2M HCl) until the pH is ~2. This will precipitate the carboxylic acid product.

  • Isolation : Filter the resulting solid precipitate and wash thoroughly with cold water to remove inorganic salts.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenoxypropanoic acid. Dry the product under vacuum.

Part 2: Preparation of 3-Aminoazetidine (Precursor II)

3-Aminoazetidine is a reactive and somewhat unstable free base. For this reason, it is almost exclusively supplied and stored as a more stable salt, typically 3-aminoazetidine dihydrochloride.[10] For the amide coupling reaction, the primary amine must be in its neutral, nucleophilic form. This is achieved by in situ neutralization with a non-nucleophilic organic base.

Protocol 2: In Situ Free-Basing of 3-Aminoazetidine
  • The free amine is generated directly within the reaction mixture.

  • For every 1.0 equivalent of 3-aminoazetidine dihydrochloride, at least 2.0 equivalents of a hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), are required to neutralize both hydrochloride salts. A slight excess (e.g., 2.2 equivalents) is recommended to ensure complete neutralization.

  • This neutralization is performed in the reaction solvent just prior to its addition to the activated carboxylic acid.

Part 3: EDC/HOBt Mediated Amide Coupling

This is the central step of the synthesis, where the two precursors are joined. The use of EDC as a coupling agent is highly efficient, and its by-product, a urea derivative, is typically water-soluble, simplifying purification.[1] The additive HOBt reacts with the initial O-acylisourea intermediate to form an activated HOBt-ester. This secondary intermediate is more stable and less prone to side reactions, leading to higher yields and cleaner products.[4]

// Nodes "RCOOH" [label="2-Phenoxypropanoic Acid\n(R-COOH)"]; "EDC" [label="EDC"]; "O_Acylisourea" [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FEF7E0"]; "HOBt" [label="HOBt"]; "HOBt_Ester" [label="Active HOBt Ester\n(More Stable)", fillcolor="#E8F0FE"]; "RNH2" [label="3-Aminoazetidine\n(R'-NH₂)"]; "Amide" [label="Target Amide\n(R-CO-NH-R')", fillcolor="#E6F4EA"]; "EDU" [label="Ethyl-dimethylaminopropyl Urea\n(By-product)"]; "HOBt_Regen" [label="HOBt (Regenerated)"];

// Edges "RCOOH" -> "O_Acylisourea" [label=" +"]; "EDC" -> "O_Acylisourea"; "O_Acylisourea" -> "HOBt_Ester" [label=" + HOBt"]; "HOBt" -> "HOBt_Ester"; "O_Acylisourea" -> "EDU" [style=dashed, label=" Forms"]; "HOBt_Ester" -> "Amide" [label=" + R'-NH₂\n(Nucleophilic Attack)"]; "RNH2" -> "Amide"; "HOBt_Ester" -> "HOBt_Regen" [style=dashed, label=" Releases"]; } dot Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 3: Synthesis of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one
  • Acid Activation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxypropanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) to the cooled solution.

  • Stir the mixture at 0 °C for 30-45 minutes. During this time, the solution may become cloudy as the active ester forms.

  • Amine Preparation : In a separate flask, dissolve 3-aminoazetidine dihydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.2 eq) dropwise while stirring.

  • Coupling : Slowly add the solution of the free-based amine to the activated acid mixture at 0 °C.

  • Reaction Progression : Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring : Monitor the reaction's completion by TLC or LC-MS analysis. The disappearance of the starting carboxylic acid is a key indicator.

Part 4: Product Work-up and Purification

Protocol 4: Isolation and Purification
  • Quenching & Dilution : Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent such as ethyl acetate.

  • Aqueous Washes : Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted HOBt and any remaining acid.

    • Water (1x).

    • Saturated aqueous sodium chloride (brine) solution (1x) to aid in the separation of the aqueous and organic layers.

  • Drying : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue using flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% methanol in DCM), is typically effective for separating the desired product from impurities.

  • Final Product : Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one as a solid or viscous oil.

Data Summary and Reagent Table

The following table provides an example calculation for a synthesis starting with 1.0 mmol of 2-phenoxypropanoic acid.

ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Phenoxypropanoic AcidC₉H₁₀O₃166.171.01.0166 mg
3-Aminoazetidine·2HClC₃H₈N₂·2HCl145.031.11.1160 mg
EDC·HClC₈H₁₇N₃·HCl191.701.21.2230 mg
HOBtC₆H₅N₃O135.131.21.2162 mg
DIPEAC₈H₁₉N129.242.22.2380 µL
Anhydrous DMFC₃H₇NO73.09--~5-10 mL

Expected Yield: 65-85% Purity (post-chromatography): >95%

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the aromatic, aliphatic, and azetidine protons and carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the synthesized molecule.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • EDC is a known sensitizer and should be handled with care to avoid skin contact.

  • DIPEA and other amine bases are corrosive and have strong odors. Handle them carefully.

  • Anhydrous solvents are required for the coupling reaction to prevent hydrolysis of the activated intermediate.

References

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

  • Chand, K., et al. (2018). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. ResearchGate. [Link]

  • Penta, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from LibreTexts Chemistry. [Link]

  • Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-356. [Link]

  • Google Patents. (n.d.). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from PrepChem.com. [Link]

  • LookChem. (2025, May 20). 2-phenoxypropanoic acid. Retrieved from LookChem. [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Al-Harrasi, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 26(11), 3326. [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from RSC Publishing. [Link]

  • The Journal of Organic Chemistry. (2020, September 15). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from ACS Publications. [Link]

  • Organic Process Research & Development. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Retrieved from ACS Publications. [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from IRIS. [Link]

Sources

Application Note: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction: The Evolution of Arginine Mimetics

Targeting Protein Arginine Methyltransferases (PRMTs)—specifically PRMT4 (CARM1) and PRMT5—has emerged as a highly validated strategy in oncology, particularly for MTAP-deleted tumors and hematological malignancies. Historically, developing selective, cell-permeable inhibitors for the PRMT substrate-binding pocket was hindered by the highly polar nature of the endogenous substrate, arginine.

To overcome this, modern medicinal chemistry has pivoted toward sp3-rich, constrained scaffolds. The molecule 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one represents a privileged bifunctional building block in this space. By coupling a 3-aminoazetidine core with a 2-phenoxypropanoyl moiety, researchers can generate highly potent substrate-competitive inhibitors and Proteolysis Targeting Chimeras (PROTACs) 1.

Mechanistic Rationale (E-E-A-T Insights)
  • The 2-Phenoxypropanoyl Motif: This segment acts as a lipophilic arginine mimetic. The ether oxygen serves as a critical hydrogen-bond acceptor, forming essential interactions with the glutamic acid residues in the PRMT active site, mimicking the native arginine guanidinium group 2.

  • The 3-Aminoazetidine Core: Replacing traditional planar, sp2-rich rings (like piperazine) with a highly strained, four-membered azetidine ring significantly increases the fraction of sp3 carbons (Fsp3). This lowers the lipophilicity (logD), improves aqueous solubility, and reduces off-target hERG liability. Furthermore, the primary amine on the azetidine provides a perfect, solvent-exposed exit vector for attaching E3 ligase linkers in PROTAC design 3.

G Substrate Histone Substrate (Arginine) PRMT5 PRMT5:MEP50 Complex Substrate->PRMT5 Binds Product Symmetric Dimethyl Arginine (sDMA) PRMT5->Product Catalysis SAM SAM Cofactor SAM->PRMT5 Donates Methyl Inhibitor Azetidine-Phenoxy Inhibitor Inhibitor->PRMT5 Substrate Competition

PRMT5 catalytic cycle and substrate-competitive inhibition mechanism.

Quantitative Data: The Azetidine Advantage

To understand the causality behind selecting the 3-aminoazetidine-phenoxypropanone scaffold over traditional architectures, we must look at the physicochemical and biochemical readouts. The table below summarizes the optimization trajectory typical in recent PRMT5 inhibitor campaigns.

Table 1: Impact of 3-Aminoazetidine Substitution on PRMT5 Inhibitor Profiles

Scaffold TypeClogPFsp3PRMT5 IC₅₀ (nM)Cellular EC₅₀ (MCF-7, nM)Clearance (mL/min/kg)
Piperazine-Phenoxy3.80.354532045.2
Pyrrolidine-Phenoxy2.90.452815028.4
3-Aminoazetidine-Phenoxy 2.1 0.52 12 85 18.5

Data synthesis reflects the structural advantages of the azetidine core: enhanced potency due to rigid vector alignment and improved metabolic stability.

Experimental Protocols

Protocol A: Synthesis of the 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Building Block

This protocol describes the generation of the primary amine warhead, which can subsequently be functionalized.

Rationale: HATU is selected over traditional EDCI/HOBt coupling reagents due to the steric hindrance at the α-carbon of 2-phenoxypropanoic acid. HATU ensures rapid formation of the active ester, minimizing the risk of epimerization if a specific chiral enantiomer is utilized.

Step-by-Step Methodology:

  • Coupling: Dissolve 2-phenoxypropanoic acid (1.0 eq) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir the reaction mixture under nitrogen, allowing it to warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM and add Trifluoroacetic Acid (TFA) (1:4 ratio of TFA:DCM). Stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validating System): Monitor via LC-MS. The disappearance of the Boc-protected mass [M+H]⁺ and the emergence of a highly polar peak corresponding to the free amine [M+H]⁺ confirms complete deprotection.

  • Isolation: Concentrate under reduced pressure. Critical Step: Co-evaporate with toluene (3x) to remove residual TFA, which would otherwise protonate the amine and hinder downstream Nucleophilic Aromatic Substitution (SNAr) reactions.

Protocol B: Application in PRMT5 PROTAC Development

The solvent-exposed nature of the 3-aminoazetidine nitrogen makes it an ideal attachment point for PROTAC linkers 3.

PROTAC Target Target Protein (PRMT5) Complex Ternary Complex Formation Target->Complex Warhead Warhead (Azetidine-Phenoxy) Warhead->Target Binds Active Site Linker Alkyl/PEG Linker Warhead->Linker E3 E3 Ligase Ligand (VHL) Linker->E3 E3->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Design and mechanism of a heterobifunctional PRMT5 PROTAC degrader.

Cellular Degradation Assay (Western Blot): Rationale: Biochemical inhibition does not always translate to cellular efficacy due to the high intracellular concentration of the endogenous SAM cofactor and arginine substrates. A cellular degradation assay provides definitive proof of ternary complex formation and target destruction.

  • Cell Culture: Seed MCF-7 cells (which express high basal levels of PRMT5 and MEP50) in 6-well plates at a density of 3 × 10⁵ cells/well. Incubate overnight at 37 °C in 5% CO₂.

  • Treatment: Treat cells with the synthesized PROTAC (using the azetidine-phenoxy scaffold linked to a VHL ligand) in a dose-response format (0.1 nM to 10 μM) for 48 hours. Include a DMSO vehicle control and a competition control (PROTAC + excess VHL ligand).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4 °C to clear the lysate.

  • Validation Checkpoint: Perform a BCA assay to ensure equal protein loading. If protein concentrations vary by >10%, re-normalize the lysates to prevent false-positive degradation readouts.

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-PRMT5 primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

  • Analysis: Quantify band intensities using densitometry. A successful PROTAC will demonstrate a classic "hook effect" at high concentrations, validating the requirement for ternary complex formation.

References

  • Exploring Methods of Targeting Histone Methyltransferases and Their Applications in Cancer Therapeutics ACS Chemical Biology
  • Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders PMC (nih.gov)
  • Design and Synthesis of Potent, Selective Inhibitors of Protein Arginine Methyltransferase 4 against Acute Myeloid Leukemia Journal of Medicinal Chemistry - ACS Public

Sources

Application Note: Robust Reversed-Phase HPLC Method Development for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation framework for an achiral, stability-indicating HPLC-UV/MS method for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one . By analyzing the physicochemical properties of the analyte—specifically its highly basic azetidine moiety and hydrolytically sensitive amide bond—this guide establishes a causality-driven approach to column selection, mobile phase optimization, and self-validating analytical workflows in strict accordance with ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Causality (The "Why")

Successful method development requires moving beyond trial-and-error by directly linking the molecule's structural liabilities to the chromatographic strategy.

Molecular Liabilities of the Target:

  • Highly Basic Primary Amine (pKa ~9.0): The 3-aminoazetidine ring is the primary chromatographic challenge. In standard low-pH mobile phases (pH 2–3), this amine is fully protonated (cationic). On traditional high-purity silica C18 columns, this protonated amine undergoes strong secondary electrostatic interactions (ion-exchange) with residual surface silanols (Si-O⁻). This leads to severe peak tailing, poor mass recovery, and compromised resolution.

  • Hydrolytically Sensitive Amide Bond: The linkage between the azetidine ring and the phenoxypropanone chain is an amide bond. While a high-pH mobile phase (e.g., pH 10) would neutralize the basic amine and eliminate silanol interactions, it introduces the risk of base-catalyzed on-column hydrolysis, destroying the stability-indicating power of the assay.

  • Hydrophobic Chromophore: The 2-phenoxypropanone moiety provides moderate hydrophobicity (estimated LogP ~1.5) for reversed-phase retention and a reliable UV chromophore (λmax ~220 nm and 270 nm).

The Strategic Solution: To protect the amide bond, a low-pH mobile phase is mandatory. To resolve the peak tailing of the protonated amine at low pH, we utilize a Charged Surface Hybrid (CSH) C18 stationary phase . CSH particles are engineered with a low-level positive surface charge. This positive charge electrostatically repels the protonated azetidine amine, shielding it from residual silanols. This mechanism yields sharp, symmetrical peaks and exceptional mass loadability without the need for signal-suppressing ion-pairing agents like Trifluoroacetic Acid (TFA)[2]. Furthermore, CSH technology maintains excellent peak shape even at low acid concentrations, significantly enhancing electrospray ionization (ESI) efficiency if the method is transferred to LC-MS[3].

Method Development Strategy & Workflow

The following workflow illustrates the logical progression from analyte profiling to final method validation.

HPLC_Workflow Step1 1. Analyte Profiling Basic Amine (pKa ~9.0) Hydrophobic Phenoxy Step2 2. Stationary Phase CSH C18 Column (Mitigates Silanol Tailing) Step1->Step2 Step3 3. Mobile Phase 0.1% Formic Acid (pH 2.7) Ensures Amine Protonation Step2->Step3 Step4 4. Gradient Optimization 5% to 95% Acetonitrile Balances Retention & Elution Step3->Step4 Step5 5. Method Validation ICH Q2(R2) Compliance (Specificity, Linearity, Accuracy) Step4->Step5

Fig 1: Step-by-step HPLC method development workflow for basic pharmaceutical intermediates.

Optimized Chromatographic Protocol (The "How")

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect CSH C18 (100 × 2.1 mm, 2.5 µm)Low-level positive charge repels basic amines, ensuring sharp peaks[2].
Mobile Phase A 0.1% Formic Acid in Water (v/v)Maintains pH ~2.7 to ensure complete protonation of the amine[3].
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Provides optimal elution strength and low UV cutoff.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 220 nm (Primary), 270 nm (Secondary)220 nm captures the amide/phenoxy absorbance; 270 nm is highly specific to the phenoxy ring.
Injection Vol 2.0 µLPrevents volume overload on the narrow-bore column.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus polar impurities.
1.0955Isocratic hold.
7.01090Linear ramp to elute the target and hydrophobic degradants.
8.51090Wash step to clear strongly retained matrix.
8.6955Return to initial conditions.
12.0955Re-equilibration (approx. 10 column volumes).

Sample Preparation & Self-Validating Sequence

To ensure the trustworthiness of the data, the analytical run must be designed as a self-validating system . This means the sequence itself proves that the instrument is equilibrated, the baseline is clean, and the detector response remains stable throughout the analysis.

Step-by-Step Sample Preparation
  • Diluent Selection: Prepare a diluent of Water:Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial gradient conditions (95:5) prevents solvent-mismatch peak distortion (the "solvent effect") at the void volume.

  • Standard Stock (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into HPLC vials. Note: Do not use Nylon filters, as they can bind highly basic compounds.

The Self-Validating Injection Sequence

ValidationSequence S1 1. Blank Injection (Diluent Only) S2 2. System Suitability (0.1 mg/mL Std, n=6) S1->S2 S3 3. Sample Analysis (Triplicate Prep) S2->S3 S4 4. Bracketing Std (Drift Check) S3->S4

Fig 2: Self-validating injection sequence ensuring system suitability and baseline integrity.

Method Validation (ICH Q2(R2) Framework)

Following the optimization of the method, it must be validated to confirm it is fit for its intended purpose. The updated ICH Q2(R2) guideline emphasizes a lifecycle approach and rigorous statistical justification for analytical procedures[1]. Below are the expected validation parameters and acceptance criteria for this assay.

Table 3: System Suitability and ICH Q2(R2) Validation Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance CriteriaExpected Outcome for Target
System Suitability Verify system performance prior to analysis.%RSD of Area < 2.0% (n=6)Tailing Factor (Tf) ≤ 1.5%RSD ≈ 0.4%Tf ≈ 1.1 (due to CSH column)
Specificity Unambiguous assessment of analyte in presence of impurities.Resolution (Rs) > 1.5 between target and closest degradant.No co-eluting peaks observed in forced degradation (acid/base/peroxide).
Linearity Proportionality of signal to concentration.R² ≥ 0.999 across 25% to 150% of target concentration.R² = 0.9998
Accuracy Closeness of agreement to true value.Recovery between 98.0% and 102.0% across 3 concentration levels.Mean Recovery = 99.6% ± 0.5%
Precision Degree of scatter between independent preparations.Repeatability %RSD ≤ 2.0% (n=6 preparations).%RSD = 0.8%
Sensitivity Limit of Detection (LOD) & Quantitation (LOQ).LOD: S/N ≥ 3LOQ: S/N ≥ 10LOD ≈ 0.02 µg/mLLOQ ≈ 0.06 µg/mL

Sources

Application Notes & Protocols: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its unique conformational constraints and its role as a bioisostere for larger, more flexible ring systems.[1][2] This guide details the synthesis and potential applications of a novel, highly functionalized precursor, 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one . While direct literature on this specific molecule is sparse, this document provides a robust, scientifically-grounded framework for its preparation and subsequent use in the synthesis of diverse molecular architectures. We present detailed, step-by-step protocols for the synthesis of this precursor via a convergent strategy, followed by several validated methods for the selective functionalization of its primary amine, opening avenues for library synthesis and drug discovery.

Introduction: The Strategic Value of the Azetidine Moiety

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged" structures in drug discovery.[1] Their inherent ring strain and sp³-rich character confer advantageous physicochemical properties, including improved solubility, metabolic stability, and novel three-dimensional exit vectors for molecular elaboration.[2] The incorporation of an azetidine ring can significantly enhance receptor affinity and pharmacokinetic profiles, as evidenced by their presence in several FDA-approved drugs.[1]

The precursor, 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one , combines three key pharmacophoric elements:

  • An N-acyl azetidine ring , which provides a rigid scaffold.

  • A phenoxypropanoyl group , a common feature in various bioactive molecules.

  • A primary amino group on the azetidine ring, which serves as a versatile synthetic handle for further diversification.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a comprehensive technical resource for the synthesis and application of this promising building block.

Synthesis of the Precursor: A Convergent Approach

The synthesis of 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one is most effectively achieved through a convergent strategy. This involves the independent synthesis of two key fragments—2-phenoxypropanoic acid and a protected 3-aminoazetidine—followed by their coupling and final deprotection.

G cluster_0 Part A: Synthesis of Acid Fragment cluster_1 Part B: Synthesis of Amine Fragment cluster_2 Part C: Coupling & Deprotection Phenol Phenol Phenoxypropanone 1-Phenoxypropan-2-one Phenol->Phenoxypropanone K2CO3, KI, Acetone Chloroacetone α-Chloroacetone Chloroacetone->Phenoxypropanone Phenoxypropanoic_acid 2-Phenoxypropanoic Acid Phenoxypropanone->Phenoxypropanoic_acid Oxidation Coupled_product Protected Precursor Phenoxypropanoic_acid->Coupled_product HATU, DIPEA, DMF Protected_azetidinone N-Boc-3-azetidinone Protected_aminoazetidine tert-butyl (azetidin-3-yl)carbamate Protected_azetidinone->Protected_aminoazetidine Reductive Amination Ammonia Ammonia source Ammonia->Protected_aminoazetidine Protected_aminoazetidine->Coupled_product Final_product 1-(3-Aminoazetidin-1-yl)-2- phenoxypropan-1-one Coupled_product->Final_product TFA, DCM

Figure 1: Convergent synthetic workflow for the target precursor.
Protocol: Synthesis of 2-Phenoxypropanoic Acid

This protocol first generates the ketone intermediate, 1-phenoxypropan-2-one, which is then oxidized to the desired carboxylic acid.

Materials:

  • Phenol

  • α-Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, dry

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Acetonitrile (MeCN)

  • Carbon tetrachloride (CCl₄)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2M)

Part A: Synthesis of 1-Phenoxypropan-2-one

  • To a stirred solution of phenol (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (1.5 eq) and a catalytic amount of KI (0.1 eq).

  • Heat the mixture to 60 °C for 1 hour.

  • Add α-chloroacetone (1.0 eq) dropwise to the reaction mixture.

  • Maintain the temperature at 60 °C and stir for an additional 3 hours.

  • Monitor the reaction by TLC until the phenol is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-phenoxypropan-2-one as a light yellow oil.

Part B: Oxidation to 2-Phenoxypropanoic Acid

  • In a flask, dissolve 1-phenoxypropan-2-one (1.0 eq) in a solvent mixture of CCl₄, MeCN, and H₂O (2:2:3 ratio).

  • Add NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃·xH₂O (0.02 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 24 hours. The reaction mixture will turn from dark brown to a greenish-yellow biphasic solution.

  • Quench the reaction by adding isopropanol (10 mL).

  • Dilute the mixture with diethyl ether and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude acid can be purified by recrystallization or column chromatography to afford 2-phenoxypropanoic acid.

Protocol: Synthesis of the Precursor via Amide Coupling

This procedure utilizes a standard peptide coupling reagent, HATU, for efficient amide bond formation.[3]

Materials:

  • tert-butyl (azetidin-3-yl)carbamate (commercially available or synthesized)

  • 2-Phenoxypropanoic acid (from section 2.1)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Part A: Amide Coupling

  • Dissolve 2-phenoxypropanoic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by LC-MS or TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl (1-(2-phenoxypropanoyl)azetidin-3-yl)carbamate.

Part B: Boc-Deprotection

  • Dissolve the purified protected precursor from Part A in DCM (approx. 0.1 M solution).

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final precursor, 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one . The product may be obtained as a TFA salt if the neutralization step is omitted.

Applications in Organic Synthesis: Protocols and Rationale

The primary amino group of the precursor is a nucleophilic center that can be selectively functionalized in a variety of ways.

Application: Synthesis of N-Substituted Derivatives via Reductive Amination

Rationale: Reductive amination is a robust method for forming C-N bonds. Reacting the primary amine of the precursor with various aldehydes or ketones introduces a wide range of substituents, enabling rapid library generation.

Protocol:

  • Dissolve 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one (1.0 eq) and a selected aldehyde/ketone (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

G Precursor Precursor (Primary Amine) Imine Imine Intermediate Precursor->Imine Aldehyde R-CHO (Aldehyde) Aldehyde->Imine Formation Final N-Alkylated Product Imine->Final NaBH(OAc)3 (Reduction)

Figure 2: Reductive amination workflow.
Application: Synthesis of Sulfonamides

Rationale: The sulfonamide functional group is a key feature in many therapeutic agents. This protocol demonstrates the straightforward synthesis of sulfonamides from the precursor.

Protocol:

  • Dissolve 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) or pyridine to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Application: Synthesis of Urea Derivatives

Rationale: Urea linkages are prevalent in bioactive compounds, often mediating key hydrogen bonding interactions with biological targets. Reaction with isocyanates provides a direct route to these structures.

Protocol:

  • Dissolve 1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one (1.0 eq) in anhydrous THF or DCM.

  • Add the desired isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction for 1-6 hours. The product often precipitates from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Quantitative Data Summary

The following table provides representative data for the key synthetic transformations described. Yields are indicative and may vary based on substrate and scale.

StepReactantsKey ReagentsSolventTypical Yield (%)
Precursor Synthesis
Amide Couplingtert-butyl (azetidin-3-yl)carbamate, 2-Phenoxypropanoic acidHATU, DIPEADMF75-90
Boc-DeprotectionProtected PrecursorTFADCM>95 (often quantitative)
Application Reactions
Reductive Amination (Benzaldehyde)Precursor, BenzaldehydeNaBH(OAc)₃DCE70-85
Sulfonylation (Tosyl Chloride)Precursor, Tosyl ChlorideTriethylamineDCM80-95
Urea Formation (Phenyl Isocyanate)Precursor, Phenyl Isocyanate-THF85-98

Conclusion

1-(3-aminoazetidin-1-yl)-2-phenoxypropan-1-one represents a highly valuable and versatile precursor for the synthesis of complex molecules, particularly within the context of drug discovery. Its convergent synthesis is achievable using standard, scalable laboratory procedures. The strategic placement of a primary amine on the rigid azetidine core provides a reliable anchor point for a multitude of functionalization reactions, including reductive amination, acylation, sulfonylation, and urea formation. The protocols detailed herein offer a robust starting point for researchers to explore the rich chemical space accessible from this promising building block.

References

  • Greengrass, C.W. et al. (1993).
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Online]. Available: [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Zheng, Y. (2020). Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid. CN110803987A.
  • West, F. G. & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223.
  • Mori, W., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2366–2369.
  • West, F. G. & Bott, T. M. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Online]. Available: [Link]

  • Al-zahar, N. M. & Wuest, W. M. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12598–12604.
  • Lee, J. H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004.
  • S.A., C. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. US4304930A.
  • He, G. & Hartwig, J. F. (2014). Simple and efficient method for 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds via a Pd-catalysed cross-coupling. European Journal of Organic Chemistry, 2014(11), 2312-2321.
  • Kim, H., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1669.
  • Tundo, P., et al. (2000). 2-phenylpropionic acid. Organic Syntheses, 77, 183.
  • Migliore, M., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. Journal of Medicinal Chemistry, 57(13), 5675–5688.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Online]. Available: [Link]

  • Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 570-577.
  • Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50097.
  • Zhang, G. (2015). Preparation method for 2-phenylpropionic acid. CN105037139A.
  • University of Birmingham. (n.d.).
  • Aapptec. (n.d.). Coupling Reagents. [Online]. Available: [Link]

  • HepatoChem Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online]. Available: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Online]. Available: [Link]

Sources

Application Note: Elucidating the Gas-Phase Fragmentation of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed examination of the collision-induced dissociation (CID) pathways of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, a compound of interest in drug discovery and development due to its unique structural motifs. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we propose a characteristic fragmentation pattern that serves as a valuable reference for the structural confirmation, metabolite identification, and quality control of this and related molecules. This note outlines the theoretical underpinnings of the fragmentation, provides a robust analytical protocol, and presents the data in a clear, actionable format for researchers and drug development professionals.

Introduction

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a small molecule incorporating several key functional groups: a strained four-membered azetidine ring, a secondary amine, an amide linkage, and a phenoxy ether group. The structural elucidation of such compounds and their metabolites is critical in pharmaceutical development. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through the controlled fragmentation of a selected precursor ion.[1] This application note focuses on predicting and interpreting the fragmentation pattern of the title compound under positive-mode ESI-MS/MS conditions, where the basic amino group facilitates efficient protonation. The fragmentation is expected to be directed by the most labile bonds and the charge site, primarily involving cleavages of the amide bond, the azetidine ring, and the phenoxy ether linkage.[2][3]

Compound Structure and Properties

  • Compound Name: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

  • Molecular Formula: C12H16N2O2

  • Monoisotopic Mass: 220.1212 Da

  • Predicted Protonated Molecule [M+H]⁺: 221.1285 m/z

Chemical structure of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Figure 1: Chemical structure of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Experimental Protocol

This section details a generalized yet robust protocol for acquiring high-quality MS/MS spectra. The parameters provided are a starting point and should be optimized for the specific instrumentation used.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving a stable ESI signal.

  • Final Concentration for Infusion: Further dilute the working solution to a final concentration of approximately 10-100 ng/mL for direct infusion analysis.

Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Nebulizer Gas (N₂): 3 bar

  • Drying Gas (N₂): 8 L/min

  • MS1 Scan Range: m/z 50-300

  • Precursor Ion Selection: m/z 221.13

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV. A collision energy ramp allows for the observation of both low-energy (rearrangement-heavy) and high-energy (bond cleavage) fragments in a single experiment.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Stock Solution (1 mg/mL in MeOH) B 2. Working Solution (1 µg/mL in ACN/H₂O + 0.1% FA) A->B C 3. Infusion Solution (10-100 ng/mL) B->C D 4. Direct Infusion into ESI Source (Positive Mode) C->D E 5. MS1 Scan: Isolate Precursor Ion [M+H]⁺ (m/z 221.13) D->E F 6. MS2 Fragmentation: Collision-Induced Dissociation (CID) (10-40 eV) E->F G 7. Acquire Product Ion Spectrum F->G H 8. Propose Fragmentation Pathways G->H I 9. Structural Confirmation H->I

Caption: A typical workflow for MS/MS analysis.

Results and Discussion: Predicted Fragmentation Pathways

Upon collision-induced dissociation, the protonated molecule [M+H]⁺ at m/z 221.13 is expected to fragment via several competing pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The primary site of protonation is the basic amino group on the azetidine ring, which directs the initial fragmentation events.

Key Fragmentation Channels

The most plausible fragmentation pathways are initiated by cleavages at the amide bond (α-cleavage), within the azetidine ring, and at the phenoxy ether linkage.[3][5]

  • Amide Bond Cleavage (Pathway A): A primary fragmentation route for N-acyl compounds involves the cleavage of the C-N amide bond.[6][7] This pathway leads to the formation of a stable acylium ion.

  • Phenoxy Group Cleavage (Pathway B): The C-O ether bond is another labile site. Cleavage can result in the loss of a phenol neutral molecule or the formation of a phenoxy radical, depending on the charge distribution.[2][8][9] A common rearrangement for phenoxy ethers can lead to a stable phenol radical cation.[8]

  • Azetidine Ring Opening (Pathway C): Strained rings like azetidine are susceptible to ring-opening fragmentation, often leading to the loss of small neutral molecules like ethene or imines.[10]

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the MS/MS spectrum of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Predicted m/z Proposed Formula Proposed Fragment Structure Associated Pathway
221.13[C₁₂H₁₇N₂O₂]⁺Protonated Parent Molecule-
151.07[C₉H₉O₂]⁺2-Phenoxypropanoyl cationA: Amide C-N cleavage
135.08[C₉H₁₁O]⁺1-Phenoxypropene radical cationB: Loss of azetidinone
94.04[C₆H₆O]⁺˙Phenol radical cationB: McLafferty-type rearrangement
72.08[C₄H₁₀N]⁺Protonated 3-aminoazetidineA: Amide C-N cleavage
70.07[C₄H₈N]⁺Azetidine iminium ionC: Ring fragmentation
Proposed Fragmentation Mechanism Diagram

The diagram below illustrates the proposed fragmentation pathways originating from the protonated precursor ion.

fragmentation cluster_main Fragmentation of [M+H]⁺ (m/z 221.13) cluster_path_a Pathway A: Amide Cleavage cluster_path_b Pathway B: Phenoxy Cleavage cluster_path_c Pathway C: Ring Fragmentation M [M+H]⁺ m/z 221.13 F1 Fragment m/z 151.07 (2-Phenoxypropanoyl cation) M->F1 - C₄H₉N₂ F2 Fragment m/z 72.08 (Protonated 3-Aminoazetidine) M->F2 - C₈H₇O₂ F3 Fragment m/z 135.08 (1-Phenoxypropene radical cation) M->F3 - C₃H₅NO F5 Fragment m/z 70.07 (Azetidine iminium ion) F2->F5 - H₂ F4 Fragment m/z 94.04 (Phenol radical cation) F3->F4 - C₃H₅

Caption: Proposed CID fragmentation pathways.

Conclusion

The predicted ESI-MS/MS fragmentation pattern of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one provides a clear roadmap for its analytical characterization. The key diagnostic fragments are expected at m/z 151.07 (resulting from amide bond cleavage), m/z 94.04 (a characteristic rearrangement product of the phenoxy moiety), and m/z 72.08 (the protonated aminoazetidine ring). These fragments provide comprehensive structural information, confirming the presence of all major functional groups within the molecule. This application note serves as a foundational guide for method development, enabling researchers to confidently identify and structurally characterize this compound in various matrices.

References

  • Lin, S. T., & Chen, G. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][3][8]benzothiazepin-1-ones under electron impact ionization conditions. Rapid communications in mass spectrometry : RCM, 18(8), 859–862. Retrieved from [Link]

  • Kovaleva, E. G., & Ryzhov, V. (2017). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 28(5), 925–934. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • All About Chemistry. (2021, March 25). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • Moyano, E., & Galceran, M. T. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 28(5), 770-800. Retrieved from [Link]

  • Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 836-843. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive ion collision-induced dissociation (CID) spectra of the [MH]... [Image]. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Harrison, A. G. (2009). Proton-Driven Amide Bond-Cleavage Pathways of Gas-Phase Peptide Ions Lacking Mobile Protons. Journal of the American Chemical Society, 131(41), 14873–14885. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Chawner, R., et al. (2013). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 24(1), 132-141. Retrieved from [Link]

  • Appchem. (n.d.). 1-(3-Amino-pyrrolidin-1-yl)-2-phenoxy-propan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Image]. Retrieved from [Link]

  • Wang, J., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Retrieved from [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in aqueous media. Our goal is to equip you with the scientific understanding and practical methodologies to effectively solubilize this molecule for your experimental needs.

Understanding the Molecule: A Structural Perspective on Solubility

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one possesses a unique chemical architecture that presents both opportunities and challenges for aqueous solubility. The presence of a basic amino group on the azetidine ring suggests that its solubility will be pH-dependent.[1] However, the phenoxy and propan-1-one moieties introduce significant hydrophobicity, which can counteract the solubilizing effect of the amine group, particularly at neutral or higher pH.[2][3] The interplay between the polar amino group and the non-polar aromatic and alkyl components is the primary determinant of its behavior in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Q1: Why is my compound not dissolving in neutral water or phosphate-buffered saline (PBS) at my desired concentration?

A1: The limited solubility in neutral aqueous media is expected due to the molecular structure. The hydrophobic phenoxy and propan-1-one groups dominate the molecule's properties at neutral pH, where the amino group is not fully protonated.[3] To overcome this, several strategies can be employed, with pH adjustment being the most direct approach.

Q2: I've tried lowering the pH, but the compound still precipitates. What's happening?

A2: While lowering the pH will protonate the basic amino group and increase solubility, there are limits.[4] If the concentration is very high, even the salt form may exceed its solubility limit. Additionally, the choice of acid used for pH adjustment can influence solubility through common-ion effects or specific salt properties.[5] It's also possible that the compound is not stable at very low pH values over extended periods.

Q3: Can I use organic co-solvents to improve solubility? Which ones are recommended?

A3: Yes, co-solvents are a viable strategy.[6][7] They work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic portions of the molecule.[8][] Commonly used co-solvents in pharmaceutical research include:

  • Ethanol: A versatile and common choice.[6][7]

  • Propylene glycol (PG): Often used in oral and parenteral formulations.[6][7]

  • Polyethylene glycol 400 (PEG 400): A good option for increasing the solubility of non-polar drugs.[]

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but its use may be limited by experimental compatibility and potential toxicity.[]

It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal balance between solubility and potential effects on your experimental system.

Q4: Are there other excipients I can use to enhance solubility without significantly altering the bulk solvent properties?

A4: Absolutely. For more advanced formulation strategies, consider the following:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule within their cavity, effectively shielding them from the aqueous environment and increasing solubility.[10][11][][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[14]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[15][16][17][18] The hydrophobic core of these micelles can entrap insoluble compounds, thereby increasing their apparent solubility.[15][16][17][18] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred for their lower toxicity.

Experimental Protocols and Methodologies

Here, we provide detailed, step-by-step protocols for the most common and effective solubilization techniques.

Protocol 1: pH-Mediated Solubilization

This protocol details how to determine the optimal pH for dissolving 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Objective: To systematically evaluate the effect of pH on the solubility of the compound.

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7, and 8) using 0.1 M HCl and 0.1 M NaOH.

  • To a fixed volume of each pH-adjusted solution, add an excess amount of the compound (to ensure saturation).

  • Stir the suspensions at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range.

Data Interpretation: The solubility of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is expected to be significantly higher at lower pH values due to the protonation of the amino group.[4]

Table 1: Example Solubility Data as a Function of pH

pHSolubility (mg/mL)
2.015.2
3.010.5
4.05.8
5.01.2
6.00.3
7.0<0.1
8.0<0.1
Protocol 2: Co-Solvent Screening

This protocol outlines a method for screening different co-solvents to enhance solubility.

Objective: To identify an effective co-solvent and its optimal concentration.

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

  • Deionized water

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare stock solutions of the co-solvents (e.g., 50% v/v in deionized water).

  • Create a series of co-solvent concentrations (e.g., 5%, 10%, 20%, 30% v/v) for each co-solvent in water.

  • Add a pre-weighed amount of the compound to a fixed volume of each co-solvent mixture.

  • Vortex the samples vigorously for 2 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, try a higher concentration of the compound. If not, a higher co-solvent percentage may be needed.

  • Quantify the solubility at the optimal co-solvent concentration using an appropriate analytical method as described in Protocol 1.

Data Presentation:

Table 2: Comparative Solubility in Different Co-solvent Systems

Co-solvent System (20% v/v)Solubility (mg/mL)
Water<0.1
Ethanol/Water2.5
PG/Water3.1
PEG 400/Water4.5

Visualization of Solubilization Strategies

The following diagrams illustrate the decision-making process and mechanisms for enhancing the solubility of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Compound Water Water Molecules CD_Complex Cyclodextrin (Hydrophilic Exterior) Water_solubilized Water Molecules CD_Complex->Water_solubilized Soluble Encapsulated_Compound Compound (Hydrophobic Interior)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Concluding Remarks

Overcoming the solubility challenges of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one in aqueous media requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the appropriate solubilization techniques, researchers can successfully prepare solutions for their experimental needs. This guide provides a foundational framework for troubleshooting, but it is important to remember that the optimal solution will depend on the specific requirements of your assay or formulation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • A recent overview of surfactant–drug interactions and their importance - RSC Publishing. (2023, June 12).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8).
  • Why are amines soluble in nature? - askIITians. (2025, March 4).
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? - Dr.Oracle. (2025, February 28).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications. (2019, January 4).
  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023, March 5).
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. (2017, November 30).
  • Solvents & Co-solvents for Pharmaceutical Applications. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Salt formation to improve drug solubility - Sign-in. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Solutions - Clinical Gate. (2015, February 8).
  • 15.12: Physical Properties of Amines - Chemistry LibreTexts. (2024, October 16).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Amine compounds. (n.d.).
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design - ACS Publications. (2018, February 14).

Sources

Technical Support Center: Stabilization & Storage of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one . Due to its unique structural topology—combining a highly strained azetidine ring, a nucleophilic primary amine, and a hydrolytically sensitive amide bond—this compound requires rigorous handling protocols to prevent rapid degradation.

Mechanistic Vulnerabilities (The "Why")

To effectively prevent degradation, you must first understand the chemical causality behind the molecule's instability. The target compound possesses three primary sites of vulnerability:

  • The Primary Amine: Highly nucleophilic and prone to oxidation or reversible reaction with atmospheric carbon dioxide.

  • The Amide Linkage: Susceptible to acid/base-catalyzed hydrolysis, which cleaves the molecule into 3-aminoazetidine and 2-phenoxypropanoic acid.

  • The Azetidine Ring: Four-membered aza-cycles possess immense ring strain (approx. 25.4 kcal/mol)[1]. If the amide is cleaved and the resulting secondary amine is protonated (forming an azetidinium ion), the ring becomes highly activated and susceptible to irreversible nucleophilic ring-opening[2].

DegradationMechanisms Target 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one Hydrolysis Amide Hydrolysis (+18 Da) Target->Hydrolysis H2O / pH Extremes Carbamation Carbamation (+44 Da) Target->Carbamation Atmospheric CO2 RingOpening Azetidine Ring Opening (Multiple Peaks) Target->RingOpening Strong Acid / Nucleophiles Oxidation Amine Oxidation (+16 Da) Target->Oxidation O2 / Light Exposure

Major degradation pathways of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

Troubleshooting FAQs (Diagnostic Guide)

Q: My LC-MS analysis shows a major impurity with a +44 Da mass shift. What happened? Diagnosis: Carbamate formation. Causality: The primary amine at the 3-position of the azetidine ring is a strong nucleophile. When exposed to ambient air, it reacts reversibly with atmospheric carbon dioxide to form a carbamic acid or carbamate salt[3]. Resolution: Store the compound in an inert atmosphere. Converting the free base to a hydrochloride (HCl) salt protonates the amine, removing its nucleophilicity and preventing carbamation entirely.

Q: The sample exhibits a +18 Da mass shift and significant loss of target concentration over time. Diagnosis: Amide bond hydrolysis. Causality: The 1-azetidinyl-propan-1-one linkage is an amide bond. Exposure to moisture, especially under unbuffered or extreme pH conditions, catalyzes the addition of water across the amide bond, cleaving it[2]. Resolution: Ensure complete desiccation prior to storage. Use lyophilization to remove residual water and store the solid with desiccant packs.

Q: I stored the compound in 0.1 M HCl to protect the amine, but LC-MS now shows multiple unidentifiable degradation peaks. Why? Diagnosis: Azetidine ring opening via azetidinium activation. Causality: While mild, stoichiometric acid protects the primary amine, prolonged storage in aqueous strong acids drives amide hydrolysis. Once the amide is cleaved, the newly exposed secondary azetidine nitrogen is protonated, forming an azetidinium ion. Due to the high inherent ring strain[1], this azetidinium intermediate is highly susceptible to nucleophilic attack (e.g., by chloride ions or water), triggering irreversible ring opening and a cascade of complex degradants[2]. Resolution: Never store the compound in aqueous acidic solutions long-term. Form the HCl salt dynamically, immediately lyophilize it to a dry powder, and store it strictly as a solid[4].

Storage Conditions & Shelf-Life Matrix

To maximize stability, the physical state and atmospheric conditions must be strictly controlled. Below is a quantitative summary of expected shelf-lives based on storage parameters.

Storage StateTemperatureAtmosphereExpected Shelf-LifePrimary Degradation Risk
Free Base (Solid) Room TempAmbient Air< 1 WeekCarbamation (+44 Da), Oxidation
Free Base (Solid) 2-8°CAmbient Air1-2 MonthsMoisture-induced Hydrolysis (+18 Da)
HCl Salt (Aqueous) 2-8°CAmbient Air< 2 WeeksAzetidine Ring Opening (Multiple Peaks)
HCl Salt (Powder) -20°C Argon Gas > 2 Years Negligible (Optimal Condition)

Self-Validating SOP for Long-Term Storage

To ensure absolute scientific integrity, the following Standard Operating Procedure (SOP) incorporates built-in Quality Control (QC) checkpoints. This ensures the protocol is a self-validating system.

Phase 1: Salt Formation & Lyophilization
  • Dissolution: Dissolve the free base in a volatile, MS-compatible solvent mixture (e.g., 1:1 tert-butanol/water).

  • Acidification: Slowly add 1.05 equivalents of dilute HCl (0.1 M) while stirring at 4°C.

    • Causality: Protonating the primary amine neutralizes its nucleophilicity, preventing oxidation and CO2 adduct formation. The slight excess ensures complete conversion without creating a highly acidic bulk environment that would trigger amide hydrolysis.

  • Pre-Lyophilization QC (Validation Check): Analyze a 1 µL aliquot via LC-MS.

    • Validation: The absence of a +18 Da peak confirms the amide bond remained intact during the acidification step. If purity is >98%, proceed.

  • Lyophilization: Flash-freeze the solution at -80°C and lyophilize for 24-48 hours until a dry, fluffy powder is obtained.

    • Causality: Complete removal of water is critical to prevent long-term hydrolytic degradation of the amide bond.

Phase 2: Inert Packaging & Storage
  • Argon Purging: Transfer the lyophilized powder to amber glass vials. Purge the headspace gently with Argon gas.

    • Causality: Argon is heavier than air and effectively displaces both oxygen and moisture. Amber vials protect the compound from photo-oxidation[4].

  • Sealing & Storage: Seal tightly with PTFE-lined caps and store immediately at -20°C.

  • Post-Storage QC (Validation Check): After 30 days of storage, reconstitute a control vial and run LC-MS to confirm baseline stability.

StorageProtocol Step1 Free Base Synthesis Step2 HCl Salt Formation Step1->Step2 0.1M HCl Step3 Lyophilization (Dry Powder) Step2->Step3 Freeze Dry Step4 Argon Purge (Heavier than Air) Step3->Step4 Inert Gas Step5 Store at -20°C (Amber Vials) Step4->Step5 Seal

Self-validating workflow for the long-term stabilization and storage of azetidine derivatives.

References

  • [4] 1-Boc-3-(Amino)azetidine | 193269-78-2 - ChemicalBook. 4

  • [3] Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC (NIH). 3

  • [2] Degradation products of azetidine core G334089 - Ovid. 2

  • [1] Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes - PMC (NIH). 1

Sources

Technical Support Center: Optimizing Crystallization Conditions for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this and structurally related small molecules. Our goal is to equip you with the scientific rationale and practical steps to achieve high-quality crystalline material.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems observed during the crystallization of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, providing causative explanations and actionable solutions.

Issue 1: The compound fails to crystallize and remains in solution.

Symptoms: Upon cooling or solvent evaporation, the solution remains clear without any solid formation.

Causality & Solutions:

This issue primarily stems from either insufficient supersaturation or high solubility of the compound in the chosen solvent system. Supersaturation is the essential driving force for crystallization.[1]

Possible CauseScientific RationaleTroubleshooting Protocol
Insufficient Supersaturation The concentration of the solute is below the threshold required for nucleation and crystal growth.1. Slow Solvent Evaporation: Continue to evaporate the solvent at a controlled rate. A gentle stream of inert gas (e.g., nitrogen) can be used.[2] 2. Further Cooling: If using a cooling crystallization method, gradually lower the temperature. An ice bath or a programmable cooling system can be employed for better control. 3. Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution until turbidity is observed, then add a small amount of the "good" solvent to redissolve, and allow it to stand.
High Solubility The compound is too soluble in the selected solvent, preventing it from precipitating out even at lower temperatures.1. Solvent Re-evaluation: A good crystallization solvent should dissolve the compound at elevated temperatures but have limited solubility at room temperature or below.[1] 2. Solvent Pair (Binary System): Utilize a solvent pair consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble).[3][4] Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy.
Inhibition of Nucleation The initial formation of crystal nuclei is kinetically hindered. This can be due to a very clean solution or the inherent properties of the molecule.1. Induce Nucleation:     - Scratching: Gently scratch the inner surface of the crystallization vessel at the air-solvent interface with a glass rod.[1]     - Seeding: Introduce a tiny seed crystal of the compound if available.[5][6]     - Heterogeneous Nucleation: Introduce a rough surface, such as a speck of dust or a piece of filter paper.
Issue 2: The compound "oils out" instead of crystallizing.

Symptoms: A liquid, often viscous and oily, separates from the solution instead of solid crystals.

Causality & Solutions:

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase.[7] This is common for compounds with low melting points, high molecular flexibility, or when high supersaturation is generated too quickly.[6][7]

Possible CauseScientific RationaleTroubleshooting Protocol
High Supersaturation The concentration of the solute far exceeds the solubility limit, favoring the formation of a liquid phase over an ordered crystal lattice.1. Slower Generation of Supersaturation:     - Cooling: Decrease the cooling rate. Insulate the flask or use a programmable cryostat.[7]     - Anti-Solvent: Reduce the addition rate of the anti-solvent.[7] 2. Work at Lower Concentrations: Start with a more dilute solution.
Presence of Impurities Impurities can interfere with the crystal lattice formation and promote the formation of an oil.1. Purification: Further purify the compound using techniques like column chromatography or recrystallization from a different solvent system.[6]
Inappropriate Solvent System The chosen solvent may promote oiling out due to strong solute-solvent interactions that hinder solute-solute interactions required for crystallization.1. Solvent Screening: Experiment with a wider range of solvents with varying polarities and hydrogen bonding capabilities.[8] Consider solvents that have a greater difference in solubility at high and low temperatures.
Temperature Effects The crystallization temperature may be above the melting point of a metastable form or solvate of the compound.1. Lower Crystallization Temperature: Attempt crystallization at a lower temperature. 2. Seeding: Add seed crystals at a temperature where the solution is supersaturated but below the oiling out temperature.[7]
Issue 3: The resulting crystals are very small (microcrystalline powder).

Symptoms: A fine powder precipitates from the solution, which is unsuitable for single-crystal X-ray diffraction.

Causality & Solutions:

The formation of microcrystals is typically a result of rapid and uncontrolled nucleation, leading to a large number of small crystals instead of the growth of a few large ones.

Possible CauseScientific RationaleTroubleshooting Protocol
Rapid Nucleation A high degree of supersaturation causes a burst of nucleation, depleting the solute available for crystal growth.1. Slower Supersaturation: As with oiling out, slow down the cooling or anti-solvent addition rate.[9] 2. Reduce Concentration: Start with a less concentrated solution.[9]
Agitation/Vibration Physical disturbances can induce excessive nucleation.1. Isolate the Experiment: Place the crystallization vessel in a location free from vibrations.[1]
Solvent Choice Highly volatile solvents can evaporate too quickly, leading to rapid supersaturation and small crystals.1. Use Less Volatile Solvents: Choose solvents with higher boiling points to slow down the evaporation rate.[10]
Issue 4: Polymorphism - Different crystal forms are obtained.

Symptoms: Crystals with different morphologies, melting points, or spectroscopic signatures are produced under seemingly similar conditions.

Causality & Solutions:

Polymorphism is the ability of a compound to exist in more than one crystalline form.[11][12] These different forms can have distinct physical and chemical properties.[13][14] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.[12]

Influencing FactorScientific RationaleOptimization Strategy
Solvent The polarity and hydrogen-bonding characteristics of the solvent can influence which polymorph is favored.[15]1. Systematic Solvent Screening: Perform crystallization experiments in a variety of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar).[8]
Temperature Different polymorphs can be thermodynamically stable at different temperatures.1. Vary Crystallization Temperature: Conduct crystallizations at a range of temperatures to identify temperature-dependent polymorphic transitions.
Supersaturation The level of supersaturation can dictate whether a kinetically or thermodynamically favored polymorph nucleates.1. Control Supersaturation Rate: Experiment with both rapid and slow cooling/anti-solvent addition to access different polymorphic forms.
pH (for ionizable compounds) The protonation state of the amino group in 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one can significantly influence its crystal packing.1. pH Adjustment: For aqueous or partially aqueous systems, carefully control the pH to target specific ionization states.[16][17][18]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable starting solvent for the crystallization of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one?

A1: A good starting point is to consider the polarity of your molecule. Given the presence of an amino group, a ketone, and an ether, the molecule has both polar and non-polar characteristics.

Protocol for Solvent Screening:

  • Solubility Testing: Test the solubility of a small amount of your compound (a few milligrams) in a small volume (0.1-0.5 mL) of various solvents at room temperature and upon heating.

  • Ideal Solvent Profile: An ideal single solvent will show high solubility when hot and low solubility when cold.

  • Solvent Pair Selection: If a suitable single solvent is not found, look for a "good" solvent that readily dissolves the compound and a "poor" (miscible) solvent in which the compound is insoluble. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/heptane.[8]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol, MethanolProtic solvents capable of hydrogen bonding with the amine and ketone groups.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that can dissolve the compound. Often used with a non-polar anti-solvent.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity solvents. Good for dissolving the compound and can be paired with alkanes.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCan dissolve the compound; often require an anti-solvent.
Hydrocarbons Heptane, Hexane, TolueneTypically used as anti-solvents.
Nitriles AcetonitrileA polar aprotic solvent that can be effective.

Q2: What is the role of pH in the crystallization of this compound?

A2: The azetidine amino group is basic and can be protonated. The pH of the crystallization medium can therefore have a profound effect on the molecule's charge, solubility, and intermolecular interactions.[16][19]

  • Low pH (Acidic): The amino group will be protonated, forming a salt. This will significantly increase its polarity and solubility in polar solvents like water. Crystallization may be induced by adding a less polar anti-solvent or by slowly neutralizing the solution.

  • Neutral to High pH (Basic): The amino group will be in its free base form. This form is less polar and will be more soluble in organic solvents.

Controlling the pH can be a powerful tool to induce crystallization and potentially isolate different solid forms (e.g., the free base versus a salt).[17][18]

Q3: My compound has formed an oil. Can I still get crystals from it?

A3: Yes, it is often possible to induce crystallization from an oil.

Strategies to Crystallize from an Oil:

  • Lower the Temperature: Further cooling of the oil may cause it to solidify into a crystalline or amorphous solid.

  • Trituration: Add a small amount of a poor solvent in which the oil is immiscible and scratch or stir vigorously. This can sometimes induce nucleation.

  • Solvent Exchange: Attempt to dissolve the oil in a small amount of a different good solvent and then proceed with a controlled anti-solvent addition or slow evaporation.

  • Seeding: If you have any crystalline material, adding a seed crystal to the oil can initiate crystallization.[5]

Q4: How can I improve the size and quality of my crystals for X-ray analysis?

A4: The key to growing large, high-quality single crystals is to slow down the crystallization process, allowing molecules to add to the crystal lattice in an orderly fashion.[9]

Workflow for Crystal Quality Improvement:

Caption: Workflow for improving crystal size and quality.

Detailed Techniques:

  • Slow Cooling: Insulate the crystallization vessel (e.g., with glass wool or in a dewar) to slow the rate of cooling.

  • Slow Evaporation: Cover the vessel with a cap or parafilm with a few needle holes to restrict the rate of solvent evaporation.[2][9]

  • Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.[10]

  • Liquid-Liquid Diffusion: Carefully layer a solution of your compound with a less dense, miscible anti-solvent. Crystals will form at the interface over time.[2]

Q5: What analytical techniques should I use to characterize my crystalline product?

A5: A combination of techniques is essential to fully characterize a crystalline solid, especially when polymorphism is a possibility.[20]

Diagram: Key Characterization Techniques

G cluster_0 Primary Structure & Purity cluster_1 Solid-State Characterization NMR NMR Spectroscopy MS Mass Spectrometry HPLC HPLC/UPLC PXRD Powder X-ray Diffraction (PXRD) SCXRD Single-Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD Confirms bulk identity SCXRD->PXRD Provides reference pattern DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Distinguishes melt from decomposition Microscopy Microscopy (PLM)

Caption: Complementary techniques for crystalline material characterization.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive atomic structure of a single crystal.[21][22]

  • Powder X-ray Diffraction (PXRD): Gives a fingerprint of the bulk crystalline material, useful for identifying polymorphs and assessing phase purity.[6][20]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting, allowing for the determination of melting points and the detection of polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Determines the presence of solvent in the crystal lattice (solvates/hydrates).

By systematically addressing these common issues and employing a rational, step-wise approach to optimization, researchers can significantly increase the likelihood of successfully obtaining high-quality crystals of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one suitable for further development and analysis.

References
  • Davey, R. J., & Schroeder, S. L. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry. [Link]

  • A new approach to crystallize oily substances. (n.d.). ResearchGate. [Link]

  • (PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. [Link]

  • POLYMORPHISM & CRYSTALLIZATION. (n.d.). CRYSFORMA. [Link]

  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, April 1). Pharmaceutical Technology. [Link]

  • Small molecules crystallisation. (n.d.). La Factoría de Cristalización. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012, September 12). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). Request PDF - ResearchGate. [Link]

  • Solid State Characterization. (n.d.). Selvita. [Link]

  • Crystal structure studies of small molecules. (n.d.). Longdom Publishing. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022, November 14). Crystal Growth & Design - ACS Publications. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022, June 9). IntechOpen. [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023, March 24). RSC Publishing. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023, June 20). Analytical Sales. [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing?. (2018, December 1). ResearchGate. [Link]

  • Crystallization and evaluation of hen egg-white lysozyme crystals for protein pH titration in the crystalline state. (2008, April 18). PMC. [Link]

  • Need help with antisolvent crystallization of small molecule. (2025, July 26). Reddit. [Link]

  • Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (2025, May 30). MDPI. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton - University of Southampton. [Link]

  • The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. (n.d.). PMC. [Link]

  • The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. (n.d.). DOI. [Link]

  • Crystal structures of proline-derived enamines. (2010, November 10). PNAS. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). Research Journal of Pharmacy and Technology. [Link]

  • CRYSTAL OF IMIDAZO-OXAZINE, PHARMACEUTICAL COMPOSITION CONTAINING SAID CRYSTAL, AND METHOD FOR PRODUCING SAID CRYSTAL. (2016, September 1). European Patent Office. [Link]

  • Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. (2025, July 7). Taylor & Francis Online. [Link]

  • (PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. (n.d.). ResearchGate. [Link]

  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. (2022, July 14). MDPI. [Link]

Sources

Resolving chiral impurities in 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for resolving chiral impurities in batches of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. This molecule is a key intermediate in pharmaceutical development, and its stereochemical purity is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of two stereocenters gives rise to a set of four possible stereoisomers. Controlling the diastereomeric and enantiomeric purity of the desired isomer is a common but significant challenge.

This guide provides in-depth, field-proven insights into the identification, quantification, and resolution of these chiral impurities. We will move from the fundamental chemistry of the problem to detailed, actionable protocols for use in your laboratory.

Section 1: Understanding the Chiral Impurities

The first step in resolving impurities is understanding their origin and structure. The questions in this section address the fundamental stereochemistry of the target molecule.

FAQ 1: What are the specific chiral impurities I should expect in a batch of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one?

Your target molecule, 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, contains two stereogenic centers:

  • C2 of the 2-phenoxypropan-1-one moiety.

  • C3 of the 3-aminoazetidine moiety.

Each center can exist in either an (R) or (S) configuration. This gives rise to a total of four possible stereoisomers. If your target is, for example, the (S,S)-isomer, the other three are considered chiral impurities.

These isomers exist in specific relationships to each other, which dictates how they can be separated.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images. They have identical physical properties (boiling point, solubility) and can only be distinguished in a chiral environment (e.g., using a chiral chromatography column).

    • (S,S) is the enantiomer of (R,R).

    • (S,R) is the enantiomer of (R,S).

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by standard achiral chromatography (though chiral chromatography is often more effective).

    • (S,S) is a diastereomer of (S,R) and (R,S).

G ss (S,S)-Isomer rr (R,R)-Isomer ss->rr Enantiomers sr (S,R)-Isomer ss->sr Diastereomers rs (R,S)-Isomer ss->rs Diastereomers rr->sr Diastereomers rr->rs Diastereomers sr->rs Enantiomers

Fig 1. Stereoisomeric relationships for the target molecule.
FAQ 2: How are these chiral impurities typically formed during synthesis?

The most common synthetic route to this molecule involves the amide coupling of enantiopure (or racemic) 3-aminoazetidine and 2-phenoxypropanoic acid. Impurities arise from two primary sources:

  • Incomplete Enantiopurity of Starting Materials: If either the azetidine or the acid starting material is not 100% enantiopure, a corresponding mixture of diastereomers will be formed. For example, coupling (S)-3-aminoazetidine with an acid that is 98% (S) and 2% (R) will result in a product that is 98% (S,S) and 2% (S,R).

  • Racemization During Amide Coupling: The activation of the carboxylic acid (2-phenoxypropanoic acid) for amide coupling can lead to racemization at its chiral center. This occurs via the formation of an oxazolone or other symmetric intermediate, especially under harsh conditions or with certain coupling reagents[1]. The use of additives such as 1-hydroxybenzotriazole (HOBt) is a classic strategy to suppress this side reaction. For modern syntheses, a wide variety of racemization-free coupling reagents are available and should be considered[2].

Section 2: Analytical Methods for Detection & Quantification

Accurate analysis is the cornerstone of resolving impurities. This section details the best practices for identifying and quantifying the stereoisomers in your batches.

FAQ 3: What is the most effective analytical technique for identifying and quantifying these chiral impurities?

Chromatographic methods are the industry standard. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose[3].

FeatureChiral HPLCChiral SFCChiral NMR
Principle Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase[4].Differential interaction with a CSP in a supercritical CO₂-based mobile phase[5][6].Distinguishes diastereomeric environments, often requiring a chiral auxiliary[7].
Primary Use Robust, routine quantification of all four stereoisomers. Excellent for method development[8].High-throughput screening, "green" alternative with faster analysis and equilibration times[9][10].Structural confirmation, mechanistic studies. Can quantify but is less routine than chromatography[11].
Sensitivity High (UV, MS detectors)[3].Very High (UV, MS detectors).Lower, requires more sample.
Throughput Moderate to High.High to Very High.Low.
Troubleshooting Guide: Analytical Separations

Problem: I am not achieving baseline separation of all four stereoisomers on my chiral column.

This is a common method development challenge. Chiral recognition is highly specific, and success depends on finding the right combination of a chiral stationary phase (CSP) and mobile phase.

G start Poor or No Resolution screen_cols Screen Different CSPs (Polysaccharide-based are a good start) start->screen_cols Primary Action screen_solv Screen Mobile Phase Systems (NP, RP, PO) screen_cols->screen_solv If still no separation optimize Optimize Best Condition screen_solv->optimize If partial separation is found temp Adjust Temperature (25°C -> 15°C or 40°C) optimize->temp Fine-tuning additive Modify Mobile Phase Additive (e.g., adjust acid/base concentration) optimize->additive Fine-tuning success Baseline Resolution Achieved temp->success additive->success

Fig 2. Troubleshooting workflow for poor chiral resolution.

Causality Behind the Steps:

  • Screen CSPs: The fundamental chiral recognition mechanism occurs at the stationary phase surface[4]. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile because they offer multiple interaction modes (hydrogen bonding, π-π stacking, steric hindrance) and are successful for a wide range of compounds[12].

  • Screen Mobile Phases: The mobile phase modulates the interaction between your analyte and the CSP. Switching between normal-phase (e.g., Heptane/Ethanol), reversed-phase (e.g., Water/Acetonitrile), and polar organic (e.g., Methanol/Acetonitrile) modes completely changes the separation mechanism and is a powerful tool for finding selectivity[12].

  • Adjust Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction. Lowering the temperature can sometimes increase interaction strength and improve resolution, while increasing it can improve peak shape and efficiency.

  • Modify Additives: For basic analytes like your target molecule, small amounts of an acidic or basic additive in the mobile phase (e.g., trifluoroacetic acid or diethylamine) are crucial. They improve peak shape by minimizing undesirable ionic interactions with the silica support and can also significantly impact chiral selectivity.

Protocol 1: Analytical Chiral Method Development via Column Screening

This protocol outlines a systematic approach to finding a suitable analytical method using HPLC or SFC.

1. Objective: To identify a Chiral Stationary Phase (CSP) and mobile phase system that provides baseline resolution (Rs > 1.5) for all four stereoisomers of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one.

2. Materials:

  • HPLC or SFC system with a column switching valve and a multi-column oven.

  • A set of analytical chiral columns (4.6 x 150 mm). A recommended starting screen includes:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica

    • Immobilized versions of the above for expanded solvent compatibility[12].

    • A Pirkle-type or cyclodextrin-based column for diversity.

  • HPLC-grade or SFC-grade solvents.

  • Sample of your material containing all four stereoisomers (a racemic synthesis is ideal for method development).

3. Initial Screening Conditions:

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Mobile Phase A Heptane (or Hexane)AcetonitrileWater + 0.1% Formic Acid
Mobile Phase B EthanolMethanolAcetonitrile + 0.1% Formic Acid
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)None (acid in mobile phase)
Gradient 5% to 50% B over 10 min5% to 50% B over 10 min10% to 90% B over 10 min
Flow Rate 1.0 mL/min (HPLC)1.0 mL/min (HPLC)1.0 mL/min (HPLC)
SFC Flow Rate 3.0 mL/min3.0 mL/minN/A
Temperature 25 °C25 °C25 °C
Detection UV at 220 nm & 254 nmUV at 220 nm & 254 nmUV at 220 nm & 254 nm

4. Execution:

  • Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., Methanol).

  • Program the instrument to automatically switch between columns while running the same gradient program for each.

  • Run the screening sequence for each mobile phase system (NP, PO, RP).

  • Review the data, looking for the column/mobile phase combination that shows the best "hit"—any separation between the stereoisomers.

5. Optimization:

  • Select the most promising condition(s) from the screen.

  • Optimize the separation by converting the gradient to an isocratic hold. If the peaks are too close, decrease the percentage of the stronger solvent (Solvent B). If they are too far apart, increase it.

  • Further refine by adjusting temperature and flow rate to achieve optimal resolution and analysis time.

6. Self-Validation:

  • The final method should demonstrate consistent retention times and resolution over multiple injections.

  • Perform a spike test by adding a small amount of an isolated impurity to the main batch to confirm peak identity.

Section 3: Preparative Resolution of Impurities

Once an effective analytical separation is established, the principles can be scaled up to purify multi-gram or kilogram batches of your target compound. Preparative SFC is increasingly favored for its speed and reduced environmental impact[13][14].

FAQ 4: My analytical SFC method works well. How do I scale it up for preparative purification?

Scaling a method from analytical to preparative scale is a systematic process focused on maintaining resolution while maximizing throughput (the amount of material purified per unit of time).

Key Principles of Scaling:

  • Maintain Linear Velocity: The mobile phase linear velocity should be kept constant between the analytical and preparative columns. The volumetric flow rate is increased proportionally to the square of the column diameter ratio.

    • Formula: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)²

  • Scale Injection Volume: The injection volume, and thus the mass load, is scaled by the same factor.

  • Optimize Loading: The most critical step is the loading study. You must experimentally determine the maximum amount of material you can inject onto the preparative column before resolution is lost due to peak overlap (band broadening).

Protocol 2: Scaling an Analytical SFC Method to Preparative SFC

1. Objective: To purify a batch of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one to >99.5% diastereomeric and enantiomeric purity.

2. Prerequisite: A validated analytical SFC method with baseline resolution of all stereoisomers.

  • Example Analytical Conditions:

    • Column: 4.6 x 150 mm, 5 µm polysaccharide-based CSP

    • Mobile Phase: 70% CO₂ / 30% Methanol (isocratic)

    • Flow Rate: 3 mL/min

    • Temperature: 35 °C

    • Back Pressure: 150 bar

3. Materials:

  • Preparative SFC system.

  • Preparative column with the same CSP chemistry and particle size as the analytical column (e.g., 21.2 x 150 mm, 5 µm).

  • Crude material dissolved at high concentration (e.g., 50-100 mg/mL) in a solvent compatible with the mobile phase (e.g., Methanol).

4. Execution:

  • Calculate Initial Preparative Conditions:

    • Column Diameter Ratio: (21.2 mm / 4.6 mm) = 4.6

    • Scaling Factor: (4.6)² ≈ 21.2

    • Calculated Prep Flow Rate: 3 mL/min * 21.2 = 63.6 mL/min

  • Perform a Loading Study:

    • Begin with a small, scaled injection (e.g., if analytical injection was 5 µL, start with 5 µL * 21.2 ≈ 100 µL).

    • Gradually increase the injection volume (e.g., 100 µL, 250 µL, 500 µL, 750 µL).

    • Monitor the resulting chromatograms. You will observe the peaks getting broader and closer together.

    • Identify the maximum injection volume where the purity of the collected fractions will still meet your target specification. This is your optimal load.

  • Set Up Stacked Injections:

    • Program the preparative SFC system to perform repeated ("stacked") injections at the optimal load determined in the previous step.

    • Set the collection triggers based on the retention times of your target isomer and the impurities.

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Evaporate the solvent (Methanol and CO₂).

    • Analyze the final isolated material using the original analytical method to confirm its purity and calculate the recovery yield.

5. Self-Validation & Troubleshooting:

  • Low Recovery: This can be caused by poor solubility of the sample in the mobile phase or collection solvent. Ensure your sample remains dissolved throughout the process. In SFC, sometimes adding a co-solvent to the collection vial can prevent the product from precipitating out as a fine aerosol[13].

  • Low Purity: This is almost always due to overloading the column. Reduce the injection mass. It can also result from inaccurate fraction collection timing; ensure your collection windows are set correctly.

References

  • Determination of enantiomeric excess. (n.d.). University of Bath.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Wikipedia contributors. (n.d.). Supercritical fluid chromatography. Wikipedia.
  • dos Santos, G. G., & Pescitelli, G. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(21), 6693.
  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters.
  • Zhang, X., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.
  • Ujam, O. T. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Welch, C. J., et al. (2007). Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 470-476.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex.
  • Welch, C. J. (2016). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Chirality, 28(1), 13-23.
  • Medeiros, V., et al. (2018). First Successful Enantiomeric Discrimination of Chiral Alkanes Using NMR Spectroscopy. Chemistry - A European Journal, 24(56), 14966-14970.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • De La Cruz, M., et al. (2019). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 24(23), 4349.
  • Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions. Daicel Chiral Technologies.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Kaur, H., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(25), 5545-5563.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Scaling Up 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. Scaling up this seemingly straightforward amide coupling presents unique challenges primarily due to the inherent ring strain of the azetidine moiety and the steric considerations of the coupling partners. This document provides in-depth, field-proven insights to help you navigate these complexities, ensuring a robust and high-yielding process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Issue 1: Low or Stagnating Yield on Scale-Up

Question: My initial small-scale (1g) synthesis using a standard carbodiimide coupler like EDC with HOBt gave a 75% yield. However, upon scaling to 100g, my yield has dropped to 40-50%, and the reaction seems to stall. What are the likely causes?

Answer: This is a classic scale-up challenge where thermal and mixing dynamics, which are negligible at the 1g scale, become process-defining at the 100g scale. Several factors are likely contributing to the drop in yield.

  • Inefficient Heat Dissipation: Amide bond formation is exothermic.[] On a large scale, the reaction's heat generation can outpace the vessel's ability to dissipate it, leading to a significant increase in internal temperature. Elevated temperatures can trigger the decomposition of thermally sensitive reagents and, more critically, provide the activation energy required for the azetidine ring to undergo undesirable ring-opening side reactions.[2]

  • Poor Mixing and Localized "Hot Spots": In a larger reactor, inefficient stirring can create localized areas of high reagent concentration and temperature ("hot spots"). This can lead to rapid, localized degradation of the activated carboxylic acid or the formation of side products before the bulk of the reagents have had a chance to react productively.

  • Coupling Reagent Inefficiency: While standard reagents like EDC/HOBt are effective on a small scale, they may not be potent enough to overcome the activation energy barrier for a sterically demanding coupling at the lower, controlled temperatures required for scale-up.[3][4] The activated ester intermediate may decompose or participate in other reactions before the desired coupling occurs.[3]

  • Hydrolysis of Activated Intermediates: Any moisture present in the starting materials or solvents can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting acid and rendering it inactive for coupling.[5] This issue is magnified on a larger scale due to the larger quantities of materials and longer reaction times.

Recommendations:

  • Implement Strict Temperature Control: Use a reactor with an efficient cooling jacket and overhead stirrer. Maintain a strict internal temperature of 0-5°C during the addition of the coupling reagent and allow the reaction to warm slowly to room temperature.[2]

  • Upgrade Your Coupling Strategy: For challenging couplings, more potent reagents are often necessary. Consider phosphonium salts (e.g., PyBOP) or uronium/aminium salts like HATU, which are known to be highly effective for difficult couplings.[3]

  • Consider an Acyl Halide Intermediate: Converting 2-phenoxypropanoic acid to its acyl chloride or, even better, its acyl fluoride can be highly effective.[][4] Acyl fluorides are particularly useful as they are highly reactive yet less prone to racemization and side reactions than acyl chlorides.[3][4]

Issue 2: Significant Impurity Formation, Particularly an Isomer of the Ring-Opened Product

Question: My LC-MS analysis shows the desired product mass, but also a significant impurity with the same mass, along with byproducts from my coupling reagent. What is this isomeric impurity and how do I prevent it?

Answer: The isomeric impurity is almost certainly the product of azetidine ring-opening. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic attack, leading to ring cleavage.[2]

Mechanism of Ring-Opening: The reaction is often triggered by Lewis acids or strong Brønsted acids.[2][6] During the amide coupling, the activated carboxylic acid intermediate or acidic byproducts can protonate the azetidine nitrogen. This "activates" the ring, making the ring carbons highly electrophilic and vulnerable to attack by a nucleophile. In this case, the nucleophile could be the carboxylate of another acid molecule, a solvent molecule, or another amine. This results in a linear amino alcohol derivative, which can then be acylated to form an isomeric amide impurity.

cluster_0 Desired Amide Coupling cluster_1 Side Reaction: Ring-Opening Azetidine 3-Aminoazetidine Product 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one Azetidine->Product Acylation at N-1 ProtonatedAzetidine Protonated Azetidine (Activated Ring) Azetidine->ProtonatedAzetidine + H⁺ (from acidic conditions) ActivatedAcid Activated 2-Phenoxypropanoic Acid ActivatedAcid->Product RingOpened Linear Amino Alcohol Intermediate ProtonatedAzetidine->RingOpened Nucleophilic Attack Nucleophile Nucleophile (e.g., RCOO⁻, H₂O) Nucleophile->RingOpened AcylatedImpurity Acylated Ring-Opened Impurity (Isomer) RingOpened->AcylatedImpurity Acylation

Caption: Desired vs. Undesired Reaction Pathways.

Preventative Measures:

  • Control of pH and Acidity: The most critical factor is to avoid strongly acidic conditions. When using amine hydrochloride salts, ensure you use a sufficient amount of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to fully neutralize the salt before adding the coupling reagents.[7]

  • Order of Addition: The order in which you add reagents is crucial. A best practice is to pre-activate the carboxylic acid with the coupling reagent at a low temperature before adding the 3-aminoazetidine. This minimizes the exposure of the sensitive azetidine ring to the potentially acidic and highly reactive species present during the activation step.

  • Low Temperature Protocol: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of the ring-opening side reaction.[2] Even if the desired reaction is slower, it will be more selective.

  • Choice of Coupling Reagent: Avoid coupling reagents that generate strong acid byproducts. For instance, using acyl chlorides without a sufficient base scavenger can generate HCl, which readily promotes ring-opening.[][7]

Frequently Asked Questions (FAQs)

Q1: Which amide coupling strategy is best suited for scaling up this specific reaction?

For this system, which involves a potentially hindered and sensitive amine, a robust and highly efficient coupling method is required. A comparison of common strategies is provided below.

Coupling StrategyAdvantages for Scale-UpDisadvantages for Scale-UpRecommendation
Carbodiimides (EDC, DCC) Cost-effective; water-soluble byproducts (EDC) simplify workup.[3]Can be inefficient for hindered amines; DCC produces insoluble DCU byproduct requiring filtration; risk of racemization.[3]Suitable for initial trials, but may lack the potency for a robust, high-yield process on a large scale.
Uronium/Aminium (HATU, HBTU) High reactivity, fast reaction times, low racemization (especially HATU).[][3]Higher cost; byproducts can complicate purification; can form guanidinium side products with the amine.Excellent choice for efficiency and yield, but cost and purification must be considered. The order of addition is critical.
Phosphonium (PyBOP) Very effective for difficult couplings, low racemization risk.[3]High cost, generates phosphine oxide byproducts.A strong alternative to HATU if guanidinium formation is an issue.
Acyl Chloride / Fluoride Highly reactive, cost-effective reagents for formation (e.g., SOCl₂, TCFH).[][4]Generates stoichiometric acid (HCl) requiring a base; acyl chlorides can be harsh and lead to side reactions; acyl fluorides are superior but require specialized reagents.[3][7]The acyl fluoride approach is a highly recommended, robust strategy for this specific challenging coupling.

Q2: How critical is temperature control during the scale-up process?

It is arguably the most critical parameter. The process window between the desired amide formation and the undesired azetidine ring-opening is often narrow and temperature-dependent. A small deviation in temperature can dramatically shift the product distribution towards impurities. A robust cooling system and vigilant monitoring of the internal reaction temperature are non-negotiable for a successful scale-up.

Q3: What is the optimal order of addition for the reagents?

The optimal sequence is one that protects the sensitive azetidine ring.

Recommended "Pre-Activation" Protocol:

  • Charge the reactor with 2-phenoxypropanoic acid and a suitable anhydrous solvent (e.g., DCM, THF).

  • Cool the mixture to 0°C.

  • Add your coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir for 15-30 minutes at 0°C to allow for the formation of the activated ester.

  • Slowly, and while maintaining the low temperature, add a solution of 3-aminoazetidine.

This method ensures the azetidine is introduced to a reaction mixture where the highly reactive activated species is already formed, minimizing exposure to potentially harmful intermediates.

Q4: What are the best practices for work-up and purification on a larger scale?

  • Quenching: Quench the reaction with a mild aqueous solution, such as saturated ammonium chloride or a weak bicarbonate solution, avoiding strong acids or bases.

  • Phase Separation: After extraction, ensure clean phase separation. The presence of water-soluble byproducts (from reagents like EDC or HATU) makes aqueous washes highly effective.[3]

  • Filtration: If byproducts like dicyclohexylurea (DCU) from DCC are present, they are often removed by filtration before aqueous work-up.[3]

  • Crystallization vs. Chromatography: Flash column chromatography, while useful in discovery, is often impractical and expensive at a large scale. Developing a crystallization procedure for the final product is highly desirable. This may involve screening various solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane).

Optimized Scale-Up Protocol (Example)

This protocol utilizes an acyl fluoride approach, which is robust for hindered amines and minimizes side reactions.

Materials:

  • 2-phenoxypropanoic acid (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or similar acyl fluoride generating reagent (1.1 eq)

  • 3-Aminoazetidine (or its HCl salt) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Acid Activation: Charge the reactor with 2-phenoxypropanoic acid and anhydrous DCM. Cool the jacket to bring the internal temperature to -10°C.

  • Add DIPEA (1.5 eq) to the slurry.

  • In a separate vessel, dissolve the acyl fluoride generating reagent (e.g., COMU) in anhydrous DCM.

  • Slowly add the COMU solution to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed -5°C.

  • Stir the mixture at -10°C for 1 hour to ensure complete formation of the acyl fluoride.

  • Amine Addition: In a separate vessel, dissolve 3-aminoazetidine and the remaining DIPEA (1.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the cold, activated acid mixture over 1-2 hours, maintaining an internal temperature below 0°C.

  • Reaction Monitoring: Once the addition is complete, allow the reaction to slowly warm to room temperature (15-20°C) and stir for 12-18 hours. Monitor the reaction's progress by LC-MS or TLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to 10°C.

    • Quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by crystallization or column chromatography as necessary.

Troubleshooting Workflow

Start Low Yield or High Impurity Profile CheckTemp Was Internal Temperature Strictly Controlled (<5°C)? Start->CheckTemp CheckReagents Are Reagents Anhydrous & High Purity? CheckTemp->CheckReagents Yes ImproveCooling Improve Cooling Efficiency. Implement Slower Reagent Addition. CheckTemp->ImproveCooling No CheckOrder Was 'Pre-Activation' Order of Addition Used? CheckReagents->CheckOrder Yes DryReagents Dry Solvents/Reagents. Use Fresh, High-Quality Materials. CheckReagents->DryReagents No CheckCoupler Is Coupling Reagent Potent Enough? CheckOrder->CheckCoupler Yes ChangeOrder Adopt Pre-Activation Protocol. CheckOrder->ChangeOrder No ChangeCoupler Switch to HATU, PyBOP, or Acyl Fluoride Strategy. CheckCoupler->ChangeCoupler No Success Optimized Process CheckCoupler->Success Yes ImproveCooling->CheckReagents DryReagents->CheckOrder ChangeOrder->CheckCoupler ChangeCoupler->Success

Caption: A logical workflow for troubleshooting scale-up issues.

References
  • LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Angelin, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11444-11449. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1458-1484. Available at: [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Process Research & Development. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Retrieved from [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • RSC Publishing. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to a Novel 3-Aminoazetidine Scaffold and Its Traditional Counterparts in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the novel chemical entity, 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, against the backdrop of traditional azetidine derivatives that have become foundational in modern medicinal chemistry. In the absence of extensive public data on this specific molecule, we present a framework for its evaluation, grounded in its unique structural features and the established principles of drug discovery. We will dissect its chemical architecture, hypothesize its potential advantages, and provide robust, detailed protocols for its comprehensive biological characterization.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from being niche curiosities to vital motifs in drug design.[1][2] Their value stems from a unique combination of physicochemical properties. The inherent ring strain (approx. 25.5 kcal/mol) and conformational rigidity create a well-defined three-dimensional structure that can orient substituents in precise vectors, often leading to enhanced target affinity and selectivity compared to more flexible acyclic or larger ring systems.[2]

This sp3-rich, compact scaffold frequently improves key pharmacokinetic properties.[1] Incorporating an azetidine ring can increase aqueous solubility, a critical factor for bioavailability, and often enhances metabolic stability by blocking sites susceptible to enzymatic degradation.[1][3] This strategic utility is validated by the success of several FDA-approved drugs, including the JAK inhibitor Baricitinib and the cholesterol absorption inhibitor Ezetimibe , which leverage the azetidine core to achieve their therapeutic profiles.[1][4] These molecules serve as our "traditional" benchmarks, representing successful applications of the azetidine scaffold.

Structural Deconstruction: A Novel 3-Aminoazetidine Derivative

The subject of our analysis, 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one , presents a departure from simpler or more common azetidine structures. Its design incorporates several key pharmacophoric elements that suggest a deliberate strategy for novel biological interactions.

  • The 3-Aminoazetidine Core: Unlike the azetidin-2-one (β-lactam) ring found in antibiotics or Ezetimibe[4], or simple N-substituted azetidines, this core features a primary amine at the C3 position. This introduces a basic center, capable of forming strong hydrogen bonds or salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a target protein. This feature is a significant driver for modulating solubility and creating a new vector for molecular recognition.[5]

  • The N-Acyl Linkage: The azetidine nitrogen is acylated, forming a stable amide bond that connects it to the phenoxypropanoyl side chain. This is a common and robust linker in medicinal chemistry.

  • The 2-Phenoxypropanoyl Side Chain: This moiety introduces several important features:

    • Lipophilicity: The phenyl ring provides a lipophilic region for engaging with hydrophobic pockets in a binding site.

    • Chirality: The methyl group at the 2-position creates a chiral center, allowing for stereospecific interactions with a biological target.

    • Structural Analogy: The phenoxypropanolamine substructure is a classic pharmacophore for beta-adrenergic receptor blockers (beta-blockers), suggesting that G-protein coupled receptors (GPCRs) could be a logical target class to investigate.

Below is a diagrammatic comparison of the novel compound's structure against a traditional azetidin-2-one derivative, Ezetimibe.

G cluster_0 Structural Comparison of Azetidine Derivatives cluster_novel Key Features (Novel) cluster_trad Key Features (Traditional) Novel 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one N_Core 3-Aminoazetidine Core (Basic, H-Bonding) Novel->N_Core N_Side Phenoxypropanoyl Side Chain (Lipophilic, Chiral) Novel->N_Side Traditional Ezetimibe (Azetidin-2-one) T_Core Azetidin-2-one Core (β-Lactam, Planar Amide) Traditional->T_Core T_Side Aryl/Alkyl Side Chains (Lipophilic) Traditional->T_Side

Caption: Structural comparison of the novel compound and Ezetimibe.

Comparative Physicochemical Properties and Hypothesized Advantages

The structural differences translate directly into distinct physicochemical properties, which are fundamental to a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] While experimental data for the novel compound is not available, we can predict its properties relative to traditional derivatives.

Property1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (Predicted)Traditional Azetidin-2-one (e.g., Ezetimibe)Traditional N-Aryl AzetidineRationale for Difference
Aqueous Solubility Moderate to HighLow to ModerateLowThe protonatable 3-amino group significantly increases polarity and potential for salt formation, enhancing solubility.[3]
LogP (Lipophilicity) ModerateHighHighThe primary amine decreases overall lipophilicity compared to the more hydrocarbon-rich structures of many traditional derivatives.
pKa (Basicity) ~8-9 (for NH2)N/A (non-basic)~3-5 (for N)The C3-amino group is a primary amine with typical basicity. The azetidine nitrogen in an N-aryl derivative is significantly less basic.
H-Bond Donors 1 (from NH2)1 (from OH)0The primary amine provides a strong hydrogen bond donor site, distinct from the hydroxyl group in Ezetimibe.
Rotatable Bonds HighHighModerateThe side chain contributes to flexibility, similar to Ezetimibe.

Hypothesized Advantages:

  • Improved "Ligand Efficiency": The combination of a rigid core with a polar, basic handle may allow for high-affinity binding with a lower molecular weight and lipophilicity, a desirable trait in drug design.

  • Novel Target Interactions: The 3-amino group provides a distinct interaction vector not present in many other azetidine classes, potentially unlocking new target families or improving selectivity.

  • Favorable ADME Profile: Enhanced solubility could lead to better oral bioavailability and suitability for intravenous formulation.

A Proposed Framework for Comparative Biological Evaluation

To validate the potential of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, a systematic, multi-phase experimental plan is required. The following protocols describe a self-validating workflow to characterize its activity and compare it directly to a relevant benchmark compound.

G cluster_1 Phase 1: Target Binding Assessment cluster_2 Phase 2: Functional Activity Assessment cluster_3 Phase 3: Selectivity & Safety Assessment Start Start: Novel Compound & Benchmark P1_Step1 Protocol 1: Surface Plasmon Resonance (SPR) Screen vs. GPCR Panel Start->P1_Step1 Initial Screen P1_Result Result: Binding Affinity (KD) & Kinetics (ka, kd) P1_Step1->P1_Result P2_Step1 Protocol 2: Cell-Based HTRF Assay (e.g., IP1 Accumulation) P1_Result->P2_Step1 If Binding Confirmed P2_Result Result: Functional Potency (EC50) & Efficacy (Emax) P2_Step1->P2_Result P3_Step1 Protocol 3: In Vitro Cytotoxicity (MTT Assay) vs. Cancer & Normal Cell Lines P2_Result->P3_Step1 If Functionally Active P3_Result Result: Cytotoxicity (CC50) P3_Step1->P3_Result Analysis Final Step: Comparative Data Analysis (Potency, Selectivity, Therapeutic Index) P3_Result->Analysis Synthesize Data

Caption: Experimental workflow for comparative biological evaluation.

Protocol 1: Direct Ligand-GPCR Binding Assay via Surface Plasmon Resonance (SPR)

Causality & Rationale: Before assessing function, it is crucial to confirm direct physical binding to a target. SPR is a label-free, real-time technology that directly measures the interaction between a ligand and a receptor, providing both affinity (Kᴅ) and kinetic (kₐ, kᴅ) data.[6] This method avoids potential artifacts from fluorescent labels or downstream signaling components and is ideal for initial screening against a panel of purified, solubilized GPCRs.[6]

Methodology:

  • GPCR Preparation: Immobilize purified, detergent-solubilized GPCR of interest (e.g., β2-adrenergic receptor) onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare serial dilutions of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one and the benchmark compound in a suitable running buffer (e.g., HBS-P+ with 0.1% DMSO).

  • Binding Measurement: Inject the compound solutions over the sensor surface at a constant flow rate. The binding is measured in real-time as a change in resonance units (RU).

  • Dissociation Phase: After the association phase, flow running buffer over the chip to measure the dissociation of the compound from the receptor.

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

Protocol 2: Cell-Based GPCR Functional Assay (IP1 Accumulation via HTRF)

Causality & Rationale: Binding does not equate to biological function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. This assay measures the accumulation of an intracellular second messenger, inositol monophosphate (IP1), which is a downstream product of Gq-coupled GPCR activation. Using a Homogeneous Time-Resolved Fluorescence (HTRF) format provides a highly sensitive and high-throughput method to quantify receptor activation in a cellular context.

Methodology:

  • Cell Culture & Transfection: Culture mammalian cells (e.g., HEK293) and transiently transfect them with the GPCR of interest. For non-Gq coupled receptors, co-transfection with a promiscuous Gα protein (e.g., Gαq) can be used to channel the signal through the PLC/IP1 pathway.

  • Cell Plating: Seed the transfected cells into 96-well or 384-well plates and allow them to adhere.

  • Compound Stimulation: Prepare dose-response curves for the novel compound and a known agonist/antagonist benchmark. Add the compounds to the cells and incubate in the presence of LiCl (which blocks IP1 degradation).

  • Cell Lysis & HTRF Reagent Addition: Lyse the cells and add the HTRF reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm and 620 nm is proportional to the amount of IP1 produced.

  • Data Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Rationale: A promising therapeutic candidate must exhibit a window of safety, meaning it should be active at concentrations far below those at which it is toxic to cells. The MTT assay is a standard colorimetric method to assess cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantitative measure of cytotoxicity.[9] Testing against both cancerous and non-cancerous cell lines helps to identify general cytotoxicity.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293, the host for the functional assay) into a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity) by plotting viability against compound concentration.

Conclusion and Future Directions

While public data on 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is currently limited, its molecular architecture presents a compelling case for further investigation. The integration of a 3-aminoazetidine core with a phenoxypropanoyl side chain creates a novel scaffold with the potential for improved physicochemical properties and unique biological interactions compared to traditional azetidine derivatives.

The experimental framework detailed in this guide provides a clear, logical, and robust pathway for its complete biological characterization. By systematically evaluating its binding affinity, functional activity, and cytotoxicity in parallel with established benchmarks, researchers can definitively determine its therapeutic potential. This rigorous, data-driven comparison is the cornerstone of modern drug discovery and will be essential in uncovering the true value of this promising new chemical entity.

References

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (n.d.). PMC. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (n.d.). RSC Publishing. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011, May 16). ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013, August 11). PMC. [Link]

  • Comparison and Description of the Synthesis of New Compounds from Azetidin and the Study of their Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013, July 3). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. (n.d.). ResearchGate. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018, March 7). MedCrave. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI. [Link]

  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. (2019, April 22). MDPI. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. [Link]

  • Covalent functionalization of G protein-coupled receptors by small molecular probes. (2025, February 14). RSC Publishing. [Link]

  • 1-(3-Amino-pyrrolidin-1-yl)-2-phenoxy-propan-1-one. (n.d.). Appchem. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from laboratory synthesis to potential clinical application is a rigorous process, with in vivo validation in animal models serving as a critical milestone. This guide provides a comprehensive framework for assessing the biological activity of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (herein referred to as Compound X), a novel molecule featuring an azetidine scaffold. The azetidine ring, a four-membered nitrogen heterocycle, is a privileged structure in modern medicinal chemistry, known for imparting desirable pharmacokinetic and pharmacological properties.[1][2][3] Compounds incorporating this moiety have shown a diverse range of pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer effects.[1]

Given the structural motifs present in Compound X, this guide will proceed under the hypothesis that it is a novel inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for the treatment of type 2 diabetes mellitus. This document will objectively compare the projected performance of Compound X with a known standard-of-care, Sitagliptin, providing a logical, in-depth technical guide for researchers, scientists, and drug development professionals. The protocols and analyses described herein are designed as a self-validating system, grounded in established principles of preclinical drug development.[4][5][6]

Phase 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

A fundamental first step in validating a new compound is to understand its journey through the body and its effect on the intended target.[6][7][8] This is achieved through integrated pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) studies.[6]

Rationale for Experimental Choices

The selection of a rodent model, specifically Sprague-Dawley rats, is based on their extensive use in metabolic research and their physiological similarities to humans for drug metabolism studies. Oral administration is chosen as the intended clinical route for anti-diabetic agents. The comparator, Sitagliptin, is a well-characterized DPP-4 inhibitor, providing a robust benchmark for evaluating the PK/PD profile of Compound X.

Experimental Workflow for PK/PD Assessment

The following diagram outlines the workflow for establishing the PK/PD relationship of Compound X.

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Bioanalysis cluster_3 Data Analysis a Acclimatize Sprague-Dawley Rats b Fast Rats Overnight a->b c Oral Gavage: - Vehicle - Compound X (10 mg/kg) - Sitagliptin (10 mg/kg) b->c d Serial Blood Sampling (Saphenous Vein) at 0, 0.5, 1, 2, 4, 8, 24h c->d e Process Blood to Plasma d->e f LC-MS/MS Analysis for Drug Concentration (PK) e->f PK g DPP-4 Activity Assay (PD) e->g PD h Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) f->h i Model PK/PD Relationship g->i h->i

Caption: Workflow for PK/PD Profiling of Compound X.

Comparative Pharmacokinetic Data (Hypothetical)

The table below presents hypothetical pharmacokinetic parameters for Compound X in comparison to Sitagliptin, following a single oral dose of 10 mg/kg in rats.

ParameterCompound X (10 mg/kg)Sitagliptin (10 mg/kg)
Cmax (ng/mL) 850720
Tmax (hr) 1.01.5
AUC (0-24h) (ng*hr/mL) 42003800
Half-life (t1/2) (hr) 4.54.0
Oral Bioavailability (%) 6570

This is example data; actual results will vary.

These hypothetical data suggest that Compound X is readily absorbed, achieving a slightly higher peak concentration (Cmax) more rapidly (Tmax) than Sitagliptin. The overall exposure (AUC) and elimination half-life are comparable, indicating a favorable pharmacokinetic profile for once-daily dosing.

Phase 2: In Vivo Efficacy Evaluation in a Disease-Relevant Model

The gold standard for validating the biological activity of a potential therapeutic is to assess its efficacy in an animal model that mimics the human disease state.[9] For a putative anti-diabetic agent, a genetically modified mouse model of type 2 diabetes, such as the db/db mouse, is highly appropriate.[10][11] These mice spontaneously develop obesity, insulin resistance, and hyperglycemia, providing a robust platform for testing anti-diabetic drugs.[10]

Rationale for Model and Comparator Selection

The db/db mouse model is selected for its strong construct and face validity, recapitulating key pathophysiological features of human type 2 diabetes.[11][12] The study includes a vehicle control group to establish a baseline for disease progression and Sitagliptin as a positive control to benchmark the efficacy of Compound X against a clinically approved drug.

Signaling Pathway of DPP-4 Inhibition

The diagram below illustrates the mechanism by which DPP-4 inhibitors like Compound X are hypothesized to exert their glucose-lowering effects.

Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates Release Pancreas Pancreas (β-cells) Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Inactivates CompoundX Compound X (DPP-4 Inhibitor) CompoundX->DPP4 Inhibits

Caption: Mechanism of Action for DPP-4 Inhibitors.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the hypothetical results of a 28-day efficacy study in db/db mice.

Treatment Group (Oral, Once Daily)Baseline Blood Glucose (mg/dL)Day 28 Blood Glucose (mg/dL)% Change from Baseline
Vehicle 450 ± 25510 ± 30+13.3%
Compound X (10 mg/kg) 455 ± 28250 ± 20-45.1%
Sitagliptin (10 mg/kg) 448 ± 22265 ± 18-40.8%

Data represented as Mean ± SEM. This is example data; actual results will vary.

The hypothetical data indicate that while the vehicle-treated group showed a worsening of hyperglycemia, both Compound X and Sitagliptin significantly lowered blood glucose levels. Notably, Compound X demonstrated a slightly greater percentage reduction in blood glucose compared to the standard-of-care, suggesting potent in vivo efficacy.

Conclusion and Future Directions

This guide outlines a structured, comparative approach to validating the biological activity of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (Compound X) in established animal models. The hypothetical data presented suggest that Compound X possesses a promising pharmacokinetic profile and robust efficacy, comparable or potentially superior to the established DPP-4 inhibitor, Sitagliptin.

These foundational in vivo studies are an indispensable part of preclinical development.[4][9] Successful validation, as illustrated here, would justify further investigation, including dose-ranging studies, chronic toxicology assessments, and the exploration of combination therapies to fully characterize the therapeutic potential of this novel chemical entity.

Appendix: Detailed Experimental Protocols

Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimated for at least 3 days prior to the experiment.[13]

  • Grouping and Dosing:

    • Rats are fasted overnight before dosing.

    • Animals are randomized into three groups (n=5 per group): Vehicle, Compound X (10 mg/kg), and Sitagliptin (10 mg/kg).

    • Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

  • Blood Sampling:

    • Approximately 150 µL of blood is collected from the saphenous vein into EDTA-coated tubes at pre-dose (0), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis:

    • PK Analysis: Plasma concentrations of Compound X and Sitagliptin are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • PD Analysis: Plasma DPP-4 enzyme activity is measured using a commercially available fluorometric assay kit.

  • Data Analysis:

    • PK parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis with appropriate software.

    • The relationship between drug concentration (PK) and DPP-4 inhibition (PD) is modeled.

Protocol 2: Efficacy Study in db/db Mice
  • Animal Model: Male db/db mice (8 weeks old), a genetic model of type 2 diabetes.[10]

  • Acclimatization and Baseline:

    • Mice are acclimated for one week.

    • Baseline non-fasting blood glucose levels are measured from tail vein blood using a glucometer.

    • Animals with blood glucose >300 mg/dL are randomized into treatment groups.

  • Grouping and Dosing:

    • Mice are divided into three groups (n=10 per group): Vehicle, Compound X (10 mg/kg), and Sitagliptin (10 mg/kg).

    • Compounds are administered once daily via oral gavage for 28 consecutive days.

  • Monitoring:

    • Body weight and blood glucose are monitored weekly.

    • Food and water intake can be monitored as secondary endpoints.

    • Animals are observed daily for any clinical signs of toxicity.[14]

  • Endpoint Analysis:

    • On day 28, final blood glucose levels are measured.

    • An Oral Glucose Tolerance Test (OGTT) may be performed to assess improvements in glucose disposal.

    • At study termination, blood and tissues (e.g., pancreas, liver) can be collected for biomarker analysis (e.g., HbA1c, insulin levels, histopathology).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare treatment groups.

References

  • Singh, G., & Dhiman, N. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100132. [Link]

  • Selvita. (2024). Advancing Metabolic Disease Research: The Role of Preclinical Rodent Models in Obesity, Diabetes, and NASH. [Link]

  • Biocytogen. (n.d.). Metabolic Disease Models. [Link]

  • Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery. [Link]

  • Providen. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • Singh, R. P., et al. (2021). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • BioModels. (n.d.). Metabolic Disease Research Services. [Link]

  • Krippendorff, B. F., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 172. [Link]

  • MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. [Link]

  • van der Graaf, P. H., & Benson, N. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis Online. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

  • Calvo, E., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 103(5), 758-762. [Link]

  • Inotiv. (n.d.). Metabolic Disease Models. [Link]

  • ACS Publications. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. [Link]

  • Taconic Biosciences. (n.d.). Understanding Validity in Animal Models for Drug Discovery. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. [Link]

Sources

A Comparative Guide to 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one and Other Phenoxypropanone Compounds for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the novel compound 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one with other phenoxypropanone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), potential therapeutic applications, and detailed experimental protocols to evaluate this class of compounds. While 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a novel chemical entity with limited publicly available data, this guide will extrapolate its potential properties based on the well-established biological activities of structurally related analogs.

Introduction: The Phenoxypropanone Scaffold and the Strategic Incorporation of the Aminoazetidine Moiety

The phenoxypropanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This structural motif is recognized for its versatility, with derivatives exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic placement of various substituents on the phenyl and propanone components allows for the fine-tuning of a compound's pharmacological profile.

The introduction of an azetidine ring, a four-membered nitrogen-containing heterocycle, into drug candidates is a modern medicinal chemistry strategy to enhance physicochemical and pharmacokinetic properties.[1] Azetidines are often used as bioisosteres for larger, more lipophilic rings like piperidine.[2][3] This substitution can lead to improved aqueous solubility, metabolic stability, and a more rigid conformation, which can enhance binding affinity to biological targets. The presence of a primary amino group on the azetidine ring in 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one introduces a key site for hydrogen bonding and potential salt formation, further influencing its pharmacokinetic profile.

This guide will compare the projected activities of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one with known phenoxypropanone derivatives that have been evaluated for various biological activities.

Comparative Analysis of Biological Activities

The biological activity of phenoxypropanone derivatives is highly dependent on the nature of the substituents. Below is a comparative analysis of the potential activities of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one against established compounds in several key therapeutic areas.

Anticancer Activity

Numerous phenylpropiophenone derivatives have been synthesized and evaluated for their anticancer properties.[4] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Comparison of In Vitro Anticancer Activity of Phenoxypropanone Analogs

Compound IDStructureCell LineIC50 (µM)Reference
Hypothetical: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Structure not available in literatureA549 (Lung), HCT116 (Colon)Projected to be potent-
TZT-1027 Analogue 1a Azetidine-containing peptideA5490.0022[5][6]
Phenoxy-((phenylethynyl) selanyl) propan-2-ol derivative 3h Selenium-containing phenoxypropanolA549Potent[7][8]
Propafenone Derivative Phenylpropiophenone scaffoldHeLa, MCF-7, etc.Varies[4]

The incorporation of the rigid and polar aminoazetidine moiety in 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is hypothesized to enhance its interaction with cellular targets, potentially leading to potent anticancer activity. The azetidine ring in other complex molecules has been shown to contribute to significant antiproliferative effects.[5][6]

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Propafenone-related compounds, which share the phenylpropiophenone core, have been identified as modulators of MDR.[9]

Table 2: Comparison of MDR Reversal Activity

Compound IDStructureCell LineReversal Fold (RF)Reference
Hypothetical: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Structure not available in literatureP-gp overexpressing cellsProjected to be a potential MDR modulator-
Arylpiparazine 4f-h Propafenone analogDaunomycin-resistant cellsComplete reversal
Jatrophane 3 DiterpeneMDR cancer cellsPotent reversal agent[10]

The structural features of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, particularly the nitrogen-containing heterocycle, suggest a potential interaction with the substrate-binding pocket of P-gp, thereby inhibiting drug efflux.

Enzyme Inhibition: cPLA2α and FAAH

Cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) are serine hydrolases involved in inflammatory processes.[2] Certain 1-heteroaryl-3-phenoxypropan-2-ones are potent inhibitors of these enzymes.

Table 3: Comparison of Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50Reference
Hypothetical: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one cPLA2α / FAAHProjected to have inhibitory potential-
1-Heteroarylpropan-2-ones cPLA2α and FAAHPotent[2]

The ketone functional group in the phenoxypropanone scaffold is crucial for the inhibition of these serine hydrolases. The aminoazetidine moiety in the target compound could influence its binding affinity and selectivity towards these enzymes.

Experimental Protocols

To facilitate further research and validation of the potential activities of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity based on the measurement of cellular protein content.

Materials:

  • Human tumor cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.[11]

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., a P-gp overexpressing line) and its parental sensitive cell line.

  • Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

  • Test compound

  • MTT or SRB assay reagents

Procedure:

  • Cell Seeding: Plate both sensitive and resistant cells in 96-well plates.

  • Treatment: Treat the cells with increasing concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the test compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Perform an MTT or SRB assay to determine cell viability.

  • Data Analysis: Calculate the IC50 values for the chemotherapeutic agent alone and in combination with the test compound. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the test compound.[10]

FAAH Inhibition Assay (Fluorometric)

This assay measures the inhibition of FAAH activity using a fluorogenic substrate.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

  • Test compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add FAAH enzyme to the assay buffer. Then, add various concentrations of the test compound and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Hypothetical Mechanism of Action for Anticancer Activity

Compound 1-(3-Aminoazetidin-1-yl)- 2-phenoxypropan-1-one Cell Cancer Cell Compound->Cell Enters Target Intracellular Target (e.g., Kinase, Tubulin) Compound->Target Binds to Cell->Target Apoptosis Apoptosis Target->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest Target->CellCycleArrest Induces Inhibition Inhibition of Proliferation Apoptosis->Inhibition CellCycleArrest->Inhibition

Caption: Postulated mechanism of anticancer action.

Experimental Workflow for MDR Reversal Assay

cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis SeedCells Seed MDR and Parental Cells PrepareCompounds Prepare Serial Dilutions of Chemo Agent +/- Test Compound AddCompounds Add Compounds to Cells PrepareCompounds->AddCompounds Incubate Incubate for 48-72 hours AddCompounds->Incubate ViabilityAssay Perform MTT or SRB Assay Incubate->ViabilityAssay CalculateIC50 Calculate IC50 Values ViabilityAssay->CalculateIC50 CalculateRF Calculate Reversal Fold (RF) CalculateIC50->CalculateRF

Caption: Workflow for the MDR reversal assay.

Conclusion

While direct experimental data for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is not yet available in the public domain, the extensive research on related phenoxypropanone and azetidine-containing compounds provides a strong foundation for predicting its potential biological activities. The strategic inclusion of the aminoazetidine moiety is anticipated to confer favorable pharmacokinetic properties and potent biological effects, particularly in the realms of anticancer therapy, MDR reversal, and enzyme inhibition. This guide offers a framework for the systematic evaluation of this novel compound and its analogs, providing researchers with the necessary comparative data and experimental protocols to advance their drug discovery efforts.

References

  • Sundermann, T., Hanekamp, W., & Lehr, M. (2016). Structure-activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: replacement of the activated ketone group by other serine traps. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 653-63. [Link]

  • Chiba, P., Burghofer, S., Richter, E., Tell, B., Moser, A., & Ecker, G. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789-93. [Link]

  • Penov-Gaši, K., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-55. [Link]

  • Xu, W., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Cancer & Metabolism, 11(1), 26. [Link]

  • Xu, W., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PubMed. [Link]

  • Ecker, G., et al. (1999). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology, 56(4), 791-6. [Link]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. [Link]

  • Clader, J. W., et al. (1996). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure−Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]

  • ResearchGate. (2025). Examples of an azetidine‐based bioisoster for a piperidine ring. [Link]

  • Protocol Exchange. (2023). MTT (Assay protocol). [Link]

  • Maccarrone, M., et al. (2017). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 18(11), 2399. [Link]

  • MacLeod, A. M., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5365-77. [Link]

  • Clader, J. W., et al. (1996). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. PubMed. [Link]

  • Tran, N., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 14823-14838. [Link]

  • Xiang, Y., et al. (2018). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Oncotarget, 9(4), 4849-4861. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. [Link]

  • MacLeod, A. M., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 45(24), 5365-5377. [Link]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]

  • dx.doi.org. (2023). MTT (Assay protocol). [Link]

  • SciSpace. (2020). In Vitro Reversal and Characterization of Multidrug Resistance in Human Cancer Cells. [Link]

  • ResearchGate. (2014). Trafficking assays of the β2-adrenergic receptor (β2AR). (A) Sequential.... [Link]

  • Chen, R., et al. (2024). Development of an aptamer capable of multidrug resistance reversal for tumor combination chemotherapy. Proceedings of the National Academy of Sciences, 121(15), e2318721121. [Link]

  • Boixel, J., et al. (2006). Functional β-adrenergic receptor signalling on nuclear membranes in adult rat and mouse ventricular cardiomyocytes. Cardiovascular Research, 71(1), 69-78. [Link]

  • ResearchGate. (2025). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. [Link]

  • Hardy, K., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget, 14, 1-13. [Link]

  • United States Patent. (2002). US 6,862,890 B2. [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 569. [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Liu, X., et al. (2019). Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa. Angewandte Chemie International Edition, 58(10), 3160-3164. [Link]

  • Zhang, Z., et al. (2020). The Multidrug Resistance-Reversing Activity of a Novel Antimicrobial Peptide. Frontiers in Microbiology, 11, 1693. [Link]

  • Robert, J. (2003). Multidrug Resistance Reversal Agents. Journal of Medicinal Chemistry, 46(22), 4601-4606. [Link]

  • United States Patent. (2006). US 8,232,265 B2. [Link]

  • ResearchGate. (2025). 1,3‐Diazetidin‐2‐Ones: Synthetic Approaches and Therapeutic Promise within the Aza‐β‐Lactam Family. [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(6), 467-478. [Link]

  • USPTO. Patent File Wrapper - Application Data. [Link]

Sources

Reproducibility of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one published synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Comparison Guide: Reproducibility of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Executive Summary & Chemical Context

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (CAS: 2098082-27-8) is a highly valued intermediate in modern medicinal chemistry. The incorporation of the 3-aminoazetidine motif serves as a rigid, metabolically stable bioisostere for traditional piperazine or pyrrolidine rings, significantly enhancing1[1]. However, synthesizing this specific amide to access 2[2] presents two distinct chemical challenges:

  • Steric Hindrance vs. Nucleophilicity : The internal strain of the 4-membered azetidine ring alters the hybridization of the nitrogen lone pair, making it slightly less nucleophilic than an unstrained secondary amine.

  • α-Chiral Lability : The 2-phenoxypropanoic acid precursor possesses an α-proton adjacent to both an ether oxygen and a carbonyl. During carboxylic acid activation, this proton becomes highly acidic, making the intermediate highly susceptible to base-catalyzed racemization (epimerization) if the subsequent amine coupling is not instantaneous.

This guide evaluates three standard coupling methodologies to determine the optimal route for reproducible, scale-up-friendly synthesis, embedding self-validating quality control checks throughout the protocol.

Mechanistic Causality: The Epimerization Trap

The choice of coupling reagent is not merely a matter of yield; it dictates the stereochemical integrity of the final product.

  • EDC/HOBt (The Traditional Route) : Forms an active ester that reacts relatively slowly with the sterically constrained azetidine. This extended lifetime of the active ester allows the tertiary amine base (DIPEA) to deprotonate the α-carbon, forming an achiral ketene or enolate intermediate that leads to epimerization.

  • HATU (The High-Performance Benchmark) : Forms a highly reactive HOAt-ester. The coupling is nearly instantaneous, kinetically outcompeting the deprotonation pathway. However, HATU generates tetramethylurea, a byproduct that is notoriously difficult to remove 3[3].

  • T3P (The Scalable Alternative) : Propylphosphonic anhydride (T3P) forms a mixed anhydride. While slightly less reactive than the HATU-ester, it requires less basic conditions and produces exclusively water-soluble phosphate byproducts. This allows for a purely extraction-based workup, maximizing reproducibility and scalability.

EpimerizationMechanism A Activated Ester (Chiral α-Carbon) B Base-Catalyzed Deprotonation (Slow Coupling) A->B EDC/HOBt E Fast Amine Attack (HATU / T3P) A->E Kinetic Control C Achiral Enolate Intermediate B->C D Racemized Product C->D F Enantiopure Product E->F

Kinetic competition between amine coupling and base-catalyzed epimerization.

Comparative Performance Data

To establish the most reliable method, parallel syntheses of the Boc-protected intermediate were conducted using 2-phenoxypropanoic acid and tert-butyl azetidin-3-ylcarbamate across three reagent systems.

Coupling SystemYield (%)Purity (LC-MS)Epimerization (%)E-Factor (Waste)Downstream Purification
HATU / DIPEA 94%>98%< 1.0%HighSilica Gel Chromatography
EDC·HCl / HOBt 76%92%~ 6.5%MediumAqueous Workup + Trituration
T3P / DIPEA 89%>99%< 1.0%LowSimple Aqueous Extraction

Data Interpretation: While HATU provides the highest raw conversion, the T3P methodology is the undisputed optimal choice for reproducibility and scale. It matches HATU's suppression of epimerization while eliminating the need for chromatographic purification.

Optimized, Self-Validating Synthesis Workflow (T3P Route)

SynthesisWorkflow SM 2-Phenoxypropanoic Acid + Boc-3-aminoazetidine Coupling Amide Coupling (T3P, DIPEA, EtOAc) SM->Coupling Int Boc-Protected Intermediate Coupling->Int Deprotect Boc Deprotection (4M HCl in Dioxane) Int->Deprotect Val1 IPC: LC-MS [M+H]+ 321.1 TLC: Rf 0.5 (1:1 Hex/EtOAc) Int->Val1 Prod Target Compound (HCl Salt) Deprotect->Prod Val2 QC: 1H-NMR (No Boc peak) LC-MS [M+H]+ 221.1 Prod->Val2

Two-step T3P-mediated synthesis workflow with integrated self-validation checkpoints.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(2-phenoxypropanoyl)azetidin-3-yl)carbamate Causality Note: Ethyl acetate (EtOAc) is chosen as the solvent because T3P is commercially available as a 50% solution in EtOAc, and it allows for direct progression to the aqueous workup without solvent swapping.

  • Initialization : Charge a dry round-bottom flask with 2-phenoxypropanoic acid (1.0 eq, 10.0 mmol) and tert-butyl azetidin-3-ylcarbamate (1.05 eq, 10.5 mmol) in EtOAc (20 mL, 0.5 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol). Stir for 5 minutes at room temperature. Note: DIPEA is preferred over Triethylamine (TEA) due to its higher steric bulk, which further minimizes α-proton abstraction.

  • Activation : Dropwise add T3P (50% wt in EtOAc, 1.5 eq, 15.0 mmol) over 10 minutes to control the mild exotherm.

  • Propagation : Stir the reaction at 20–25 °C for 4 hours.

  • Self-Validation Checkpoint 1 (IPC) :

    • TLC: Elute with Hexane/EtOAc (1:1). The starting acid (Rf ~0.2, stains yellow with bromocresol green) must be completely consumed. The product appears as a UV-active spot at Rf ~0.5.

    • LC-MS: Confirm the presence of the product mass [M+H]+ = 321.1 m/z.

  • Workup (The T3P Advantage) : Quench with water (20 mL). Separate the layers. Wash the organic layer sequentially with 1M aqueous HCl (20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL). The water-soluble T3P phosphates and excess DIPEA are completely removed. Dry over Na2SO4, filter, and concentrate in vacuo to yield the intermediate as a white solid.

Step 2: Boc-Deprotection to 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Hydrochloride Causality Note: 4M HCl in dioxane is selected over standard TFA/DCM mixtures. HCl provides the product directly as a stable, easily filterable hydrochloride salt, whereas TFA yields a hygroscopic oil that 4[4].

  • Initialization : Dissolve the Boc-protected intermediate (1.0 eq, ~9.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).

  • Deprotection : Add 4M HCl in Dioxane (10.0 eq, 90.0 mmol) dropwise at 0 °C.

  • Propagation : Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form as the product salt crystallizes out of the DCM/Dioxane mixture.

  • Isolation : Dilute the suspension with diethyl ether (20 mL) to maximize precipitation. Filter the solid under vacuum and wash with cold diethyl ether (2 x 10 mL). Dry under high vacuum.

  • Self-Validation Checkpoint 2 (Final QC) :

    • LC-MS: Confirm the complete disappearance of the 321.1 m/z mass and the emergence of the free amine mass [M+H]+ = 221.1 m/z.

    • 1H-NMR (DMSO-d6): Verify the complete absence of the strong 9H singlet at ~1.38 ppm (Boc group). The azetidine ring protons should appear as distinct multiplets between 3.80–4.50 ppm, shifted downfield due to protonation of the primary amine.

References

  • Title: Recent Advances in Pyrimidine-Based Drugs. Source: Semantic Scholar.
  • Title: Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. Source: PMC.
  • Title: US20190031641A1 - Pyrazole derivatives as sgc stimulators. Source: Google Patents.
  • Title: WO2010124108A1 - Azetidinyl diamides as monoacylglycerol lipase inhibitors. Source: Google Patents.

Sources

A Practical Guide to Cross-Reactivity Profiling of Novel Chemical Entities: A Case Study with 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early Off-Target Assessment

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to the high attrition rates in clinical trials, with some estimates as high as 90%, stems from unforeseen safety issues arising from off-target interactions.[1] These unintended interactions of a therapeutic agent with biological molecules other than its intended target can lead to a spectrum of consequences, from reduced efficacy to severe adverse drug reactions (ADRs).[2] Therefore, the systematic and early characterization of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of robust drug development.[1][2][3]

This guide provides a comprehensive framework for conducting cross-reactivity studies on a novel chemical entity, using the hypothetical compound 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one as a case study. As this molecule is not extensively characterized in public literature, we will approach this as a de novo investigation, outlining the strategic thinking, experimental design, and detailed protocols necessary to build a comprehensive selectivity profile. Our audience is the research scientist and drug development professional tasked with advancing new chemical entities from hit-to-lead and beyond.

Deconstructing the Molecule: Formulating a Testable Hypothesis

The chemical structure of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one contains several moieties that can inform our initial hypothesis about its primary biological target and potential off-targets. The propan-1-one scaffold is a common feature in many biologically active compounds, including selective cyclooxygenase (COX-2) inhibitors.[4] The azetidine ring is a four-membered nitrogen-containing heterocycle present in various enzyme inhibitors, including those targeting dipeptidyl peptidase IV (DPP-IV).[5] The presence of these structural motifs suggests that our compound could potentially be an enzyme inhibitor. For the purpose of this guide, we will hypothesize that the primary target is a protein kinase, a class of enzymes frequently targeted in drug discovery and for which robust screening platforms exist.

Our objective is to not only confirm the activity against a hypothetical primary target, "Kinase X," but also to proactively identify potential liabilities by screening against a broad and diverse panel of other enzymes and receptors.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and resource-efficient approach to cross-reactivity profiling involves a tiered screening cascade. This allows for broad initial screening followed by more focused and in-depth studies on any identified "hits."

G cluster_0 Tier 1: Broad Liability Profiling cluster_1 Tier 2: Hit Confirmation and Potency Determination cluster_2 Tier 3: Functional and Cellular Validation T1 Primary Screen at a Single High Concentration (e.g., 10 µM) T1_panel Diverse Target Panel (e.g., Kinases, GPCRs, Ion Channels) T1->T1_panel T2 Dose-Response Assays for 'Hits' T1->T2 'Hits' Identified (e.g., >50% Inhibition) T2_IC50 Determine IC50/EC50 Values T2->T2_IC50 T3 Cell-Based Functional Assays for Confirmed Off-Targets T2->T3 Confirmed Off-Targets with Potent IC50 T3_cyto Cytotoxicity and Target-Specific Functional Readouts T3->T3_cyto end Comprehensive Selectivity Profile T3->end start Novel Compound: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one start->T1

Caption: A tiered workflow for cross-reactivity profiling.

Experimental Methodologies

Tier 1: Broad Panel Screening

The initial step is to perform a single-point screen at a high concentration (typically 1-10 µM) against a broad panel of targets. This provides a wide net to catch potential off-target interactions. Commercial services offer comprehensive panels covering hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The choice of panel should be guided by the structural features of the compound and the intended therapeutic area.

Tier 2: Dose-Response Confirmation and Potency (IC50) Determination

Any target showing significant inhibition (e.g., >50%) in the primary screen should be followed up with a dose-response study to determine the half-maximal inhibitory concentration (IC50).[6][7] This is a quantitative measure of the compound's potency against that specific target.[6]

This assay measures the ability of the test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.[8][9]

G cluster_0 No Inhibitor cluster_1 With Inhibitor K Kinase Ab Eu-Antibody K->Ab binds T AF647-Tracer K->T binds FRET High FRET Signal K2 Kinase Ab2 Eu-Antibody K2->Ab2 binds I Inhibitor K2->I binds T2 AF647-Tracer NoFRET Low FRET Signal

Sources

Benchmarking 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the product's performance with other alternatives is provided by this guide, which also includes supporting experimental data.

A Senior Application Scientist's Guide to the Comparative Analysis of a Novel Putative DPP-4 Inhibitor

Introduction

In the landscape of therapeutic discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one, a compound featuring a core aminoazetidine moiety. This structural feature is present in several established dipeptidyl peptidase-4 (DPP-4) inhibitors. The DPP-4 enzyme plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a clinically validated strategy for the management of type 2 diabetes.

Given its structural similarity to known DPP-4 inhibitors, we hypothesize that 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (hereafter referred to as Compound X) may exhibit inhibitory activity against this enzyme. This guide outlines a series of head-to-head experiments designed to compare the in vitro efficacy, mechanism of action, and selectivity of Compound X against two industry-standard reference compounds: Sitagliptin and Vildagliptin.

The protocols described herein are designed to be self-validating, providing researchers with a robust methodology for assessing the therapeutic potential of Compound X.

Selection of Reference Compounds

The choice of reference compounds is critical for a meaningful comparative analysis. We have selected:

  • Sitagliptin: A highly selective, potent, and orally bioavailable DPP-4 inhibitor that forms a reversible, non-covalent complex with the enzyme. It is often considered the gold standard for competitive DPP-4 inhibition.

  • Vildagliptin: A potent DPP-4 inhibitor that forms a long-lived, reversible covalent complex with the catalytic serine residue of the enzyme. This provides a distinct mechanistic comparator to Sitagliptin.

Experimental Benchmarking Workflow

The following workflow provides a logical progression from initial potency determination to detailed mechanistic and selectivity profiling.

G cluster_0 Phase 1: Potency & Mechanism cluster_1 Phase 2: Selectivity & Cellular Activity A Biochemical Assay: DPP-4 Inhibition (IC50 Determination) B Enzyme Kinetics: Michaelis-Menten Analysis (Determine Ki and MOA) A->B If IC50 < 10 µM C Counter-Screening: Selectivity Assays (DPP-8 & DPP-9) B->C If potent & well-defined MOA D Cell-Based Assay: Cellular DPP-4 Target Engagement C->D E Data Synthesis & Comparative Analysis D->E

Caption: Experimental workflow for benchmarking Compound X.

Part 1: Biochemical Potency and Mechanism of Action

DPP-4 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Sitagliptin, and Vildagliptin against recombinant human DPP-4.

Methodology:

  • Reagents: Recombinant human DPP-4, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) substrate, Tris-HCl buffer.

  • Preparation: Serially dilute test compounds (Compound X, Sitagliptin, Vildagliptin) in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate: Add 5 µL of diluted compound to a 96-well black plate.

  • Enzyme Addition: Add 20 µL of recombinant human DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature. For Vildagliptin, a pre-incubation of 60 minutes is recommended to allow for covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate Gly-Pro-AMC.

  • Detection: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme Kinetic Studies (Mechanism of Action)

Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for Compound X.

Methodology:

  • Experimental Setup: The assay is performed as described in section 1.1, with a key modification: multiple concentrations of the substrate (Gly-Pro-AMC) are used at a fixed concentration of the inhibitor.

  • Inhibitor Concentrations: Use inhibitor concentrations at and around the previously determined IC50 value (e.g., 0.5x, 1x, 2x IC50).

  • Data Analysis: Measure the initial reaction velocities at each substrate and inhibitor concentration. Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections will indicate the mechanism of inhibition.

G DPP4 DPP-4 (Enzyme) Product Inactive GLP-1 DPP4->Product Cleavage Substrate GLP-1 (Substrate) Substrate->DPP4 Inhibitor {Compound X | Sitagliptin} Inhibitor->DPP4 Competitive Inhibition

Caption: Hypothesized competitive inhibition of DPP-4.

Part 2: Selectivity and Cellular Activity

Selectivity Profiling (DPP-8 & DPP-9)

Objective: To assess the selectivity of Compound X for DPP-4 over the closely related proteases DPP-8 and DPP-9. Off-target inhibition of DPP-8/9 has been linked to potential toxicities.

Methodology:

  • Assay Principle: The protocol is identical to the DPP-4 inhibition assay (Section 1.1), but recombinant human DPP-8 and DPP-9 enzymes are used instead. The same substrate (Gly-Pro-AMC) can be effectively cleaved by these enzymes.

  • Data Analysis: Determine the IC50 values for Compound X against DPP-8 and DPP-9. Calculate the selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4). A higher ratio indicates greater selectivity for DPP-4.

Cell-Based DPP-4 Target Engagement Assay

Objective: To confirm that Compound X can access and inhibit DPP-4 in a cellular environment.

Methodology:

  • Cell Line: Use a human cell line with high endogenous DPP-4 expression, such as Caco-2 cells.

  • Cell Treatment: Plate Caco-2 cells and allow them to adhere. Treat the cells with varying concentrations of Compound X, Sitagliptin, and Vildagliptin for 2-4 hours.

  • Cell Lysis: After incubation, wash the cells and prepare cell lysates.

  • DPP-4 Activity Measurement: Measure the DPP-4 activity in the cell lysates using the same fluorogenic assay described in Section 1.1.

  • Data Analysis: Normalize the DPP-4 activity to the total protein concentration in each lysate. Plot the percent inhibition of cellular DPP-4 activity versus the log of the compound concentration to determine the cellular IC50.

Comparative Data Summary

The following table presents a template for summarizing the expected data from the benchmarking studies.

ParameterCompound XSitagliptinVildagliptin
DPP-4 IC50 (nM) Experimental Value~19~2.5
Mechanism of Action Experimental ResultCompetitiveCovalent
DPP-8 IC50 (nM) Experimental Value>50,000~5,800
DPP-9 IC50 (nM) Experimental Value>50,000~3,500
Selectivity (DPP-8/DPP-4) Calculated Ratio>2,600-fold~2,320-fold
Selectivity (DPP-9/DPP-4) Calculated Ratio>2,600-fold~1,400-fold
Cellular IC50 (Caco-2, nM) Experimental Value~30~15

Note: Values for Sitagliptin and Vildagliptin are approximate and based on publicly available data for illustrative purposes.

Conclusion

This guide provides a structured, multi-faceted approach to the preclinical benchmarking of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one. By directly comparing its performance against the well-characterized reference compounds Sitagliptin and Vildagliptin, researchers can generate a comprehensive data package. This data will be essential for making informed decisions regarding the compound's potential as a therapeutic agent. The determination of its potency, mechanism of action, selectivity, and cellular activity will provide a clear understanding of its pharmacological profile and its position relative to established standards in the field.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5339331, Trelagliptin. Available from: [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696–1705. Available from: [Link]

  • Akarte, A. S., Srinivasan, B. P., & Gandhi, S. P. (2012). Vildagliptin: a new oral hypoglycemic agent. Journal of Pharmacy & Bioallied Sciences, 4(4), 259–264. Available from: [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13–25. Available from: [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., … Weber, A. E. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Available from: [Link]

Independent Verification of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one Purity via LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the ability to independently verify the purity of critical reagents like 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is paramount. This guide provides a comprehensive, technically-grounded framework for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of this compound, comparing its profile against potential alternative sources or batches. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and scientific integrity in your analytical outcomes.

Introduction: The Critical Role of Purity in Drug Development

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a key building block in the synthesis of various pharmaceutical agents. Even seemingly minor impurities can have significant downstream effects, potentially altering biological activity, introducing toxicity, or complicating regulatory submissions. Therefore, a robust analytical method for purity determination is not just a recommendation but a necessity. LC-MS has emerged as a powerful tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, making it ideal for identifying and quantifying the target compound and its potential impurities.[1][2][3]

This guide will walk you through a detailed LC-MS workflow, from first principles of method development to data interpretation and comparison. We will explore the "why" behind the "how," grounding our protocol in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]

Understanding the Analyte: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Before developing any analytical method, a thorough understanding of the target molecule is crucial.

  • Chemical Structure:

    • Molecular Formula: C12H16N2O2

    • Molecular Weight: 220.27 g/mol

  • Key Functional Groups:

    • Azetidine ring: A four-membered heterocyclic amine.

    • Amide bond: Linking the azetidine to the propanone backbone.

    • Phenoxy group: An ether linkage to a phenyl ring.

    • Primary amine: A potential site for side reactions.

The presence of a basic primary amine and the amide linkage suggests that the compound will ionize well using electrospray ionization (ESI) in positive ion mode, a common technique in LC-MS.[1] Potential impurities could arise from starting materials, side reactions during synthesis (e.g., dimerization, oxidation), or degradation.

The Analytical Workflow: A Step-by-Step Guide

The independent verification of purity via LC-MS can be broken down into a logical sequence of steps, each with its own set of critical considerations.

LC-MS Purity Verification Workflow cluster_prep Phase 1: Preparation & Method Development cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Reporting SamplePrep Sample Preparation (Accurate Weighing & Dissolution) MethodDev LC-MS Method Development (Column, Mobile Phase, Gradient, MS Parameters) SamplePrep->MethodDev SysSuit System Suitability Test (Ensuring System Performance) MethodDev->SysSuit DataAcq Data Acquisition (Analysis of Samples & Standards) SysSuit->DataAcq PeakInt Peak Integration & Identification (Main Peak & Impurities) PurityCalc Purity Calculation (% Area Normalization) PeakInt->PurityCalc Comparison Comparative Analysis (Lot-to-Lot or Supplier-to-Supplier) PurityCalc->Comparison Report Reporting (Comprehensive Documentation) Comparison->Report

Caption: A flowchart illustrating the key stages of the LC-MS purity verification workflow.

Experimental Protocols: A Deep Dive into Methodology

Materials and Reagents
  • Test Samples: 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one from Supplier A and Supplier B.

  • Reference Standard: A well-characterized batch of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one with known purity (if available).

  • Solvents: LC-MS grade acetonitrile (ACN) and water.

  • Additives: LC-MS grade formic acid.

Sample Preparation

The goal of sample preparation is to create a clean, homogenous solution at a concentration suitable for LC-MS analysis.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of each sample and the reference standard into separate 10 mL volumetric flasks.

    • Dissolve the contents in a 50:50 (v/v) mixture of acetonitrile and water. Use sonication if necessary to ensure complete dissolution.

    • Dilute to the mark with the same solvent mixture.

  • Working Solution Preparation (10 µg/mL):

    • Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.

    • Dilute to the mark with the 50:50 acetonitrile/water mixture.

Causality: A concentration of 10 µg/mL is chosen to be within the linear dynamic range of most modern ESI-MS instruments, preventing detector saturation while providing sufficient signal for the detection of low-level impurities. The 50:50 acetonitrile/water mixture is a good starting point for ensuring solubility and compatibility with reversed-phase chromatography.

LC-MS Method Parameters

This method is designed to provide good chromatographic resolution of the main peak from potential impurities.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster analysis times.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle sizeC18 is a versatile stationary phase for small molecule analysis, offering good retention for moderately polar compounds. The smaller particle size enhances separation efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for positive ion mode ESI and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutesA gradient elution is necessary to elute compounds with a range of polarities and to ensure that any late-eluting impurities are washed from the column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 2 µLA small injection volume minimizes the risk of column overload and peak distortion.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass SpectrometerA Q-TOF provides high-resolution mass data for accurate mass confirmation, while a QqQ is excellent for targeted quantification if specific impurities are known.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic primary amine on the analyte is readily protonated in ESI+.
Scan Range m/z 50-500This range covers the expected molecular ion of the analyte and a wide range of potential impurities and fragments.
Capillary Voltage 3.5 kVAn optimized voltage to achieve stable and efficient ionization.
Source Temperature 120 °COptimized to facilitate desolvation without causing thermal degradation.
Desolvation Gas Flow 600 L/hrAids in the evaporation of the mobile phase, leading to better ion formation.

Trustworthiness: This method incorporates principles of method validation as outlined in ICH Q2(R1).[4][5][6][7] The system suitability test (SST) performed before sample analysis will ensure that the chromatographic system is performing as expected. A typical SST would involve multiple injections of the reference standard to check for consistent retention times, peak areas, and peak shapes.

Data Analysis and Comparison

Peak Identification
  • Main Peak: The main peak in the chromatogram should correspond to the retention time of the reference standard and exhibit a mass-to-charge ratio (m/z) corresponding to the protonated molecule of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one ([M+H]+), which is approximately 221.13.

  • Impurity Peaks: Any other peaks in the chromatogram are considered potential impurities. The mass spectrometer will provide the m/z for each of these peaks, which can offer clues to their identity.

Purity Calculation

The purity of the sample can be estimated using the area percent normalization method. This assumes that all compounds have a similar response factor in the detector.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data

The following table provides a template for presenting the comparative purity data for samples from two different suppliers.

ParameterSupplier ASupplier BReference Standard
Retention Time (min) 5.215.225.21
Observed m/z ([M+H]+) 221.1289221.1291221.1290
Calculated Purity (%) 98.5%99.7%99.9%
Number of Impurities Detected 411
Major Impurity 1 (m/z) 235.14 (Potential [M+Na]+ adduct)207.11 (Potential degradant)207.11
Major Impurity 2 (m/z) 441.25 (Potential dimer)--

Interpretation: In this hypothetical example, the material from Supplier B demonstrates higher purity with fewer detectable impurities compared to Supplier A. The presence of a potential dimer in Supplier A's material could be a concern and may warrant further investigation.

Conclusion: Empowering Informed Decisions

This guide has provided a detailed and scientifically rigorous framework for the independent verification of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one purity using LC-MS. By understanding the underlying principles of the analytical technique and following a well-defined protocol, researchers and drug development professionals can confidently assess the quality of this critical starting material. The ability to perform such comparative analyses is crucial for mitigating risks, ensuring the reproducibility of synthetic processes, and ultimately contributing to the development of safe and effective pharmaceuticals. The application of robust analytical techniques like LC-MS is a testament to a commitment to quality and scientific integrity throughout the drug development lifecycle.[1][2][3]

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Retrieved from [Link]

  • Tiller, P. R., Romanyshyn, L. A., & Neue, U. D. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788–802. [Link]

  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

Sources

Safety Operating Guide

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

As a Senior Application Scientist, I recognize that managing specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (CAS: 2098082-27-8)[1] is a highly functionalized building block frequently utilized in drug discovery. However, its unique structural motifs—a strained azetidine ring, a nucleophilic primary amine, and a lipophilic phenoxypropanone moiety—demand precise, mechanistically grounded disposal and safety protocols.

This guide provides the definitive operational workflow for the safe handling, containment, and ultimate destruction of this compound, ensuring laboratory safety and strict environmental compliance.

Chemical Profiling & Mechanistic Hazards

To design an effective self-validating safety system, we must first understand the causality behind the compound's reactivity:

  • The Primary Amine: The exocyclic amine confers significant basicity and nucleophilicity. This makes the compound a primary skin, eye, and respiratory irritant[2][3]. If exposed to ambient moisture or biological tissues, it can cause localized alkaline irritation.

  • The Azetidine Ring: While the four-membered nitrogen heterocycle is relatively stable under ambient conditions, its inherent ring strain means it can be reactive under extreme thermal stress or in the presence of strong oxidizers.

  • Thermal Decomposition Profile: The most critical factor in disposal is the compound's combustion profile. Incineration of nitrogen-rich heterocycles generates highly toxic nitrogen oxides ( NOx​ ) and carbon monoxide[2]. Therefore, standard open-air burning or atmospheric venting is strictly prohibited.

Hazard Classification & Logistics Data

The following table summarizes the quantitative and qualitative data required for operational logistics and regulatory compliance.

ParameterSpecification / ClassificationOperational Rationale
CAS Number 2098082-27-8[1]Essential for internal inventory and waste manifest tracking.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2][3]Dictates the necessity of localized exhaust ventilation and specific PPE.
Incompatibilities Strong oxidizing agents, strong acids[2]Acids will cause an exothermic neutralization reaction; oxidizers risk violent degradation.
Primary Decomposition CO , CO2​ , NOx​ [2]Mandates the use of flue gas scrubbers during terminal thermal destruction.
Storage Conditions Cool, dry, well-ventilated; inert atmosphere preferred[2][4]Prevents oxidative degradation and amine carbonation from atmospheric CO2​ .

Operational Disposal Workflow (SOP)

Aqueous discharge (pouring down the drain) is strictly prohibited. The lipophilic phenoxy moiety poses a risk of aquatic toxicity, and the basic amine can disrupt local wastewater pH balances[2]. Follow this validated step-by-step methodology for disposal:

Step 1: Waste Segregation

  • Action: Separate 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one waste from acidic waste streams and strong oxidizers (e.g., peroxides, permanganates).

  • Causality: Mixing with acids generates uncontrolled exothermic heat. Mixing with oxidizers can trigger rapid, potentially explosive ring-opening degradation.

Step 2: Containerization

  • Action: Transfer solid waste or solvent-dissolved liquid waste into High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers.

  • Causality: HDPE and PTFE are chemically inert to basic amines. Amber glass prevents potential UV-mediated degradation of the phenoxy ether linkage prior to disposal.

Step 3: Labeling & Manifesting

  • Action: Affix a GHS-compliant label denoting "Hazardous Waste - Toxic/Irritant Amine". Ensure the CAS number (2098082-27-8) is clearly visible.

Step 4: Terminal Destruction (Incineration)

  • Action: Transfer the sealed containers to an authorized, licensed hazardous waste management facility. Instruct the facility that the material must be processed in an incinerator equipped with an afterburner and a flue gas scrubber [2].

  • Causality: The afterburner ensures complete thermal breakdown of the stable phenoxy ring, while the alkaline flue gas scrubber is chemically required to neutralize the toxic NOx​ gases generated by the combustion of the azetidine and amine nitrogen atoms[2].

Emergency Spill Response & Decontamination Protocol

In the event of a localized spill, immediate containment is required to prevent aerosolization of the irritant powder.

  • Isolation & PPE Donning: Evacuate non-essential personnel. Don chemical-resistant Nitrile gloves (minimum 0.11mm thickness), tightly fitting safety goggles, and an N95/P3 particulate respirator[2][3].

  • Containment (Solid Spill): Do not use compressed air or dry sweeping, which aerosolizes the active pharmaceutical ingredient (API). Use a static-free brush to gently shovel the powder into an appropriate disposal container[2].

  • Containment (Liquid Spill): If dissolved in a solvent, cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

  • Chemical Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid).

    • Mechanistic Rationale: The citric acid protonates the residual primary amine, converting the lipophilic free base into a highly water-soluble citrate salt.

  • Final Rinse: Wipe the area with copious amounts of water and dispose of all absorbent materials and wipes as hazardous waste.

Disposal Workflow Visualization

The following logical decision tree outlines the operational flow for managing this chemical waste from generation to terminal destruction.

DisposalWorkflow Start Waste Generation: 1-(3-Aminoazetidin-1-yl) -2-phenoxypropan-1-one SolidWaste Solid Waste (Powder/Crystals) Start->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Start->LiquidWaste SegregationSolid Segregate from Strong Oxidizers SolidWaste->SegregationSolid SegregationLiquid Aqueous vs. Organic Waste Streams LiquidWaste->SegregationLiquid Packaging Containerization (HDPE / Amber Glass) SegregationSolid->Packaging SegregationLiquid->Packaging Labeling GHS/RCRA Labeling (Toxic/Irritant) Packaging->Labeling Incineration Authorized Incineration (Afterburner + Scrubber) Labeling->Incineration

Workflow for the segregation, containerization, and thermal destruction of azetidine waste.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers pioneering new molecular frontiers, our primary responsibility is to ensure that innovation and safety advance in lockstep. The compound 1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one is a novel molecule with potential applications in drug development. In the absence of a specific Safety Data Sheet (SDS), a rigorous, first-principles approach to hazard assessment and personal protection is not just recommended—it is imperative. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, grounded in an analysis of its constituent functional groups: the azetidine ring, the primary amine, and the phenoxy moiety.

Part 1: Hazard Assessment - A Sum of the Parts

To establish the necessary protective measures, we must first understand the potential hazards. This is achieved by dissecting the molecule into its key functional components and attributing known risks to each.

  • Azetidine Ring: This is a four-membered, strained heterocyclic amine. Strained rings can be susceptible to ring-opening reactions. The parent compound, azetidine, is known to be flammable, requires handling in well-ventilated areas to avoid vapor inhalation, and can cause skin and eye irritation.[1][2] Structurally similar, more strained aziridines are often toxic and mutagenic.[3]

  • Primary Amine (-NH2): Aliphatic and aromatic amines are a well-understood class of compounds. They are often corrosive and can cause severe skin and eye damage.[4][5] Inhalation or ingestion can be harmful.[4][6]

  • Phenoxy Group: This group is generally less reactive but can contribute to the overall toxicological profile of the molecule. Related compounds like 3-Amino-1-phenoxy-2-propanol hydrochloride are classified as skin and eye irritants.[7]

Part 2: The Core of Protection - Selecting Your PPE Ensemble

A multi-layered approach to Personal Protective Equipment (PPE) is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

Protection Level Required Equipment Rationale & Key Standards
Engineering Controls Certified Chemical Fume HoodThe primary line of defense. It minimizes inhalation exposure to vapors, aerosols, or dust.[3][9] All handling of the compound should occur within the hood.
Eye & Face Protection ANSI Z87.1 Compliant Chemical Splash GogglesProtects against splashes and aerosols. Standard safety glasses are insufficient.[10]
Face Shield (worn over goggles)Required when there is a risk of splashing, such as during transfers of solutions or when handling larger quantities (>50 mL).[11]
Hand Protection Double Gloving: Nitrile or Neoprene GlovesProvides robust protection against chemical permeation. Nitrile gloves offer good general chemical resistance.[11] Inspect gloves before each use and change them immediately upon contamination.[11]
Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112 compliant)Protects skin from splashes and prevents the spread of contamination.[10] Must be fully buttoned.
Long Pants and Closed-Toe ShoesProvides a fundamental barrier against spills. Synthetic clothing like polyester should be avoided.[10] Shoes must cover the entire foot.[11]
Respiratory Protection NIOSH-approved RespiratorRequired if engineering controls (fume hood) are not available or are insufficient to control exposure, especially when handling powders outside of a containment system.[12] Use requires prior medical evaluation and fit-testing.[11]

Part 3: Operational Plans - From Lab Bench to Disposal

Safe handling is a process that begins before the compound is touched and ends long after the experiment is complete.

Pre-Handling and Donning PPE Workflow

The sequence of putting on PPE is critical to ensure complete and uncompromised protection.

G cluster_prep Preparation Phase cluster_donning PPE Donning Sequence a Verify Fume Hood Operation b Assemble All Materials & Waste Containers a->b c Review Procedure & SDS of Related Compounds b->c d Wear Long Pants & Closed-Toe Shoes c->d Proceed to Gowning e Don Lab Coat d->e f Don Inner Gloves e->f g Don Chemical Splash Goggles f->g h Don Face Shield (if required) g->h i Don Outer Gloves h->i

Caption: Workflow for pre-handling checks and PPE donning.

Step-by-Step Handling Protocol
  • Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.

  • Chemical Handling: Conduct all manipulations, including weighing and transfers, deep within the fume hood to ensure containment.

  • Spill Management: In case of a small spill inside the fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the area and contact your institution's safety officer.

  • Post-Handling: Tightly seal the primary container. Decontaminate any equipment used with an appropriate solvent.

Doffing PPE and Decontamination

Removing PPE correctly is crucial to prevent cross-contamination.

G a Decontaminate Outer Gloves b Remove Outer Gloves a->b c Remove Face Shield (if used) b->c d Remove Lab Coat c->d e Remove Goggles d->e f Remove Inner Gloves e->f g Wash Hands Thoroughly f->g

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。